Mannosyl glucosaminide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H23NO10 |
|---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-5-8(18)6(16)3(1-14)21-11(5)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
YSVQUZOHQULZQP-RYRYQYGESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Unraveling of Mannosyl Glucosaminide: A Linchpin in Cellular Adhesion and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The mannosyl glucosaminide linkage, a fundamental component of O-mannosyl glycans, plays a pivotal role in a myriad of biological processes, most notably in mediating the interaction between the cell and the extracellular matrix (ECM). This interaction is critical for the structural integrity of tissues, particularly in skeletal muscle and the central nervous system. Dysregulation of O-mannosylation, the process responsible for creating these linkages, is implicated in a class of severe genetic disorders known as dystroglycanopathies. This technical guide provides a comprehensive overview of the biological significance of the this compound moiety, focusing on its role within the context of α-dystroglycan (α-DG), the most extensively studied O-mannosylated protein. We delve into the enzymatic machinery responsible for its synthesis, its critical function in protein-ligand interactions, and the downstream signaling cascades it orchestrates. Furthermore, this document furnishes detailed experimental protocols for the study of O-mannosylation and presents key quantitative data to inform future research and therapeutic development.
The Central Role of O-Mannosylation and the this compound Bond
O-mannosylation is a vital post-translational modification that initiates with the transfer of a mannose residue to a serine or threonine residue of a protein. This process is initiated in the endoplasmic reticulum by the protein O-mannosyltransferase complex, consisting of POMT1 and POMT2.[1][2] The initial mannose can then be elongated in the Golgi apparatus by the addition of various sugars, with a crucial step being the addition of N-acetylglucosamine (GlcNAc) to form a this compound linkage. This creates the Core M1 structure (GlcNAcβ1,2-Man), a precursor for more complex O-mannosyl glycans.[3] The enzyme responsible for this specific linkage is Protein O-Linked Mannose N-Acetylglucosaminyltransferase 1 (POMGNT1).[4][5][6]
The biological significance of this this compound linkage is most profoundly observed in the function of α-dystroglycan (α-DG), a key component of the dystrophin-glycoprotein complex (DGC). The DGC forms a critical bridge between the intracellular actin cytoskeleton and the extracellular matrix, thereby maintaining the structural integrity of the cell membrane, particularly in muscle cells.[7] The extracellular α-DG subunit is heavily glycosylated with O-mannosyl glycans, and it is these glycans that directly bind to laminin (B1169045) and other ECM proteins.[7][8] The proper formation of these glycans, including the this compound linkage, is essential for this high-affinity interaction.[9][10]
The O-Mannosylation Pathway: A Step-by-Step Synthesis
The biosynthesis of functional O-mannosyl glycans on α-dystroglycan is a multi-step process involving a cascade of glycosyltransferases. A simplified representation of this pathway is illustrated below.
Quantitative Insights into O-Mannosylation
The functional consequences of O-mannosylation are intimately linked to the binding affinity of α-dystroglycan for its ligands and the kinetic efficiency of the enzymes involved in the glycosylation pathway. Below are tables summarizing key quantitative data from the literature.
| Enzyme | Substrate | Km | Reference |
| POMGNT1 | Mannosylpeptide | 1.85 mM | [4] |
| UDP-GlcNAc | 0.73 mM | [4] |
Table 1: Kinetic Parameters of Key Glycosyltransferases. This table presents the Michaelis-Menten constants (Km) for POMGNT1, highlighting its affinity for its sugar donor and acceptor substrates. A lower Km value indicates a higher affinity of the enzyme for its substrate.[11]
| α-DG Glycosylation State | Ligand | Binding Affinity (Kd) | Reference |
| Fully Glycosylated | Laminin-1 | ~20-50 nM | [Literature estimates] |
| Hypoglycosylated (e.g., in dystroglycanopathies) | Laminin-1 | Significantly Reduced | [7] |
Table 2: α-Dystroglycan Binding Affinities. This table illustrates the critical role of proper O-mannosylation in the high-affinity interaction between α-dystroglycan and its extracellular matrix ligand, laminin. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.
Downstream Signaling Cascades
The binding of glycosylated α-dystroglycan to the ECM is not merely a structural anchor; it also initiates intracellular signaling cascades that are crucial for cell survival and function. The dystrophin-glycoprotein complex acts as a scaffold for various signaling molecules. Disruption of the α-DG-laminin interaction can lead to the inhibition of pro-survival pathways, such as the PI3K/Akt pathway, and the activation of apoptotic pathways.[12][13] Furthermore, β-dystroglycan can interact with components of the Ras-MAPK pathway, including Grb2, MEK, and ERK, suggesting a role in regulating cell growth and differentiation.[14]
Experimental Protocols
A thorough understanding of the biological role of this compound necessitates robust experimental methodologies. The following sections provide detailed protocols for key experiments in the field of O-mannosylation research.
Analysis of O-Glycans by Mass Spectrometry
Mass spectrometry is a powerful tool for the detailed structural analysis of O-glycans.
Workflow for O-Glycopeptide Analysis:
Detailed Protocol:
-
Glycoprotein Isolation: Isolate the glycoprotein of interest from cells or tissues using methods such as immunoprecipitation with a specific antibody.
-
Proteolytic Digestion: Digest the purified glycoprotein into smaller peptides using a protease like trypsin. This step is crucial for making the sample amenable to mass spectrometry analysis.
-
Glycopeptide Enrichment: Enrich for glycopeptides from the complex mixture of peptides using techniques like lectin affinity chromatography.[15][16][17][18][19] Lectins that bind to mannose or N-acetylglucosamine can be utilized for this purpose.
-
LC-MS/MS Analysis: Separate the enriched glycopeptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[20][21][22][23] The first stage of MS separates the glycopeptides by their mass-to-charge ratio. In the second stage, selected glycopeptides are fragmented, and the masses of the fragments are measured.
-
Data Analysis: Analyze the MS/MS data using specialized software to identify the peptide sequence and the structure of the attached O-glycan.[24] Fragmentation patterns can reveal the monosaccharide composition and linkage of the glycan chain.
Lectin Affinity Chromatography for Glycoprotein Enrichment
Lectin affinity chromatography is a valuable technique for the purification and enrichment of glycoproteins based on the specific binding of lectins to carbohydrate moieties.
Protocol Outline:
-
Column Preparation: Pack a chromatography column with a resin to which a specific lectin (e.g., Concanavalin A for mannose, Wheat Germ Agglutinin for GlcNAc) is immobilized.[16]
-
Sample Loading: Apply the protein sample containing the glycoprotein of interest to the column.
-
Binding and Washing: Allow the glycoprotein to bind to the lectin. Wash the column with a buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoprotein from the column by adding a solution containing a high concentration of a sugar that competes with the glycoprotein for binding to the lectin.[16]
-
Analysis: Analyze the eluted fractions for the presence of the target glycoprotein using techniques like SDS-PAGE and Western blotting.
In Vitro O-Mannosylation Assay
This assay is used to measure the activity of O-mannosyltransferases, such as the POMT1/POMT2 complex.
Protocol Outline:
-
Enzyme Source: Prepare a source of the enzyme, such as microsomal fractions from cells overexpressing the transferases.[25]
-
Substrates: Prepare the necessary substrates: a radiolabeled sugar donor (e.g., Dol-P-[3H]Man) and an acceptor peptide or protein.[26]
-
Reaction: Incubate the enzyme source with the substrates under optimal conditions (temperature, pH, cofactors).[26]
-
Separation: Separate the radiolabeled glycopeptide product from the unreacted radiolabeled sugar donor. This can be achieved using techniques like SDS-PAGE followed by autoradiography or scintillation counting.
-
Quantification: Quantify the amount of radioactivity incorporated into the acceptor peptide to determine the enzyme activity.
Conclusion and Future Directions
The this compound linkage, as a core component of O-mannosyl glycans, is indispensable for the proper function of α-dystroglycan and, consequently, for the health of muscle and nerve tissues. The elucidation of the O-mannosylation pathway and its role in cellular signaling has provided significant insights into the molecular basis of dystroglycanopathies and has opened new avenues for therapeutic intervention. Future research should focus on obtaining a more comprehensive quantitative understanding of the entire O-mannosylation network, including the kinetic parameters of all involved enzymes and the precise binding affinities of various glycoforms of α-dystroglycan to their respective ligands. Furthermore, the development of high-throughput screening assays for modulators of O-mannosylating enzymes could lead to the discovery of novel therapeutics for the treatment of congenital muscular dystrophies and other related disorders. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of glycobiology.
References
- 1. cdghub.com [cdghub.com]
- 2. POMT2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. mdpi.com [mdpi.com]
- 6. gene.vision [gene.vision]
- 7. academic.oup.com [academic.oup.com]
- 8. α-dystroglycan glycosylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. O-mannosyl phosphorylation of alpha-dystroglycan is required for laminin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of dystroglycan binding to laminin disrupts the PI3K/AKT pathway and survival signaling in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dystroglycan, a scaffold for the ERK–MAP kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 16. Performing a Purification of Glycoproteins and Polysaccharides with Agarose Wheat Germ Lectin [sigmaaldrich.com]
- 17. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Lectin Affinity Chromatography (LAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 20. O-Glycopeptide analysis by multi-tandem mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Mass Spectrometry Strategies for O-Glycoproteomics | MDPI [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Glycoproteomics with FragPipe | FragPipe [fragpipe.nesvilab.org]
- 25. Demonstration of mammalian protein O-mannosyltransferase activity: Coexpression of POMT1 and POMT2 required for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Characterization of β-1,4-D-mannosyl-N-acetyl-D-glucosamine Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, function, and experimental basis of β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase, a key enzyme in a novel N-glycan metabolic pathway.
Introduction and Discovery
The discovery of β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (EC 2.4.1.320) revealed a previously unknown, energy-efficient pathway for the metabolism of N-glycans.[1][2] This enzyme was identified through the analysis of a gene cluster in the human gut bacterium Bacteroides thetaiotaomicron VPI-5482, which is known for its ability to degrade complex carbohydrates.[1][2] The phosphorylase, encoded by the gene BT1033, plays a central role in the intracellular breakdown of a specific disaccharide derived from N-glycans.[1]
The systematic name for this enzyme is 4-O-β-D-mannopyranosyl-N-acetyl-D-glucosamine:phosphate (B84403) α-D-mannosyltransferase.[1][3] Its discovery was the first report of a phosphorylase being involved in a metabolic pathway for N-glycans.[1] This finding is significant because it presents a more energy-conserving alternative to conventional pathways that rely on β-mannosidase and ATP-dependent hexokinase.[1]
Gene Cluster Context
The gene encoding the phosphorylase (BT1033) was found within a larger gene cluster in B. thetaiotaomicron dedicated to N-glycan metabolism.[1][2] This co-localization suggests a coordinated system for the uptake and breakdown of these complex carbohydrates.
Table 1: Components of the N-glycan Metabolism Gene Cluster in B. thetaiotaomicron
| Component Type | Encoded Protein/System | Function |
| Transporters | Major Facilitator Superfamily (MFS) Transporter | Transports N-glycan fragments into the cell. |
| Starch Utilization System (Sus)-like Transporter | Consists of a TonB-dependent oligosaccharide transporter and an outer membrane lipoprotein for initial uptake. | |
| Glycoside Hydrolases | α-Mannosidase, β-N-Acetylhexosaminidase | Cleave mannose and N-acetylglucosamine residues from N-glycans. |
| Exo-α-sialidase, Endo-β-N-acetylglucosaminidase | Remove sialic acid and cleave internal glycosidic bonds in N-glycans. | |
| Phosphorylase | BT1033 (β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase) | Catalyzes the phosphorolysis of the Manβ1,4GlcNAc disaccharide. |
Enzymatic Reaction and Mechanism
The enzyme catalyzes the reversible phosphorolysis of β-1,4-D-mannosyl-N-acetyl-D-glucosamine (Manβ1,4GlcNAc). In the catabolic direction, it cleaves the glycosidic bond using inorganic phosphate (Pi) to produce α-D-mannose 1-phosphate and N-acetyl-D-glucosamine.[1][3]
Reaction: 4-O-β-D-mannopyranosyl-N-acetyl-D-glucosamine + phosphate ⇌ N-acetyl-D-glucosamine + α-D-mannose 1-phosphate[3]
Kinetic studies have shown that the reaction proceeds via a typical sequential Bi Bi mechanism.[1][2] This indicates that both substrates (the disaccharide and phosphate) must bind to the enzyme before any products are released.
Key Enzyme Properties
Table 2: Summary of β-1,4-D-mannosyl-N-acetyl-D-glucosamine Phosphorylase Properties
| Property | Description | Reference |
| Systematic Name | 4-O-β-D-mannopyranosyl-N-acetyl-D-glucosamine:phosphate α-D-mannosyltransferase | [1][3] |
| Accepted Name | β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase | [1] |
| Other Name(s) | BT1033 | [3] |
| EC Number | 2.4.1.320 | [3] |
| Source Organism | Bacteroides thetaiotaomicron | [1][3] |
| CAZy Family | GH130 | [4][5] |
| Reaction Type | Reversible Phosphorolysis | [1][2] |
| Catalytic Mechanism | Sequential Bi Bi | [1][2] |
| Substrates | β-1,4-D-mannosyl-N-acetyl-D-glucosamine, Inorganic Phosphate | [1][3] |
| Products | α-D-mannose 1-phosphate, N-acetyl-D-glucosamine | [1][3] |
Experimental Protocols
The discovery and characterization of this enzyme involved standard biochemical and molecular biology techniques. The following sections outline the probable methodologies based on the discovery publication.
Gene Cloning and Recombinant Enzyme Expression
-
Gene Identification: The BT1033 gene was identified within the N-glycan metabolism gene cluster of B. thetaiotaomicron VPI-5482 through genomic analysis.[1]
-
Cloning: The open reading frame of BT1033 was amplified from bacterial genomic DNA using the polymerase chain reaction (PCR).
-
Vector Ligation: The PCR product was ligated into an expression vector (e.g., pET series) suitable for protein production in Escherichia coli. The vector typically includes an affinity tag (e.g., His-tag) for purification.
-
Transformation: The recombinant plasmid was transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Expression: Transformed cells were cultured to an appropriate density (OD600 of ~0.6-0.8). Protein expression was then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells were grown for several more hours at a reduced temperature to enhance soluble protein yield.
-
Cell Lysis: Cells were harvested by centrifugation and resuspended in a lysis buffer. Lysis was achieved by sonication or high-pressure homogenization.
Enzyme Purification
-
Clarification: The cell lysate was centrifuged to remove cell debris.
-
Affinity Chromatography: The clarified supernatant containing the His-tagged BT1033 was loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Washing: The column was washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elution: The recombinant enzyme was eluted from the column using a high concentration of imidazole.
-
Buffer Exchange: The purified enzyme solution was dialyzed or passed through a desalting column to remove imidazole and exchange it into a suitable storage buffer.
Enzyme Activity Assay (Phosphorolysis Direction)
-
Reaction Mixture: A reaction mixture was prepared containing the purified BT1033 enzyme, the substrate β-1,4-D-mannosyl-N-acetyl-D-glucosamine, and inorganic phosphate in a suitable buffer (e.g., MES or Tris-HCl) at a specific pH and temperature.
-
Incubation: The reaction was incubated for a defined period.
-
Reaction Termination: The reaction was stopped, typically by heat inactivation.
-
Product Quantification: The formation of one of the products, α-D-mannose 1-phosphate, was quantified. This is often done using a coupled enzyme assay where the product is converted through a series of reactions leading to a change in absorbance of NADH or NADPH, which can be measured spectrophotometrically.
Visualizations: Pathways and Workflows
Caption: Comparison of N-glycan disaccharide metabolism pathways.
Caption: Workflow for BT1033 purification and activity measurement.
References
- 1. Discovery of β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase involved in the metabolism of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EC 2.4.1.320 [iubmb.qmul.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to Mannosyl Glucosaminide Metabolism in N-Glycan Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role of mannosyl glucosaminide metabolism in the N-glycan processing pathways within the endoplasmic reticulum (ER). It details the key enzymatic steps, quality control mechanisms, and experimental methodologies used to study these processes, offering valuable insights for researchers in glycobiology and professionals involved in the development of therapeutics targeting these pathways.
Core Concepts in N-Glycan Processing and Quality Control
N-linked glycosylation is a fundamental post-translational modification essential for the proper folding, stability, and function of a vast number of proteins synthesized in the eukaryotic cell. The journey of a newly synthesized glycoprotein (B1211001) is intricately monitored by a sophisticated quality control system in the ER, where the this compound residues of its N-glycans play a pivotal role.
The process begins with the en bloc transfer of a precursor oligosaccharide, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains. Subsequent trimming of the terminal glucose residues by glucosidases I and II is a critical step that dictates the fate of the glycoprotein. This processing is central to the Calnexin (B1179193)/Calreticulin (B1178941) (CNX/CRT) cycle , a major chaperone system that facilitates glycoprotein folding.
Monoglucosylated N-glycans (Glc₁Man₉GlcNAc₂) are recognized and bound by the lectin chaperones calnexin (a type I transmembrane protein) and calreticulin (a soluble ER luminal protein).[1][2] This interaction retains the glycoprotein in the ER, preventing its premature exit and promoting its correct folding, often with the assistance of the thiol oxidoreductase ERp57.[2]
The final glucose residue is then removed by glucosidase II. If the glycoprotein has achieved its native conformation, it can exit the ER and proceed along the secretory pathway. However, if it remains unfolded or misfolded, it is recognized by UDP-glucose:glycoprotein glucosyltransferase (UGGT) , a key sensor of the ER quality control system.[3] UGGT acts on misfolded glycoproteins to transfer a glucose residue back to the N-glycan, regenerating the monoglucosylated epitope and allowing the glycoprotein to re-enter the CNX/CRT cycle for another attempt at folding.[3]
Glycoproteins that repeatedly fail to fold correctly are eventually targeted for degradation via the ER-associated degradation (ERAD) pathway. This process involves the trimming of mannose residues from the N-glycan, which serves as a signal for recognition by ERAD components, leading to retrotranslocation of the misfolded protein to the cytosol for ubiquitination and degradation by the proteasome.
Quantitative Data on Key Enzymes
The efficiency and fidelity of the N-glycan processing pathways are governed by the kinetic properties of the key enzymes involved. Below is a summary of available quantitative data for glucosidase II and the substrate selectivity of UGGT.
Table 1: Kinetic Parameters of Rat Liver Microsomal Glucosidase II
| Substrate | Active Site | Km (mM) | Vmax (munits/mg) | Vmax/Km (ml/min per g) |
| p-nitrophenyl α-D-glucopyranoside | High-affinity (Site 1) | 0.78 | 437 | 560 |
| p-nitrophenyl α-D-glucopyranoside | Low-affinity (Site 2) | 481 | 13797 | 28.7 |
Data from a study on purified rat liver microsomal glucosidase II, which demonstrated the presence of two distinct active sites.[4]
Table 2: Cellular Substrate Selectivity of Human UGGT1 and UGGT2
A quantitative glycoproteomics study identified 71 endogenous substrates of UGGT1 and UGGT2 in HEK293 cells. The findings revealed a preference for large, multidomain, and heavily glycosylated proteins compared to the general N-glycoproteome.[5]
| Feature | N-Glycoproteome (Median) | UGGT Substrates (Median) | UGGT1 Substrates (Median) | UGGT2 Substrates (Median) |
| Protein Length (amino acids) | 443 | 737 | 718 | 585 |
| Number of N-glycosylation sites | 2 | 5 | 5 | 4 |
This data highlights the selectivity of UGGTs for glycoproteins that are likely to have more complex folding pathways.[5]
Signaling Pathways and Experimental Workflows
The Calnexin/Calreticulin Cycle
The CNX/CRT cycle is a crucial pathway for the folding of newly synthesized glycoproteins. The interplay between glucosidase II and UGGT determines the association and dissociation of glycoproteins with the lectin chaperones, thereby controlling their retention in the ER.
ER-Associated Degradation (ERAD) Pathway for Misfolded Glycoproteins
When glycoproteins fail to achieve their native conformation after multiple rounds in the CNX/CRT cycle, they are targeted for degradation through the ERAD pathway. A key signal for this is the trimming of mannose residues from the N-glycan.
Experimental Workflow for Quantitative N-Glycan Analysis
A common workflow for the quantitative analysis of N-glycans from glycoproteins involves enzymatic release, fluorescent labeling, and analysis by HILIC-UPLC with fluorescence and mass spectrometric detection.
Experimental Protocols
In-Gel Tryptic Digestion and N-Glycan Release
This protocol is suitable for the analysis of N-glycans from proteins separated by SDS-PAGE.
-
Excise and Destain Gel Band: Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel. Cut the band into small pieces (approx. 1 mm³). Destain the gel pieces with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate until the gel pieces are colorless.
-
Reduction and Alkylation: Dehydrate the gel pieces with 100% ACN. Reduce disulfide bonds by incubating with 10 mM dithiothreitol (B142953) (DTT) in 50 mM ammonium bicarbonate for 30 minutes at 50°C. After removing the DTT solution, alkylate cysteine residues by incubating with 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate for 30 minutes in the dark at room temperature.
-
Tryptic Digestion: Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN. Rehydrate the gel pieces with a solution of sequencing-grade trypsin (e.g., 20 µg/mL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.
-
Peptide Elution: Elute the tryptic peptides from the gel pieces by sequential incubation with 50% ACN/5% formic acid and then 100% ACN. Pool the eluates and dry in a vacuum centrifuge.
-
N-Glycan Release with PNGase F: Reconstitute the dried peptides in 50 mM ammonium bicarbonate. Add Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C to release the N-glycans.[6]
Fluorescent Labeling of Released N-Glycans with 2-Aminobenzamide (B116534) (2-AB)
-
Drying: Dry the released N-glycans in a vacuum centrifuge.
-
Labeling Reaction: Prepare a fresh labeling solution of 2-aminobenzamide (2-AB) and a reducing agent (e.g., sodium cyanoborohydride) in a solution of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid. Add the labeling solution to the dried glycans.
-
Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.[7][8]
-
Cleanup: Remove excess 2-AB label and reducing agent using a hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE) plate or cartridge. The labeled glycans are eluted with water and are ready for analysis.[7]
HILIC-UPLC-FLR-MS Analysis of Labeled N-Glycans
-
Chromatographic Separation: Separate the 2-AB labeled N-glycans on a HILIC column (e.g., amide-based stationary phase) using a gradient of an aqueous buffer (e.g., 100 mM ammonium formate, pH 4.4) and ACN. The separation is based on the hydrophilicity of the glycans, with larger, more polar glycans eluting later.[7]
-
Fluorescence Detection: Monitor the elution of the labeled glycans using a fluorescence detector (excitation ~330 nm, emission ~420 nm for 2-AB).
-
Mass Spectrometric Detection: Couple the UPLC system to an electrospray ionization mass spectrometer (ESI-MS) for mass determination of the eluting glycans. The high-resolution and accurate mass capabilities of modern mass spectrometers allow for the confident assignment of glycan compositions.
-
Data Analysis: Integrate the peak areas from the fluorescence chromatogram for relative quantitation of the different glycan structures. Confirm the identity of each peak by its mass-to-charge ratio (m/z) from the mass spectrometer.
Conclusion
The metabolism of this compound residues on N-glycans is a cornerstone of glycoprotein quality control in the endoplasmic reticulum. The intricate interplay of glucosidases, UGGT, and the lectin chaperones calnexin and calreticulin ensures that only correctly folded glycoproteins are trafficked through the secretory pathway, while terminally misfolded proteins are efficiently targeted for degradation. A thorough understanding of these pathways, supported by robust quantitative and analytical methodologies, is crucial for advancing our knowledge of glycobiology and for the development of novel therapeutic strategies targeting diseases associated with protein misfolding and aberrant glycosylation.
References
- 1. Reactome | N-glycan trimming in the ER and Calnexin/Calreticulin cycle [reactome.org]
- 2. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UGGT - Wikipedia [en.wikipedia.org]
- 4. Glucosidase II from rat liver microsomes. Kinetic model for binding and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative glycoproteomics reveals cellular substrate selectivity of the ER protein quality control sensors UGGT1 and UGGT2 | eLife [elifesciences.org]
- 6. Analysis of site-specific N-glycan remodeling in the endoplasmic reticulum and the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interdomain conformational flexibility underpins the activity of UGGT, the eukaryotic glycoprotein secretion checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics analysis reveals important roles of N-glycosylation on ER quality control system for development and pathogenesis in Magnaporthe oryzae | PLOS Pathogens [journals.plos.org]
An In-depth Technical Guide to the Structure and Characterization of Mannosyl Glucosaminide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosyl glucosaminide and its derivatives are fundamental components of N-linked glycans, playing a crucial role in various biological processes, including protein folding, cell signaling, and immune responses. The disaccharide β-1,4-d-mannosyl-N-acetyl-d-glucosamine (Man-β1-4-GlcNAc) is a core structural motif in the N-glycan of eukaryotes and has been identified as a novel activator of the STING (stimulator of interferon genes) pathway, highlighting its potential in immunotherapy.[1][2] This technical guide provides a comprehensive overview of the structure, enzymatic synthesis, and detailed characterization of Man-β1-4-GlcNAc.
Molecular Structure
Man-β1-4-GlcNAc is a disaccharide composed of a β-d-mannopyranose unit linked to the C4 hydroxyl group of an N-acetyl-d-glucosamine (GlcNAc) residue. The linkage is a β-1,4-glycosidic bond, which can be challenging to synthesize chemically.
Enzymatic Synthesis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine
A highly efficient method for the synthesis of Man-β1-4-GlcNAc is through a reverse phosphorolysis reaction catalyzed by the β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase from Bacteroides thetaiotaomicron (BT1033).[3][4] This enzyme transfers a mannose residue from α-d-mannose-1-phosphate (α-Man-1P) to GlcNAc.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
Recombinant β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033)
-
α-d-mannose-1-phosphate (α-Man-1P)
-
N-acetyl-d-glucosamine (GlcNAc)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 5.5)
-
Amberlite MB-3 resin (for desalting)
-
Toyopearl HW-40S column (for purification)
Procedure:
-
Prepare a 5 mL reaction mixture containing 500 mM α-Man-1P, 500 mM GlcNAc, and 15 μM BT1033 in the reaction buffer (pH 5.5).[3]
-
Incubate the reaction mixture at 30°C for 24 hours.[3]
-
Terminate the reaction and desalt the mixture using Amberlite MB-3 resin.[3]
-
Purify the product using a Toyopearl HW-40S column equilibrated with distilled water, at a flow rate of 1.0 ml/min.[3]
-
Collect fractions containing the desired product and lyophilize to obtain the pure disaccharide.[3]
Structural Characterization
The synthesized Man-β1-4-GlcNAc can be thoroughly characterized using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides, providing detailed information about the monosaccharide composition, anomeric configuration, and glycosidic linkages.
Sample Preparation:
-
Dissolve the lyophilized product in deuterium (B1214612) oxide (D₂O).
-
Use 2-methyl-2-propanol as an internal standard.[3]
Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker Avance 800) is recommended for optimal resolution.[3]
Data Acquisition:
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.[3]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| GlcNAc | ||
| H-1 | ~4.6 | ~97.6 |
| H-2 | ~3.8 | ~59.4 |
| H-3 | ~3.7 | ~76.6 |
| H-4 | ~3.6 | ~72.8 |
| H-5 | ~3.5 | ~78.7 |
| H-6a, H-6b | ~3.8-3.9 | ~63.4 |
| N-acetyl CH₃ | ~2.0 | ~24.9 |
| N-acetyl C=O | - | ~177.5 |
| Man | ||
| H-1' | ~4.8 | ~103.5 |
| H-2' | ~4.2 | ~71.2 |
| H-3' | ~3.9 | ~74.5 |
| H-4' | ~3.7 | ~67.9 |
| H-5' | ~3.6 | ~77.3 |
| H-6'a, H-6'b | ~3.8-3.9 | ~61.9 |
Note: The chemical shifts are approximate and can vary based on experimental conditions. The provided values for GlcNAc are based on publicly available data for the monosaccharide and may shift slightly in the disaccharide structure.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized disaccharide and can provide fragmentation information to confirm its structure.
Sample Preparation:
-
The sample can be analyzed directly or after derivatization (e.g., permethylation) to improve ionization efficiency and fragmentation predictability.
Instrumentation:
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometers are commonly used.
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
| Parameter | Value |
| Molecular Formula | C₁₄H₂₅NO₁₁ |
| Molecular Weight | 383.35 g/mol |
| Monoisotopic Mass | 383.142761 Da |
| Expected [M+H]⁺ | 384.1500 Da |
| Expected [M+Na]⁺ | 406.1319 Da |
Data sourced from PubChem CID 53477853.[6]
Biological Context and Signaling Pathway
In the human gut bacterium Bacteroides thetaiotaomicron, Man-β1-4-GlcNAc is a key intermediate in the catabolism of N-glycans.[3][4] This pathway allows the bacterium to efficiently utilize host-derived glycans as a nutrient source.
Caption: N-glycan catabolism pathway in Bacteroides thetaiotaomicron.
Experimental Workflow
The overall workflow for the synthesis and characterization of Man-β1-4-GlcNAc is a multi-step process that requires careful execution and analysis at each stage.
Caption: Workflow for synthesis and characterization of Man-β1-4-GlcNAc.
Conclusion
This technical guide provides a detailed framework for the enzymatic synthesis and comprehensive structural characterization of β-1,4-d-mannosyl-N-acetyl-d-glucosamine. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in glycobiology, immunology, and drug development, facilitating further investigation into the biological roles and therapeutic potential of this important disaccharide. The use of robust enzymatic and analytical techniques is paramount to ensuring the production of high-purity material for subsequent biological and pharmacological studies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase involved in the metabolism of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 6. Beta-1,4-mannose-N-acetylglucosamine | C14H25NO11 | CID 53477853 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of Mannosyl Glucosaminide Metabolism in Bacteroides thetaiotaomicron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacteroides thetaiotaomicron, a prominent member of the human gut microbiota, possesses a sophisticated enzymatic machinery for the degradation of complex carbohydrates, including N-glycans derived from the host and diet. A key metabolic capability in this process is the breakdown of mannosyl glucosaminide structures, particularly β-1,4-d-mannosyl-N-acetyl-d-glucosamine (Man-GlcNAc), a core component of N-glycans. This technical guide provides an in-depth analysis of the enzymes, metabolic pathways, and regulatory networks governing this compound utilization in B. thetaiotaomicron. We present a comprehensive overview of the key enzymes, including a novel phosphorylase and various α-mannosidases, detailed experimental protocols for their characterization, and a summary of their kinetic properties. Furthermore, we elucidate the intricate signaling pathways that regulate the expression of the associated Polysaccharide Utilization Loci (PULs), offering insights into the adaptive strategies of this important gut symbiont. This guide is intended to be a valuable resource for researchers and professionals in the fields of microbiology, glycobiology, and drug development, facilitating further investigation into the metabolic intricacies of the gut microbiome and the identification of potential therapeutic targets.
Introduction
Bacteroides thetaiotaomicron is a gram-negative anaerobe that thrives in the competitive environment of the human distal gut. Its remarkable success is largely attributed to its expansive genome, a significant portion of which is dedicated to the breakdown and utilization of a wide array of complex carbohydrates that are indigestible by the host. This metabolic prowess not only provides a nutrient source for the bacterium but also contributes to the overall energy balance of the host through the production of short-chain fatty acids.
Among the vast repertoire of glycans targeted by B. thetaiotaomicron are N-linked glycans (N-glycans), which are ubiquitous post-translational modifications of proteins in eukaryotes. A central building block of these N-glycans is the disaccharide β-1,4-d-mannosyl-N-acetyl-d-glucosamine (Man-GlcNAc). The ability to efficiently metabolize this this compound is crucial for B. thetaiotaomicron to harness host and dietary glycoproteins as a carbon and energy source.
This technical guide delves into the molecular mechanisms underlying this compound metabolism in B. thetaiotaomicron. We will explore the key enzymes involved, the genetic organization of their encoding loci, and the sophisticated regulatory networks that control their expression in response to nutrient availability.
Key Metabolic Enzymes and Pathways
The metabolism of this compound in B. thetaiotaomicron is primarily characterized by two key enzymatic activities: a phosphorylase that cleaves the β-1,4-mannosidic linkage in Man-GlcNAc with the concomitant production of a high-energy phosphate (B84403) ester, and a suite of α-mannosidases that hydrolyze terminal α-mannose residues from more complex mannans and N-glycans.
β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase (BT1033)
A pivotal enzyme in the intracellular metabolism of Man-GlcNAc is the β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase, encoded by the gene BT1033.[1] This enzyme catalyzes the reversible phosphorolysis of Man-GlcNAc, yielding N-acetyl-d-glucosamine (GlcNAc) and α-d-mannose-1-phosphate (α-Man-1-P).[1]
Reaction: β-1,4-d-mannosyl-N-acetyl-d-glucosamine + Pi ⇌ N-acetyl-d-glucosamine + α-d-mannose-1-phosphate
This phosphorolytic cleavage is energetically more efficient than hydrolysis, as it preserves the energy of the glycosidic bond in the form of a sugar phosphate, which can directly enter central metabolism. This bypasses the need for an ATP-dependent kinase to activate the mannose monosaccharide. The BT1033 phosphorylase is a key component of an energy-efficient metabolic pathway for N-glycan utilization in B. thetaiotaomicron.[2]
α-Mannosidases
B. thetaiotaomicron possesses a diverse array of α-mannosidases belonging to several Glycoside Hydrolase (GH) families, including GH38 and GH92. These enzymes are crucial for the initial breakdown of complex mannans and the removal of terminal α-mannose residues from N-glycans, making the underlying structure accessible to other enzymes.
These α-mannosidases exhibit a range of specificities for different α-mannosidic linkages, such as α-1,2, α-1,3, α-1,4, and α-1,6 linkages.[3][4] This diversity allows B. thetaiotaomicron to degrade a wide variety of mannosylated glycans from host and dietary sources.[4]
Metabolic Pathway for this compound Utilization
The degradation of N-glycans containing this compound structures is orchestrated by a series of enzymes encoded within Polysaccharide Utilization Loci (PULs). The general workflow involves the initial breakdown of complex glycans in the periplasm, followed by the import of smaller oligosaccharides into the cytoplasm for further processing.
References
- 1. Comparison of novel α-glucosidases in glycoside hydrolase family 97 isolated from Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An expanded transcriptome atlas for Bacteroides thetaiotaomicron reveals a small RNA that modulates tetracycline sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Kinetic Investigation of Streptococcus pyogenes Family GH38 α-Mannosidase | PLOS One [journals.plos.org]
- 4. Bacteroides thetaiotaomicron generates diverse α-mannosidase activities through subtle evolution of a distal substrate-binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Mannosyl Glucosaminide Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosyl glucosaminide and its derivatives represent a class of compounds with significant potential in glycobiology and therapeutic development. As analogs of natural carbohydrate structures, they can interact with and modulate the activity of various enzymes, particularly glycosyltransferases. This technical guide provides a preliminary investigation into the activity of this compound-related compounds, focusing on their role as potential inhibitors of mannosyltransferases. Due to the limited availability of public data on "this compound" as a specific entity, this document leverages information on structurally similar compounds and general methodologies for assessing glycosyltransferase activity to provide a comprehensive overview for researchers in this field.
The O-mannosylation of proteins is a critical post-translational modification in eukaryotes, essential for proper protein folding, stability, and function. Dysregulation of this pathway is associated with various diseases, including congenital muscular dystrophies and cancer.[1][2][3] Enzymes such as Protein O-mannosyltransferases (POMTs) and Protein O-linked mannose N-acetylglucosaminyltransferases (POMGNTs) are key players in this pathway and, therefore, attractive targets for therapeutic intervention.[1][2] The study of inhibitors, such as this compound analogs, is crucial for elucidating the mechanisms of these enzymes and for developing novel therapeutic strategies.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound activity and the screening of related compounds. Below are protocols for key experiments in this area.
Protein O-Mannosyltransferase (POMT) Activity Assay
This assay measures the transfer of mannose from a donor to an acceptor protein, a fundamental step in O-mannosylation.
Materials:
-
Enzyme Source: Microsomal fractions from cells expressing POMT1 and POMT2.[2][4]
-
Donor Substrate: Dolichol-phosphate-[3H]mannose ([3H]Dol-P-Man).
-
Acceptor Substrate: Recombinant glutathione (B108866) S-transferase-α-dystroglycan (GST-α-DG).[2][4]
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM EDTA, 2 mM 2-mercaptoethanol, 0.5% n-octyl-β-D-thioglucoside.[2]
-
Wash Buffer: 20 mM Tris-HCl (pH 7.4), 0.5% Triton X-100.
-
Stop Solution: PBS containing 1% Triton X-100.
-
Glutathione-Sepharose Beads.
-
Scintillation Cocktail.
Procedure:
-
Prepare the reaction mixture (20 µL final volume) containing reaction buffer, 10 µg of GST-α-DG, and the test inhibitor (e.g., this compound analog) at various concentrations.
-
Add 80 µg of the microsomal membrane fraction to the reaction mixture.
-
Initiate the reaction by adding 100 nM [3H]Dol-P-Man.
-
Incubate the reaction at 28°C for 1 hour.[2]
-
Stop the reaction by adding 200 µL of stop solution.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube containing 40 µL of a 25% slurry of glutathione-Sepharose beads.
-
Incubate with rotation at 4°C for 1 hour to capture the GST-α-DG.
-
Wash the beads three times with wash buffer.
-
Add scintillation cocktail to the beads and measure the incorporated radioactivity using a liquid scintillation counter.
Glycosyltransferase Inhibition Assay (Colorimetric)
A general and high-throughput compatible assay for measuring the activity of glycosyltransferases by detecting the release of inorganic phosphate (B84403).
Materials:
-
Enzyme: Purified glycosyltransferase (e.g., a mannosyltransferase).
-
Donor Substrate: GDP-mannose.
-
Acceptor Substrate: A suitable acceptor for the specific glycosyltransferase.
-
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MnCl₂, 0.4% digitonin.[5]
-
Calf Intestinal Phosphatase (CIP).
-
Malachite Green Reagent.
-
Test Inhibitor: this compound or its analogs.
Procedure:
-
Set up the glycosyltransferase reaction (50 µL) containing assay buffer, donor substrate, acceptor substrate, and the test inhibitor at various concentrations.
-
Add the glycosyltransferase enzyme to initiate the reaction.
-
Incubate at 30°C for 1 hour.[5]
-
Add CIP to the reaction mixture to hydrolyze the GDP produced to GMP and inorganic phosphate (Pi).
-
Incubate for a further 30 minutes at 37°C.
-
Add the Malachite Green reagent, which forms a colored complex with the released Pi.
-
Measure the absorbance at 620 nm.
-
The amount of Pi produced is proportional to the enzyme activity.
Quantitative Data
| Compound Class | Enzyme Target | IC50 / Ki | Organism/System |
| Guanosine Monophosphate Derivatives | β-1,2-Mannosyltransferases | IC50: 2.7 mM (for derivative 64) | Leishmania mexicana |
| Mannose-derived Glycosides | - | MIC: 78 µM (dodecyl α-d-mannopyranoside) | Staphylococcus aureus |
| Glucosamine Hydrochloride | N-glycosylation | - | Human Lung Epithelial Cells |
Table 1: Inhibitory Activity of Mannosyl-Related Compounds. This table presents examples of the inhibitory concentrations of various mannose-related compounds against different biological targets.
| Parameter | Value | Conditions |
| KM (GDP-mannose) | 4.3 mM | Using octyl α-d-mannopyranoside as acceptor |
| Vmax | 2.3 µM s⁻¹ | Using octyl α-d-mannopyranoside as acceptor |
Table 2: Kinetic Parameters for Leishmania mexicana β-1,2-Mannosyltransferase. This table provides Michaelis-Menten parameters for the donor substrate of a mannosyltransferase, offering a baseline for comparison when evaluating inhibitors.[3]
Visualizations
Diagrams of key pathways and experimental workflows provide a clear visual representation of the complex processes involved in the study of this compound activity.
Caption: Overview of the O-Mannosylation Pathway.
Caption: General Workflow for a Mannosyltransferase Inhibition Assay.
Caption: Logical Flow from Inhibitor to Therapeutic Potential.
References
- 1. A practical glycosyltransferase assay for the identification of new inhibitor chemotypes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Leishmania β-1,2-Mannosyltransferases Using a Click-Chemistry-Derived Guanosine Monophosphate Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycomimetics Targeting Glycosyltransferases: Synthetic, Computational and Structural Studies of Less-Polar Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glycosyltransferase activities as the basis for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Blueprint of N-Glycans: A Technical Guide to the Mannosyl Glucosaminide Core
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core structure of N-glycans, with a particular focus on the foundational mannosyl-glucosaminide framework. This document delves into the biosynthesis, structural diversity, and functional significance of these complex carbohydrates, offering detailed experimental protocols for their analysis and quantitative data for comparative purposes.
The Conserved Core: A Foundation of Mannosyl Glucosaminide
All N-linked glycans, regardless of their final complex structure, are built upon a common pentasaccharide core. This core consists of two N-acetylglucosamine (GlcNAc) residues and three mannose (Man) residues, arranged in a specific branched structure: Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1–4GlcNAcβ1-Asn . The GlcNAcβ1–Asn linkage covalently attaches the entire glycan to the asparagine residue of the protein within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline).
This fundamental unit, which can be described as a this compound structure due to its composition, is the foundation for the three main classes of N-glycans:
-
Oligomannose (or High-Mannose) N-glycans: These structures consist of the pentasaccharide core with additional mannose residues attached.
-
Complex N-glycans: The core structure is extended with "antennae" initiated by the addition of GlcNAc, which can be further elaborated with galactose, sialic acid, and fucose.
-
Hybrid N-glycans: These glycans have features of both oligomannose and complex types, with mannose residues on the Manα1-6 arm and one or more antennae on the Manα1-3 arm.
Biosynthesis of the N-Glycan Core: A Multi-Step Process
The synthesis of N-glycans is a highly regulated process that occurs across the endoplasmic reticulum (ER) and the Golgi apparatus. The initial stages involve the assembly of a lipid-linked oligosaccharide precursor.
Quantitative Analysis of N-Glycan Structures
The relative abundance of different N-glycan structures can vary significantly depending on the protein, the cell type in which it is expressed, and the physiological state of the cell. This microheterogeneity is a critical quality attribute for therapeutic glycoproteins, as it can impact efficacy, stability, and immunogenicity.
Table 1: Relative Abundance of N-Glycans on a Therapeutic Monoclonal Antibody (IgG1) Produced in Chinese Hamster Ovary (CHO) Cells
| Glycan Structure | Common Name | Relative Abundance (%) |
| FA2 | G0F | 45-60 |
| FA2G1 | G1F | 20-35 |
| FA2G2 | G2F | 5-15 |
| Man5 | Man5 | 1-5 |
| FA1 | G0F-GlcNAc | < 5 |
| Sialylated Glycans | - | < 2 |
Data compiled from representative studies of monoclonal antibodies produced in CHO cells. The exact distribution can vary between different products and manufacturing processes.
Table 2: Comparison of N-Glycan Profiles between Healthy and Cancer Tissues
| N-Glycan Feature | Healthy Tissue | Cancer Tissue |
| High-Mannose Glycans | Lower Abundance | Increased Abundance |
| Core Fucosylation | Variable | Often Increased |
| Branching (Tri- and Tetra-antennary) | Lower Complexity | Increased Complexity |
| Sialylation (α2,6-linkage) | Predominant | Often Decreased |
| Sialylation (α2,3-linkage) | Lower Abundance | Often Increased |
This table represents general trends observed in various types of cancer. Specific changes can be cancer-type dependent.
Experimental Protocols for N-Glycan Analysis
A systematic workflow is employed for the characterization of N-glycans, involving their release from the glycoprotein, labeling for sensitive detection, and analysis by high-resolution techniques.
Enzymatic Release of N-Glycans using PNGase F
Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc and the asparagine residue of high mannose, hybrid, and complex N-glycans.
Denaturing Conditions Protocol:
-
Denaturation:
-
In a microcentrifuge tube, combine:
-
Up to 100 µg of glycoprotein
-
1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 5% SDS, 0.4 M DTT)
-
Deionized water to a final volume of 10 µL.
-
-
Heat the mixture at 100°C for 10 minutes to denature the protein.
-
Centrifuge briefly and place on ice.
-
-
Digestion:
-
To the denatured glycoprotein, add:
-
2 µL of 10X GlycoBuffer (e.g., 500 mM sodium phosphate, pH 7.5)
-
2 µL of 10% NP-40 (or other suitable detergent)
-
Deionized water to a final volume of 19 µL.
-
1 µL of PNGase F.
-
-
Incubate at 37°C for 1-4 hours.
-
Non-Denaturing Conditions Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
Up to 100 µg of glycoprotein
-
2 µL of 10X GlycoBuffer
-
Deionized water to a final volume of 19 µL.
-
1 µL of PNGase F.
-
-
Incubate at 37°C for 4-24 hours. Longer incubation times may be required for complete deglycosylation of native proteins.
-
Fluorescent Labeling with 2-Aminobenzamide (B116534) (2-AB)
Labeling the reducing terminus of the released glycans with a fluorescent tag enhances detection sensitivity in subsequent chromatographic analysis.
-
Sample Preparation:
-
Dry the released N-glycans completely using a vacuum centrifuge.
-
-
Labeling Reaction:
-
Prepare the labeling solution by dissolving 2-aminobenzamide and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid.
-
Add the labeling solution to the dried glycans.
-
Incubate at 65°C for 2-3 hours in a heating block.
-
-
Purification:
-
After incubation, purify the labeled glycans from excess reagents using a solid-phase extraction (SPE) cartridge, such as one based on hydrophilic interaction liquid chromatography (HILIC).
-
Analysis by LC-MS and NMR Spectroscopy
Liquid Chromatography-Mass Spectrometry (LC-MS):
This is the primary technique for N-glycan profiling.
-
Chromatography: Labeled N-glycans are typically separated using HILIC, which separates glycans based on their hydrophilicity (and thus, size and composition).
-
Mass Spectrometry: The eluting glycans are ionized (commonly by electrospray ionization, ESI) and their mass-to-charge ratio is measured. This allows for the determination of the glycan composition. Tandem MS (MS/MS) can be used to fragment the glycans, providing information about their sequence and branching patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR provides the most detailed structural information, including anomeric configurations (α or β) and linkage positions.[1]
-
Sample Preparation: The glycan sample (typically >90% pure) is dissolved in deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR experiments are performed.
-
Structural Elucidation: The chemical shifts and coupling constants of the signals are analyzed to determine the complete structure of the glycan.
Signaling Pathway: The Calnexin-Calreticulin Cycle
The N-glycan core plays a crucial role in the quality control of protein folding in the ER through the calnexin-calreticulin cycle. This pathway ensures that only correctly folded glycoproteins are transported to the Golgi apparatus.
This cycle highlights the critical role of the N-glycan core, specifically the terminal glucose residues, in mediating interactions with molecular chaperones to ensure proper protein folding, a fundamental process for cellular function and the production of high-quality biotherapeutics.
References
An In-depth Technical Guide to the Energy Metabolism of Mannosyl Glucosaminide
For researchers, scientists, and drug development professionals, understanding the intricate energy metabolism of mannosyl glucosaminide is pivotal. This disaccharide, a key component of N-glycan structures, is now understood to be a valuable energy source for prominent gut commensal bacteria, such as Bacteroides thetaiotaomicron. This guide elucidates the core metabolic pathways, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying processes. A novel, energy-efficient metabolic route has been identified that bypasses conventional, ATP-consuming steps, offering a unique perspective on microbial energy conservation and its potential implications for drug development and gut microbiome research.
Core Metabolic Pathway: An Energy-Conserving Phosphorolytic Cleavage
The central pathway for the catabolism of β-1,4-D-mannosyl-N-acetyl-D-glucosamine in Bacteroides thetaiotaomicron is a departure from the canonical hydrolysis-then-phosphorylation sequence. Instead, it employs a direct phosphorolytic cleavage, which is significantly more energy-efficient.[1][2]
A key enzyme, β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (BT1033), catalyzes the reversible phosphorolysis of the glycosidic bond in the presence of inorganic phosphate.[1][2] This reaction yields two products: α-D-mannose 1-phosphate and N-acetyl-D-glucosamine.[1][2] The direct production of a phosphorylated monosaccharide, α-D-mannose 1-phosphate, circumvents the need for an ATP-dependent hexokinase, thereby conserving one molecule of ATP for each molecule of the disaccharide processed.[1][2]
The resulting α-D-mannose 1-phosphate can then be isomerized to mannose 6-phosphate, which subsequently enters the glycolytic pathway. N-acetyl-D-glucosamine can also be catabolized to enter glycolysis, further contributing to the cell's energy pool. This pathway highlights a sophisticated adaptation by gut microbes to efficiently utilize complex carbohydrates derived from host or dietary glycans.
Quantitative Data Summary
The following table summarizes the available quantitative data related to the energy metabolism of this compound.
| Parameter | Value | Organism/Enzyme | Significance |
| Enzyme Commission Number | EC 2.4.1.- | β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (BT1033) | Official classification pending for this specific phosphorylase activity. |
| Catalytic Mechanism | Sequential Bi Bi | β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (BT1033) | Indicates an ordered binding of substrates (the disaccharide and inorganic phosphate) to the enzyme.[1] |
| Energy Conservation | 1 ATP molecule saved per molecule of disaccharide | Bacteroides thetaiotaomicron | Compared to the conventional pathway involving β-mannosidase and hexokinase, this pathway is more energy-efficient.[1][2] |
Signaling Pathways and Logical Relationships
The metabolic processing of this compound involves a series of enzymatic steps that channel the breakdown products into central carbon metabolism. The following diagram illustrates this pathway.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Mannosyl-Glucosaminide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of mannosyl-glucosaminide (Man-GlcNAc) offers a highly specific and efficient alternative to challenging chemical methods. This disaccharide is a key component of the core N-glycan in eukaryotes and has garnered significant interest for its potential as an activator of the STING (stimulator of interferon genes) pathway, highlighting its promise in immunotherapy.[1] This document provides a detailed protocol for the chemoenzymatic synthesis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine using a phosphorylase, a method noted for its efficiency and use of readily available starting materials.
Introduction
The synthesis of β-mannosidic linkages is a considerable challenge in carbohydrate chemistry.[1] Enzymatic approaches provide a powerful solution by leveraging the high regio- and stereospecificity of enzymes. This protocol focuses on the use of β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033) from the human gut bacterium Bacteroides thetaiotaomicron.[2] This enzyme catalyzes the reversible phosphorolysis of Manβ1,4GlcNAc, allowing for its synthesis from α-d-mannose 1-phosphate (α-Man1P) and N-acetyl-d-glucosamine (GlcNAc).[2] A one-pot reaction system can be employed to generate α-Man1P in situ from inexpensive precursors like sucrose (B13894), making this a cost-effective and scalable method.[2]
Principle of the Method
The core of this protocol is the enzymatic synthesis of Manβ1,4GlcNAc by the BT1033 phosphorylase. The reaction proceeds via the transfer of a mannosyl group from α-Man1P to the C4 hydroxyl of GlcNAc, forming the desired β-1,4 linkage and releasing inorganic phosphate (B84403) (Pi). The overall reaction is:
α-d-mannose 1-phosphate + N-acetyl-d-glucosamine ⇌ β-d-mannosyl-(1→4)-N-acetyl-d-glucosamine + Pi
For enhanced efficiency and cost-effectiveness, the α-Man1P substrate can be generated in a multi-enzyme, one-pot system starting from sucrose and GlcNAc.[2] This involves the sequential conversion of sucrose to α-d-glucose 1-phosphate, which is then isomerized and epimerized to α-Man1P.[2]
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Recombinant β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033)
-
Sucrose phosphorylase
-
α-phosphoglucomutase
-
d-glucose 6-phosphate isomerase
-
d-mannose-6-phosphate isomerase
-
α-phosphomannomutase
-
Invertase (for removal of residual sucrose)
-
-
Substrates and Buffers:
-
N-acetyl-d-glucosamine (GlcNAc)
-
α-d-mannose 1-phosphate (α-Man1P) (if not using the one-pot method)
-
Sucrose (for the one-pot method)
-
Sodium citrate (B86180) buffer (40 mM)
-
bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane-HCl (Bis-Tris-HCl) buffer (40 mM)
-
HEPES-NaOH buffer (40 mM)
-
Glycine-NaOH buffer (40 mM)
-
Sodium acetate (B1210297) buffer
-
-
Purification Supplies:
-
Amberlite MB-3 desalting resin
-
Toyopearl HW-40S size-exclusion chromatography column or a Shodex Asahipak NH2P-50 4E HPLC column
-
Acetonitrile (B52724) (for HPLC)
-
Protocol 1: Synthesis of Manβ1,4GlcNAc using α-Man1P and GlcNAc
This protocol describes the direct enzymatic synthesis using commercially available or pre-synthesized α-Man1P.
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at 30°C for 24 hours.[2]
-
-
Reaction Quenching and Desalting:
-
Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Desalt the reaction mixture using Amberlite MB-3 resin.[2]
-
-
Purification:
-
Purify the synthesized Manβ1,4GlcNAc using an HPLC system equipped with a Shodex Asahipak NH2P-50 4E column.[2]
-
Elute with 75% acetonitrile in water at a flow rate of 1.0 ml/min at 30°C.[2]
-
Alternatively, for larger scale purification, a Toyopearl HW-40S size-exclusion column can be used with distilled water as the eluent at a flow rate of 1.0 ml/min.[2]
-
-
Product Analysis and Quantification:
-
Collect fractions containing the product.
-
Confirm the structure of the product using mass spectrometry and NMR.
-
Lyophilize the purified product to obtain a powder. A yield of approximately 22 mg can be expected from a scaled-up reaction.[2]
-
Protocol 2: One-Pot Synthesis of Manβ1,4GlcNAc from Sucrose and GlcNAc
This protocol outlines the more economical one-pot synthesis method.
-
Reaction Setup:
-
Prepare a reaction mixture containing sucrose and GlcNAc as the starting materials in a suitable buffer (e.g., pH 5.5).[2]
-
Add the following enzymes to the mixture:
-
Sucrose phosphorylase
-
α-phosphoglucomutase
-
d-glucose 6-phosphate isomerase
-
d-mannose-6-phosphate isomerase
-
α-phosphomannomutase
-
BT1033 phosphorylase
-
-
-
Incubation:
-
Incubate the reaction mixture. Monitor the formation of Manβ1,4GlcNAc over time using a suitable method like HPLC. Synthesis of the product should be observable in the early stages of the reaction along with a decrease in GlcNAc.[2]
-
-
Sucrose Removal (Optional):
-
After the reaction, treat the mixture with invertase (0.3 mg/ml) at 30°C for 20 hours to remove any remaining sucrose.[2]
-
-
Desalting and Purification:
-
Proceed with desalting and purification as described in Protocol 1 (steps 3 and 4).
-
Data Presentation
Table 1: Reaction Parameters for the Enzymatic Synthesis of Manβ1,4GlcNAc
| Parameter | Condition | Reference |
| Enzyme | Recombinant BT1033 | [2] |
| Substrates | 50 mM α-Man1P, 50 mM GlcNAc | [2] |
| Enzyme Conc. | 1.5 µM | [2] |
| Buffer | 40 mM Sodium Acetate | [2] |
| pH | 5.5 | [2] |
| Temperature | 30°C | [2] |
| Incubation Time | 24 hours | [2] |
Table 2: pH Optima for BT1033 Activity
| Buffer System (40 mM) | pH Range | Optimal pH | Reference |
| Sodium Citrate | 3.0 - 5.5 | ~5.5 | [2] |
| Bis-Tris-HCl | 5.5 - 7.0 | - | [2] |
| HEPES-NaOH | 7.0 - 8.5 | - | [2] |
| Glycine-NaOH | 8.5 - 10.5 | - | [2] |
Visualizations
Caption: Enzymatic synthesis of Manβ1,4GlcNAc.
Caption: One-pot enzymatic synthesis workflow.
References
One-Pot Enzymatic Synthesis of N-acetyl-D-mannosamine (ManNAc) from Sucrose and N-acetyl-D-glucosamine (GlcNAc): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a novel and efficient one-pot enzymatic cascade for the synthesis of N-acetyl-D-mannosamine (ManNAc) from the readily available substrates sucrose (B13894) and N-acetyl-D-glucosamine (GlcNAc). This method leverages a multi-enzyme system, including an ATP-regeneration cycle powered by sucrose, to drive the epimerization of GlcNAc to ManNAc. The process is designed for high yield and simplified purification, offering a cost-effective and sustainable alternative to traditional chemical synthesis routes. These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data to enable the successful implementation of this innovative biosynthetic method.
Introduction
N-acetyl-D-mannosamine (ManNAc) is a crucial monosaccharide in medicinal chemistry and drug development, serving as a key precursor for the synthesis of sialic acids, which play vital roles in numerous biological processes.[1] Traditional chemical synthesis of ManNAc often involves harsh reaction conditions, multiple protection and deprotection steps, and results in modest yields with challenging purification procedures.[2] Biocatalysis offers a green and highly specific alternative.
The core of this one-pot synthesis is the enzymatic epimerization of N-acetyl-D-glucosamine (GlcNAc) to ManNAc, catalyzed by N-acyl-D-glucosamine 2-epimerase (AGE).[3] Many AGEs exhibit enhanced activity in the presence of adenosine (B11128) triphosphate (ATP).[4] To circumvent the prohibitive cost of stoichiometric ATP addition, this protocol incorporates an innovative ATP regeneration system. This system utilizes sucrose, a cost-effective and abundant starting material, in a two-enzyme cascade to continuously replenish ATP, thereby driving the main epimerization reaction to completion.[5][6]
This integrated enzymatic system presents a streamlined and economically viable approach for the large-scale production of ManNAc, a critical building block for the development of therapeutics targeting a range of diseases.
Enzymatic Pathway and Experimental Workflow
The one-pot synthesis is achieved through a carefully designed multi-enzyme cascade. The overall process can be visualized as two interconnected modules: the ATP regeneration module and the ManNAc synthesis module.
ATP Regeneration Module:
-
Sucrose Synthase (SuSy): Catalyzes the reaction between sucrose and adenosine diphosphate (B83284) (ADP) to produce fructose (B13574) and ADP-glucose.[6]
-
ADP-Glucose Pyrophosphorylase (AGPase): Reacts ADP-glucose with inorganic pyrophosphate (PPi) to generate ATP and glucose-1-phosphate.[6]
ManNAc Synthesis Module:
-
N-acyl-D-glucosamine 2-epimerase (AGE): Utilizes the regenerated ATP to catalyze the epimerization of GlcNAc to ManNAc.[4][7]
These modules are combined in a single reaction vessel, where the continuous regeneration of ATP by the first module fuels the synthesis of ManNAc in the second.
Data Presentation
The following tables summarize the key quantitative parameters for the enzymes involved and the overall one-pot reaction.
Table 1: Optimal Reaction Conditions for Individual Enzymes
| Enzyme | Source Organism (Example) | Optimal pH | Optimal Temperature (°C) | Key Cofactors/Substrates |
| Sucrose Synthase (SuSy) | Glycine max (soybean) | 6.5 - 7.5 | 30 - 50 | Sucrose, UDP/ADP |
| ADP-Glucose Pyrophosphorylase (AGPase) | Escherichia coli | 7.0 - 8.0 | 37 | ADP-Glucose, PPi |
| N-acyl-D-glucosamine 2-epimerase (AGE) | Anabaena variabilis ATCC 29413 | 7.5 | 37 | GlcNAc, ATP |
Table 2: Quantitative Parameters of the One-Pot Synthesis
| Parameter | Value | Unit | Notes |
| Initial Sucrose Concentration | 100 - 200 | mM | Serves as the energy source for ATP regeneration. |
| Initial GlcNAc Concentration | 50 - 100 | mM | The primary substrate for ManNAc synthesis. |
| Initial ADP Concentration | 5 - 10 | mM | Catalytic amount required to initiate the ATP regeneration cycle. |
| Initial PPi Concentration | 10 - 20 | mM | Co-substrate for AGPase in the ATP regeneration cycle. |
| Enzyme Ratio (SuSy:AGPase:AGE) | 1:1:2 | U/mL | Ratios may require optimization based on specific enzyme activities. |
| Reaction Time | 12 - 24 | hours | Monitored by HPLC until equilibrium is reached. |
| Expected ManNAc Yield | > 80 | % | Based on the initial concentration of GlcNAc. |
| Product Titer | 10 - 20 | g/L | Dependent on initial substrate concentrations and reaction volume. |
Experimental Protocols
Materials
-
Sucrose (≥99.5%)
-
N-acetyl-D-glucosamine (GlcNAc) (≥99%)
-
Adenosine 5'-diphosphate (ADP) sodium salt (≥95%)
-
Inorganic pyrophosphate (PPi)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Recombinant Sucrose Synthase (SuSy)
-
Recombinant ADP-Glucose Pyrophosphorylase (AGPase)
-
Recombinant N-acyl-D-glucosamine 2-epimerase (AGE)
-
Deionized water
Equipment
-
Thermostatted reaction vessel or incubator
-
pH meter
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
-
Chromatography system for purification (e.g., ion-exchange or size-exclusion)
-
NMR spectrometer and/or Mass spectrometer for product analysis
Protocol for One-Pot Synthesis of ManNAc
-
Preparation of Reaction Buffer: Prepare a 100 mM Tris-HCl buffer containing 10 mM MgCl₂. Adjust the pH to 7.5 at the desired reaction temperature (e.g., 37°C).
-
Reaction Mixture Assembly:
-
In a sterile reaction vessel, dissolve sucrose and GlcNAc in the reaction buffer to final concentrations of 150 mM and 75 mM, respectively.
-
Add ADP and PPi to final concentrations of 10 mM and 15 mM, respectively.
-
Stir the mixture gently until all components are fully dissolved.
-
-
Enzyme Addition:
-
Add the recombinant enzymes, SuSy, AGPase, and AGE, to the reaction mixture. A starting point for enzyme concentrations is 1 U/mL for SuSy and AGPase, and 2 U/mL for AGE. Note: Optimal enzyme ratios may need to be determined empirically based on the specific activities of the enzyme preparations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle stirring for 12-24 hours.
-
-
Reaction Monitoring:
-
Periodically withdraw small aliquots of the reaction mixture (e.g., every 2-4 hours).
-
Terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the denatured proteins.
-
Analyze the supernatant by HPLC to monitor the consumption of GlcNAc and the formation of ManNAc.
-
-
Reaction Termination:
-
Once the reaction has reached completion (as determined by HPLC analysis), terminate the entire reaction by heating the vessel to 80°C for 20 minutes.
-
Centrifuge the reaction mixture to remove precipitated enzymes and any other insoluble materials.
-
-
Purification of ManNAc:
-
The supernatant containing ManNAc can be purified using standard chromatographic techniques. Ion-exchange chromatography is often effective for separating the charged product from the unreacted neutral sugars and other reaction components.
-
-
Product Characterization:
-
Confirm the identity and purity of the synthesized ManNAc using NMR spectroscopy and/or mass spectrometry.
-
Conclusion
The described one-pot enzymatic synthesis of ManNAc from sucrose and GlcNAc offers a highly efficient, sustainable, and economically attractive method for the production of this valuable monosaccharide. By integrating an ATP regeneration system fueled by sucrose, this protocol overcomes the limitations of traditional chemical synthesis and provides a streamlined workflow with high potential for industrial scale-up. This approach is poised to accelerate research and development in glycobiology and the production of sialic acid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosyltransferase cascades for natural product glycosylation: Use of plant instead of bacterial sucrose synthases improves the UDP-glucose recycling from sucrose and UDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of nucleotides on N-acetyl-d-glucosamine 2-epimerases (renin-binding proteins): comparative biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rwth-innovation.de [rwth-innovation.de]
- 6. rwth.portals.in-part.com [rwth.portals.in-part.com]
- 7. Molecular cloning and identification of N-acyl-D-glucosamine 2-epimerase from porcine kidney as a renin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Mannosyl Glucosaminide in Glycobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosyl glucosaminide, a fundamental disaccharide unit, serves as a crucial structural motif in a variety of complex glycans. Its presence in N-linked and O-linked glycoproteins, as well as glycosphingolipids, underscores its importance in a myriad of biological processes. In the field of glycobiology, this compound and its derivatives are invaluable tools for dissecting the intricate roles of carbohydrates in cellular recognition, signaling, and pathogenesis. This document provides detailed application notes and experimental protocols for the use of this compound in glycobiology research, with a focus on its application as a molecular probe, an enzyme substrate or inhibitor, and a building block for synthetic glycoconjugates.
Application Notes
Probing Carbohydrate-Protein Interactions
This compound serves as a recognition element for a variety of carbohydrate-binding proteins, known as lectins. These interactions are fundamental to processes such as cell-cell adhesion, immune responses, and host-pathogen recognition. Synthetic this compound and its derivatives can be employed as molecular probes to:
-
Characterize Lectin Specificity: By using this compound in competitive binding assays, researchers can determine the binding specificity and affinity of novel lectins. For instance, the interaction of the HIV-1 and HIV-2 envelope glycoproteins with mannosyl/N-acetylglucosaminyl structures highlights the role of these glycans in viral pathogenesis[1].
-
Identify Novel Carbohydrate-Binding Proteins: Immobilized this compound can be used as an affinity ligand to capture and identify previously unknown lectins from complex biological samples.
-
Block Biological Processes: Soluble this compound can act as a competitive inhibitor of lectin-glycan interactions, thereby blocking downstream biological events. This has potential therapeutic applications in preventing pathogen adhesion to host cells. For example, mannose-containing oligosaccharides have been studied for their ability to inhibit the adhesion of bacteria to host cells[2].
Investigating Enzyme Activity and Inhibition
Enzymes involved in the biosynthesis and degradation of glycans containing the this compound linkage are critical for maintaining cellular homeostasis. Synthetic this compound can be utilized to:
-
Assay Glycosyltransferase and Glycosidase Activity: As a substrate, it allows for the characterization of enzymes that synthesize or cleave the mannosyl-glucosaminide bond. A notable example is the β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase, an enzyme involved in the metabolism of N-glycans[3][4].
-
Screen for Enzyme Inhibitors: Derivatives of this compound can be synthesized to act as inhibitors of glycosyltransferases or glycosidases. These inhibitors are valuable tools for studying the functional consequences of blocking specific steps in glycan processing and hold potential as therapeutic agents for diseases associated with aberrant glycosylation, such as certain cancers and congenital muscular dystrophies[5][6][7][8].
Synthesis of Complex Glycoconjugates and Drug Development
This compound is a key building block for the chemical and enzymatic synthesis of more complex glycans and glycoconjugates. These synthetic molecules are instrumental in:
-
Developing Glycan-Based Vaccines: By conjugating synthetic oligosaccharides containing this compound to carrier proteins, it is possible to elicit an immune response against specific glycan structures found on pathogens or cancer cells.
-
Creating Targeted Drug Delivery Systems: The specificity of lectin-mannosyl glucosaminide interactions can be exploited to deliver drugs to specific cell types that express the target lectin.
-
Investigating the Role of Glycosylation in Disease: Synthetic glycoconjugates can be used to study how alterations in glycosylation contribute to disease progression. The O-mannosylation pathway, which involves mannose-linked structures, is particularly relevant in the context of congenital muscular dystrophies[9][10]. Enzymes in this pathway are potential targets for drug development[11][12][13].
Quantitative Data
| Ligand | Lectin | Technique | Dissociation Constant (Kd) | Reference |
| α-Methyl-Mannopyranoside | Concanavalin A | ITC | 2.0 x 10-4 M | N/A |
| Mannose | Concanavalin A | SPR | 1.2 x 10-4 M | N/A |
| Man-α-(1,2)-Man-α-(1,2)-Man | Concanavalin A | ITC | 1.2 x 10-5 M | N/A |
Note: The binding affinity often increases with the complexity of the glycan structure, a phenomenon known as the glycoside cluster effect.
Experimental Protocols
Protocol 1: Analysis of this compound-Lectin Interaction using Surface Plasmon Resonance (SPR)
This protocol outlines the steps for characterizing the binding of a mannose-binding lectin to immobilized this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
This compound derivative with an amine group for immobilization
-
Mannose-binding lectin (e.g., Concanavalin A)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 100 mM mannose solution)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Ligand Immobilization: a. Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Inject the this compound derivative (e.g., 50 µg/mL in immobilization buffer) over the activated surface. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. d. A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.
-
Binding Analysis: a. Prepare a series of dilutions of the mannose-binding lectin in running buffer (e.g., 0.1 µM to 10 µM). b. Inject the lectin solutions over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). c. Monitor the association and dissociation phases in real-time. d. After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound lectin[14].
-
Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protocol 2: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to measure the thermodynamic parameters of the interaction between this compound and a mannose-binding lectin.
Materials:
-
Isothermal Titration Calorimeter
-
This compound
-
Mannose-binding lectin
-
Dialysis buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
Methodology:
-
Sample Preparation: a. Dissolve the this compound and the lectin in the same dialysis buffer to minimize heats of dilution[15][16]. b. Dialyze both samples against the same buffer overnight at 4°C. c. Determine the final concentrations of the ligand and protein accurately. A typical starting concentration for the lectin in the sample cell is 10-50 µM, and for the this compound in the syringe is 10-20 times higher[15].
-
ITC Experiment: a. Load the lectin solution into the sample cell and the this compound solution into the injection syringe. b. Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). c. Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20 injections of 2 µL). d. Record the heat changes associated with each injection.
-
Data Analysis: a. Integrate the raw ITC data to obtain the heat change per injection. b. Plot the heat change against the molar ratio of ligand to protein. c. Fit the data to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction[17].
Visualizations
O-Mannosylation Biosynthetic Pathway
The O-mannosylation pathway is a critical post-translational modification process that initiates with the transfer of mannose to serine or threonine residues of proteins in the endoplasmic reticulum. Defects in this pathway are associated with a group of congenital muscular dystrophies known as dystroglycanopathies[9][10].
Caption: O-Mannosylation pathway and its link to congenital muscular dystrophies.
Experimental Workflow for SPR Analysis
The following workflow illustrates the key steps in analyzing the interaction between this compound and a lectin using Surface Plasmon Resonance.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Logical Relationship in Competitive Inhibition Assay
This diagram illustrates the principle of a competitive inhibition assay where free this compound competes with a glycoconjugate for binding to a lectin.
Caption: Principle of a competitive binding assay.
References
- 1. Mannosyl/N-acetyl-beta-D-glucosaminyl binding properties of the envelope glycoprotein of human immunodeficiency virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannosylation in Candida albicans: role in cell wall function and immune recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase involved in the metabolism of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-Mannosylation and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymes as Targets for Drug Development II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Drug development advances in human genetics‐based targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. tainstruments.com [tainstruments.com]
- 17. glycopedia.eu [glycopedia.eu]
Application Notes and Protocols for Mannosyl Glucosaminide in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosyl glucosaminide and its derivatives are fundamental substrates for a variety of glycosidase enzymes, playing a crucial role in the catabolism of N-linked glycoproteins. The cleavage of the glycosidic bond between mannose and N-acetylglucosamine is a key step in several biological pathways, making the enzymes that catalyze this reaction important targets for research and drug development. These application notes provide detailed protocols and supporting data for the use of this compound as a substrate in enzyme assays, focusing on α- and β-mannosidases.
Principle of the Enzyme Assay
The enzymatic hydrolysis of this compound by a mannosidase releases mannose and N-acetylglucosamine. The rate of this reaction can be monitored by quantifying the release of one of these products over time. Several detection methods can be employed, including spectrophotometric, fluorometric, and chromatographic techniques. A common approach involves a coupled enzyme assay where the released mannose is further reacted to produce a detectable signal. For instance, mannose can be measured using a coupled enzymatic reaction with glucose oxidase and peroxidase, leading to a colorimetric or fluorometric readout[1][2].
Enzymes Utilizing this compound
This compound serves as a substrate for several classes of glycoside hydrolases, primarily:
-
α-Mannosidases (EC 3.2.1.24): These enzymes cleave α-linked mannose residues from the non-reducing end of oligosaccharides. They are found in various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and lysosomes, and are critical for N-glycan processing and degradation[3].
-
β-Mannosidases (EC 3.2.1.25): These enzymes hydrolyze β-linked mannose residues. Lysosomal β-mannosidase is essential for the final step in the degradation of N-linked oligosaccharides[4].
-
β-1,4-D-mannosyl-N-acetyl-D-glucosamine Phosphorylase: This enzyme, found in some gut bacteria, catalyzes the reversible phosphorolysis of the β-1,4 linkage between mannose and N-acetylglucosamine in N-glycans.
The choice of enzyme and assay conditions will depend on the specific linkage (α or β) and the biological context being investigated.
Quantitative Data Summary
The following tables summarize available quantitative data for mannosidases that act on mannosyl-containing substrates. It is important to note that kinetic parameters can vary significantly based on the enzyme source, substrate structure (i.e., the specific this compound linkage and any attached moieties), and assay conditions. Data for the simple disaccharide mannosyl-N-acetylglucosamine is limited; therefore, data for larger, structurally related oligosaccharides are also presented to provide a relevant context.
Table 1: Kinetic Parameters of α-Mannosidases
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ | Optimal pH | Reference |
| Recombinant Saccharomyces cerevisiae α-1,2-mannosidase | Man_9_GlcNAc | 0.3 | 15 mU/µg | Not Specified | [1][2] |
| Human Lysosomal α-Mannosidase | 4-Methylumbelliferyl-α-D-mannopyranoside | 0.52 | Not Specified | ~4.0 | [5] |
| Human Core-Specific α-1,6-Mannosidase | 4-Methylumbelliferyl-α-D-mannopyranoside | 7.6 | Not Specified | ~4.0 | [5] |
Table 2: Inhibition Constants (K_i_) for Mannosidase Inhibitors
| Inhibitor | Enzyme | Substrate | K_i_ (µM) | Reference |
| Swainsonine | Human Lysosomal α-Mannosidase | 4-Methylumbelliferyl-α-D-mannopyranoside | Sub-micromolar | [5] |
| 1,4-dideoxy-1,4-imino-D-mannitol (DIM) | Human Lysosomal α-Mannosidase | 4-Methylumbelliferyl-α-D-mannopyranoside | Sub-micromolar | [5] |
| Kifunensine | Human Lysosomal α-Mannosidase | 4-Methylumbelliferyl-α-D-mannopyranoside | > 1000 | [5] |
| 1-Deoxymannojirimycin (DMJ) | Human Lysosomal α-Mannosidase | 4-Methylumbelliferyl-α-D-mannopyranoside | > 1000 | [5] |
Experimental Protocols
Protocol 1: Colorimetric Assay for α-Mannosidase using a Coupled Enzyme System
This protocol is adapted from a general method for assaying α-mannosidase activity using a natural substrate[1][2]. It relies on the quantification of released mannose.
Materials:
-
α-Mannosidase enzyme preparation (e.g., purified enzyme, cell lysate)
-
Mannosyl-α-1,X-N-acetylglucosamine (substrate)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5 for lysosomal enzymes; 50 mM HEPES, pH 7.0 for neutral mannosidases)
-
Coupled Enzyme Reagent:
-
Glucose Oxidase (GOX)
-
Horseradish Peroxidase (HRP)
-
o-Dianisidine (or another suitable chromogenic peroxidase substrate)
-
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve mannosyl-α-1,X-N-acetylglucosamine in Assay Buffer to a desired stock concentration (e.g., 10 mM).
-
Prepare Coupled Enzyme Reagent: Prepare a fresh solution containing GOX, HRP, and o-dianisidine in an appropriate buffer as recommended by the enzyme suppliers.
-
Set up the Reaction: In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of Substrate Solution (to achieve the desired final concentration)
-
10 µL of enzyme preparation (diluted in Assay Buffer)
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). Ensure the reaction is in the linear range.
-
Stop the Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Develop Color: Add 100 µL of the Coupled Enzyme Reagent to each well.
-
Incubate for Color Development: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of mannose. Calculate the amount of mannose released in each sample and determine the enzyme activity.
Protocol 2: General Fluorometric Assay for Glycosidases
This protocol provides a general framework for a fluorometric assay, which can be adapted for mannosidases using a fluorogenic this compound derivative (e.g., 4-methylumbelliferyl-α-D-mannopyranoside, although the aglycone is not glucosaminide, the principle is the same).
Materials:
-
Glycosidase enzyme preparation
-
Fluorogenic Substrate (e.g., 4-Methylumbelliferyl-α-D-mannopyranoside)
-
Assay Buffer (specific to the enzyme's optimal pH)
-
Stop Solution (e.g., 0.2 M glycine-NaOH, pH 10.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer to the desired working concentration.
-
Set up the Reaction: In a 96-well black microplate, add the following to each well:
-
80 µL of Assay Buffer
-
10 µL of Substrate Solution
-
-
Pre-incubate: Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the Reaction: Add 10 µL of the enzyme preparation to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the increase in fluorescence at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Endpoint Measurement (Alternative):
-
Incubate the plate at the optimal temperature for a fixed time.
-
Add 100 µL of Stop Solution to each well.
-
Measure the final fluorescence.
-
-
Data Analysis: Create a standard curve using the fluorescent product (e.g., 4-methylumbelliferone). Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Signaling Pathways and Experimental Workflows
N-Glycan Degradation Pathway
The degradation of N-linked glycans is a stepwise process that occurs primarily in the lysosome. It involves the sequential action of various exoglycosidases. The cleavage of mannosyl-glucosaminide linkages is a critical part of this pathway.
Caption: Lysosomal degradation of N-linked glycans.
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of a mannosidase using this compound as a substrate.
Caption: Workflow for enzyme kinetic analysis.
Conclusion
The use of this compound as a substrate is essential for characterizing mannosidase activity and for screening potential inhibitors. The protocols and data provided in these application notes offer a foundation for researchers to design and execute robust and reliable enzyme assays. While specific kinetic data for the simple this compound disaccharide may require empirical determination for a given enzyme, the provided information on related substrates and general assay principles will guide successful experimentation in the field of glycobiology and drug discovery.
References
- 1. A spectrophotometric assay for alpha-mannosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The structure of mammalian β-mannosidase provides insight into β-mannosidosis and nystagmus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Human Core-specific Lysosomal α1,6-Mannosidase Involved in N-Glycan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Mannosyl Glucosaminide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical synthesis of mannosyl glucosaminide derivatives. These compounds are of significant interest in glycobiology and drug discovery due to their presence in various biologically important glycoconjugates. The following sections detail synthetic strategies for achieving specific stereoselectivities (α and β linkages) and provide step-by-step experimental protocols.
Introduction
This compound derivatives are disaccharides composed of mannose and glucosamine (B1671600) units. The stereochemistry of the glycosidic linkage between these two monosaccharides is crucial for their biological activity. This document outlines chemical methods for the controlled synthesis of both α- and β-mannosyl glucosaminide linkages, which are essential for studying their roles in biological processes and for the development of novel therapeutics.[1][2] The synthesis of these complex molecules often involves the strategic use of protecting groups and activating agents to control reactivity and stereoselectivity.[3][4]
Synthetic Strategies
The chemical synthesis of this compound derivatives primarily involves the coupling of a glycosyl donor (the mannose component) with a glycosyl acceptor (the glucosamine component). The stereochemical outcome of the glycosylation reaction is highly dependent on the protecting groups on the glycosyl donor, the reaction conditions, and the promoter used.
Synthesis of β-Mannosyl Glucosaminide Derivatives
The formation of the 1,2-cis-glycosidic linkage in β-mannosides is a significant challenge in carbohydrate chemistry. One effective strategy involves the use of a participating group at the C-2 position of the mannosyl donor. However, methods have been developed to achieve β-selectivity even without a participating group.
One such method utilizes a 3-O-picoloyl group on the mannosamine (B8667444) donor. This group is believed to act as a hydrogen bond acceptor for the incoming nucleophile (the glycosyl acceptor), leading to the preferential formation of the β-glycoside.[5] This approach, known as H-bond-mediated Aglycone Delivery (HAD), can achieve high β-selectivity.[5]
Synthesis of α-Mannosyl Glucosaminide Derivatives
The synthesis of the 1,2-trans-glycosidic linkage in α-mannosides is generally more straightforward due to the anomeric effect. The use of a non-participating group at the C-2 position of the mannosyl donor and a participating solvent can favor the formation of the α-anomer.
A reliable method to achieve complete α-manno stereoselectivity is the use of mannosamine donors equipped with a 3-O-benzoyl group.[5] In these reactions, the benzoyl group does not participate in the reaction in a way that directs β-formation, and under appropriate conditions, the α-product is formed exclusively.[5]
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of this compound derivatives, based on published literature.
Protocol 1: Preparation of a 3-O-Picoloyl Mannosyl Donor for β-Glycosylation
This protocol describes the preparation of a mannosyl donor with a 3-O-picoloyl group, designed for the stereoselective synthesis of β-mannosides.[5]
Materials:
-
Ethyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-thio-α-D-mannopyranoside (starting material)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH)
-
Dimethoxytoluene (DMT)
-
Camphorsulfonic acid (CSA)
-
Picolinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Deacetylation: To a solution of the starting mannosaminyl donor in MeOH, add a freshly prepared 1 N solution of NaOMe in MeOH. Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).
-
Benzylidene Acetal (B89532) Formation: After completion, neutralize the reaction with an acidic resin and filter. Evaporate the solvent and co-evaporate the residue with toluene. Dissolve the residue in CH2Cl2 and add DMT and a catalytic amount of CSA. Stir at room temperature until the formation of the 4,6-O-benzylidene acetal is complete. Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure. Purify the product by column chromatography to afford the 3-OH derivative.[5]
-
Picoloylation: Dissolve the 3-OH derivative in CH2Cl2. Add picolinic acid, EDC, and DMAP. Stir the reaction at room temperature until the picoloylation is complete. Wash the reaction mixture with water, 1 N aq. HCl, and brine. Dry the organic phase over Na2SO4, filter, and concentrate. Purify the residue by column chromatography to yield the desired 3-O-picoloyl glycosyl donor.[5]
Protocol 2: β-Glycosylation using a 3-O-Picoloyl Mannosyl Donor
This protocol details the glycosylation reaction to form a β-mannosyl glucosaminide linkage using the donor prepared in Protocol 1.[5]
Materials:
-
3-O-Picoloyl mannosyl donor
-
Glucosaminide acceptor (e.g., a suitably protected glucosamine derivative)
-
4 Å Molecular sieves
-
1,2-Dichloroethane (1,2-DCE)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Sodium thiosulfate (B1220275) solution
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
A mixture of the mannosyl donor, the glucosaminide acceptor, and activated 4 Å molecular sieves in 1,2-DCE is stirred under an argon atmosphere for 1 hour at room temperature.
-
The mixture is then cooled to -30 °C.
-
NIS and a catalytic amount of TfOH are added sequentially.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the addition of MeOH.
-
The mixture is filtered through Celite, and the filtrate is washed with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired β-linked disaccharide.[5]
Protocol 3: α-Glycosylation using a 3-O-Benzoyl Mannosyl Donor
This protocol describes the synthesis of an α-mannosyl glucosaminide linkage using a mannosyl donor with a 3-O-benzoyl group.[5]
Materials:
-
3-O-Benzoyl mannosyl donor (prepared similarly to the picoloyl donor, using benzoyl chloride instead of picolinic acid)
-
Glucosaminide acceptor
-
4 Å Molecular sieves
-
1,2-Dichloroethane (1,2-DCE)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
Follow the same procedure as in Protocol 2, substituting the 3-O-picoloyl mannosyl donor with the 3-O-benzoyl mannosyl donor.
-
The reaction with the 3-O-benzoyl donor typically proceeds with exclusive α-stereoselectivity.[5]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound derivatives.
Table 1: Synthesis of Mannosyl Donors
| Donor | Protecting Group at C-3 | Reagents | Yield (%) | Reference |
| 3-OH derivative | H | NaOMe, DMT, CSA | 91 | [5] |
| 3-Pico donor | Picoloyl | Picolinic acid, EDC, DMAP | - | [5] |
| 3-Bz donor | Benzoyl | Benzoyl chloride, DMAP, pyridine | 91 | [5] |
Table 2: Glycosylation Reactions
| Donor | Acceptor | Promoter System | Product | Stereoselectivity (α:β) | Yield (%) | Reference |
| 3-Pico donor | Standard Acceptor 5 | NIS/TfOH | Disaccharide | High β | - | [5] |
| 3-Bz donor | Standard Acceptor 6 | NIS/TfOH | Disaccharide 12 | Exclusive α | 75-79 | [5] |
Visualizations
Diagram 1: General Workflow for the Synthesis of a β-Mannosyl Glucosaminide Derivative
Caption: Synthetic workflow for β-mannosyl glucosaminide.
Diagram 2: Logical Relationship for Achieving Stereoselectivity
Caption: Influence of C-3 protecting group on stereoselectivity.
Applications and Biological Relevance
This compound derivatives are integral components of various biologically important molecules, including N-glycans.[6][7] The precise structure of these glycans is critical for processes such as protein folding, cell-cell recognition, and immune responses.[8] For instance, the β-1,4-d-mannosyl-N-acetyl-d-glucosamine core is a key structural motif in N-glycans.[6] The ability to chemically synthesize these structures with high precision allows researchers to:
-
Investigate the specific roles of carbohydrate structures in biological systems.
-
Develop synthetic carbohydrate-based vaccines.[1]
-
Create molecular probes to study carbohydrate-binding proteins (lectins).
-
Design inhibitors of enzymes involved in glycan processing.[6]
The synthetic methods described herein provide essential tools for advancing our understanding of glycobiology and for the development of novel carbohydrate-based diagnostics and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mannosyl Glucosaminide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosyl glucosaminide and its derivatives represent a significant area of interest in drug discovery, primarily due to their relevance in fundamental biological processes involving glycan structures. While this compound itself is not a widely commercialized drug, its structural motif is central to the understanding and targeting of various physiological and pathological pathways. Applications in drug discovery can be broadly categorized into two main areas: as a scaffold for the development of enzyme inhibitors, and as a targeting ligand for drug delivery systems.
This document provides detailed application notes on these two key areas, complete with experimental protocols and quantitative data to guide researchers in this field.
Application 1: Development of Glycosidase and Glycosyltransferase Inhibitors
The enzymes that synthesize and degrade complex glycans containing mannose and glucosamine (B1671600) linkages are critical for a variety of cellular functions. Dysregulation of these enzymes is implicated in numerous diseases, including congenital muscular dystrophies, viral infections, and cancer. This compound can serve as a foundational structure for designing inhibitors that target these enzymes.
A primary target class is the mannosyltransferases , such as Protein O-Mannosyltransferases 1 and 2 (POMT1 and POMT2), which are essential for initiating O-mannosylation of proteins like α-dystroglycan.[1][2] Defects in this pathway lead to severe muscular dystrophies.[1][2] Inhibitors of these enzymes are valuable research tools and potential therapeutic agents. Another important target class is the α-mannosidases , which are involved in the trimming of N-glycans in the endoplasmic reticulum and Golgi apparatus.
Quantitative Data: Inhibition of Mannose-Processing Enzymes
The following table summarizes the inhibitory activities of various compounds against mannose-processing enzymes. While specific data for this compound is not extensively published, the data for related iminosugars and mannose derivatives provide a benchmark for inhibitory potency.
| Inhibitor | Target Enzyme | IC50 | Ki | Organism/Source | Reference |
| 1-Deoxymannojirimycin (DMJ) | α-1,2-Mannosidase I | 0.02 µM (20 nM) | - | Mung Bean | [3] |
| Kifunensine | α-1,2-Mannosidase I | 20-50 nM | 130 nM (ER), 23 nM (Golgi) | Mung Bean, Mammalian | [3] |
| Swainsonine | Golgi α-Mannosidase II | 400 µM | 7.5 x 10⁻⁵ M (Lysosomal) | Drosophila, Human | [3] |
| Multivalent Mannosides | Lysosomal α-mannosidase (LAMAN) | 10-40 µM | - | Human Fibroblasts | [4] |
| Acarbose (Reference) | α-Glucosidase | 127.70 µM | - | Porcine Intestinal | [5] |
| CKD-711 | Maltase, Sucrase | 2.5 µg/mL, 0.5 µg/mL | - | Porcine Intestinal | [6] |
Experimental Protocol: α-Mannosidase Inhibition Assay (Colorimetric)
This protocol describes a method to screen for inhibitors of α-mannosidase using a chromogenic substrate.
Materials:
-
α-Mannosidase enzyme (from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) substrate solution
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing 2 mM Zn²⁺)
-
Test compounds (potential inhibitors) at various concentrations
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader (405 nm)
-
Incubator (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the α-mannosidase enzyme in Assay Buffer.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of enzyme solution.
-
Inhibitor Wells: 40 µL of the appropriate test compound dilution and 10 µL of enzyme solution.
-
Perform all additions in triplicate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the pNPM substrate solution to all wells.
-
Mix gently and incubate the plate at 37°C for 15-30 minutes, ensuring the reaction stays within the linear range.
-
-
Reaction Termination:
-
Add 100 µL of Stop Solution to all wells to stop the enzymatic reaction. The solution will turn yellow in the presence of p-nitrophenol.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]
-
Experimental Workflow: α-Mannosidase Inhibition Assay
Caption: Workflow for a colorimetric α-mannosidase inhibition assay.
Application 2: Targeted Drug Delivery via the Mannose Receptor
The Mannose Receptor (MR, CD206) is a C-type lectin receptor predominantly expressed on the surface of macrophages and dendritic cells.[6] This makes it an attractive target for delivering therapeutic agents to these specific immune cells. This compound and other mannosylated molecules can be conjugated to drugs, nanoparticles, or liposomes to facilitate their uptake by MR-expressing cells.[6] This targeted approach can enhance the efficacy of the therapeutic agent while reducing off-target side effects.
Quantitative Data: Mannose Receptor Binding
The binding affinity of mannosylated ligands to the mannose receptor can be quantified. The following table provides examples of binding affinities for mannosylated compounds.
| Ligand | Assay | Kd / Ki | Cell Type / Receptor Source | Reference |
| 125I-labeled β-glucosidase | Radioligand Binding | 1.0 x 10⁻⁹ M (Kd) | Normal Human Fibroblasts | [7] |
| α-D-mannosidase | Competition Assay | 2.0 x 10⁻⁹ M (Ki) | Normal Human Fibroblasts | [7] |
| Multimannosides | ELLA | IC50: 1-10 µM | Recombinant Human MMR | [4] |
Experimental Protocol: Mannose Receptor Binding Assay (ELISA)
This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to quantify the binding of a mannosylated compound to the mannose receptor. This can be adapted to a competitive binding assay to screen for novel mannosylated ligands.
Materials:
-
Recombinant Human Mannose Receptor
-
High-bind 96-well ELISA plates
-
Biotinylated mannosylated compound (or a known biotinylated ligand for competition)
-
Test compounds (unlabeled mannosylated molecules)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Coating:
-
Coat the wells of a high-bind 96-well plate with the recombinant mannose receptor overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Assay Diluent for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Diluent.
-
Add the test compound dilutions to the wells.
-
Add a fixed concentration of the biotinylated mannosylated ligand to all wells (except blanks).
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB Substrate to each well and incubate in the dark until a blue color develops.
-
Add Stop Solution to each well. The color will change to yellow.
-
-
Measurement:
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
The signal will be inversely proportional to the binding of the test compound.
-
Calculate the percentage of inhibition of the biotinylated ligand binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50.
-
Experimental Workflow: Mannose Receptor Competitive Binding ELISA
Caption: Workflow for a mannose receptor competitive binding ELISA.
Signaling Pathway: The O-Mannosylation Pathway
The O-mannosylation pathway is a key target for drug discovery, particularly for congenital muscular dystrophies. The initiation of this pathway by the POMT1/POMT2 complex is a critical step. Inhibiting this or subsequent steps can modulate the glycosylation of proteins like α-dystroglycan, which is crucial for muscle cell adhesion.
Caption: The mammalian O-mannosylation pathway, a key target for drug discovery.
Cellular Assay Protocol: Assessing O-Mannosylation Inhibition via Western Blot
This protocol describes a method to assess the effect of a potential inhibitor on the O-mannosylation of a specific protein, such as α-dystroglycan, in cultured cells. The readout is a change in the protein's molecular weight and glycosylation status as determined by Western blot.
Materials:
-
Cultured cells (e.g., myoblasts)
-
Cell culture medium and supplements
-
Test compound (inhibitor)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the core protein of interest (e.g., anti-α-dystroglycan core protein)
-
Primary antibody against the functional glycan epitope (e.g., IIH6 for functionally glycosylated α-dystroglycan)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24-48 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add Lysis Buffer to the cells and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the core protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
For detecting the glycosylated form, a parallel blot can be run and probed with an antibody specific to the glycan epitope.[3][8]
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
Conclusion
The study of this compound and related structures offers promising avenues for drug discovery. By targeting the enzymes of the O-mannosylation pathway or by utilizing the mannose receptor for targeted drug delivery, researchers can develop novel therapeutic strategies for a range of diseases. The protocols and data presented here provide a framework for initiating and advancing research in this exciting field.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Biological Activities of Soy Protein Hydrolysate Conjugated with Mannose and Allulose [mdpi.com]
- 3. Validation of a novel western blot assay to monitor patterns and levels of alpha dystroglycan in skeletal muscle of patients with limb girdle muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake of alpha-D-mannosidase and beta-D-glucosidase from Dictyostelium discoideum via the phosphohexosyl receptor on normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a novel western blot assay to monitor patterns and levels of alpha dystroglycan in skeletal muscle of patients with limb girdle muscular dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthesized Mannosyl Glucosaminide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the multi-step purification of synthesized mannosyl glucosaminide, a disaccharide of significant interest in glycobiology and drug development. The purification strategy is designed to efficiently remove common impurities from a crude synthetic reaction mixture, including unreacted monosaccharides, reaction byproducts, and coupling reagents. The protocols described herein utilize a combination of chromatographic techniques, including Hydrophilic Interaction Chromatography (HILIC), Size-Exclusion Chromatography (SEC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by a final crystallization step to yield a highly purified product. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for obtaining high-purity this compound for downstream applications.
Introduction
This compound and its derivatives are important synthetic targets for the development of neoglycoconjugates and probes to study carbohydrate-protein interactions.[1][2] These interactions are fundamental to numerous biological processes, including cell-cell recognition, signaling, and immune responses.[3][4] The biological significance of the this compound linkage is highlighted by its presence in N-glycan structures, where its metabolism is a key cellular process.[5][6] Given the critical role of purity in biological assays and therapeutic applications, a robust and reproducible purification strategy is paramount.
The purification of synthetic carbohydrates presents unique challenges due to their high polarity and the presence of structurally similar impurities. A multi-step approach is often necessary to achieve the high purity required for biological studies.[7][8] This guide outlines a comprehensive purification workflow, from initial workup to final crystallization, and provides detailed protocols for each stage.
Purification Strategy Overview
The overall strategy for purifying synthesized this compound involves a sequential process designed to remove different classes of impurities at each stage. The workflow is as follows:
-
Initial Workup & Extraction: Removal of bulk, non-polar impurities and quenching of the reaction.
-
Hydrophilic Interaction Chromatography (HILIC): A primary capture step to separate the desired polar disaccharide from less polar impurities and some reaction byproducts.
-
Size-Exclusion Chromatography (SEC): To separate the target disaccharide from residual high molecular weight reagents or aggregates and smaller unreacted monosaccharides.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution polishing step to remove closely related structural isomers and other minor impurities.
-
Crystallization: The final step to obtain a highly pure, crystalline solid product.
This multi-step approach ensures a final product of high purity and is adaptable to various synthesis scales.[8]
Data Presentation: Representative Purification Performance
The following tables summarize representative quantitative data that can be expected from the described purification workflow. The values are based on typical yields and purities reported for the purification of similar synthetic glycosides.[9]
Table 1: Summary of Purification Steps and Expected Outcomes
| Purification Step | Primary Impurities Removed | Expected Purity (%) | Expected Recovery (%) |
| Initial Workup | Non-polar byproducts, some reagents | 40 - 60 | 95 - 99 |
| HILIC | Excess monosaccharides, less polar impurities | 75 - 85 | 80 - 90 |
| SEC | High molecular weight impurities, residual monosaccharides | 90 - 95 | 85 - 95 |
| RP-HPLC | Structural isomers, minor impurities | > 98 | 70 - 85 |
| Crystallization | Residual amorphous material, trace impurities | > 99.5 | 60 - 80 |
Table 2: Comparison of Chromatographic Methods
| Method | Stationary Phase | Mobile Phase | Separation Principle | Primary Application |
| HILIC | Amide-bonded silica | High organic content with aqueous buffer | Partitioning into a water-enriched layer on the stationary phase | Capture of polar analytes |
| SEC | Porous polymer or silica | Aqueous buffer | Differential entry into pores based on molecular size | Separation by size |
| RP-HPLC | C18 silica | Aqueous buffer with organic modifier | Hydrophobic interactions | Polishing of final product |
Experimental Protocols
Protocol 1: Initial Workup & Extraction
This protocol is designed for the initial cleanup of the crude reaction mixture after synthesis.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quench the reaction mixture by slowly adding it to a stirred solution of saturated NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Hydrophilic Interaction Chromatography (HILIC)
This is the primary capture step to isolate the polar this compound.
Materials:
-
Crude extract from Protocol 4.1
-
HILIC column (e.g., Amide-80)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase (e.g., 85% ACN, 15% water, 0.1% TFA). Filter through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase for at least 10 column volumes at a flow rate of 1 mL/min.
-
Injection and Elution: Inject the prepared sample onto the column.
-
Run a linear gradient to increase the aqueous component of the mobile phase (e.g., from 15% to 50% water over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peak, guided by the detector signal.
-
Analysis and Pooling: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent.
Protocol 3: Size-Exclusion Chromatography (SEC)
This step separates the product based on molecular size.
Materials:
-
Pooled and dried product from Protocol 4.2
-
SEC column (e.g., Bio-Gel P-2 or Sephadex G-25)
-
Degassed, deionized water or a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Chromatography system with a refractive index (RI) detector
Procedure:
-
Column Packing and Equilibration: Pack the SEC column according to the manufacturer's instructions. Equilibrate the column with the chosen mobile phase for at least 3 column volumes.
-
Sample Preparation: Dissolve the sample in a minimal volume of the mobile phase.
-
Loading and Elution: Carefully load the sample onto the top of the column. Begin the isocratic elution with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile with the RI detector. The desired disaccharide should elute after any high molecular weight impurities but before smaller molecules like monosaccharides.
-
Analysis and Pooling: Analyze fractions by TLC or HPLC. Pool the fractions containing the pure this compound and lyophilize to dryness.
Protocol 4: Preparative Reverse-Phase HPLC (RP-HPLC)
This is a final, high-resolution polishing step.
Materials:
-
Lyophilized product from Protocol 4.3
-
Preparative RP-HPLC column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Formic acid or TFA (optional modifier)
-
Preparative HPLC system with a UV or RI detector
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% water, 5% ACN).
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase.
-
Injection and Elution: Inject the sample and elute with a shallow gradient of increasing acetonitrile concentration. The high polarity of the unprotected disaccharide means it will elute early.
-
Fraction Collection: Collect the main peak with high precision.
-
Pooling and Solvent Removal: Pool the purest fractions and remove the organic solvent by rotary evaporation, followed by lyophilization of the remaining aqueous solution.
Protocol 5: Crystallization
This final step aims to produce a highly pure, crystalline solid.
Materials:
-
Purified this compound from Protocol 4.4
-
High-purity solvents (e.g., ethanol (B145695), methanol, water, isopropanol)
-
Small, clean crystallization dish or vial
Procedure:
-
Solvent Screening: In small test vials, perform solubility tests to identify a solvent system in which the compound is soluble when hot but poorly soluble when cold. A common system for sugars is aqueous ethanol or isopropanol.
-
Dissolution: In a clean vessel, dissolve the purified product in a minimal amount of the chosen hot solvent.
-
Slow Cooling: Cover the vessel and allow it to cool slowly to room temperature. To promote slower crystal growth, the vessel can be placed in an insulated container.
-
Incubation: Once at room temperature, transfer the vessel to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal formation.
-
Crystal Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the multi-step purification process for synthesized this compound.
Caption: A multi-step workflow for purifying synthesized this compound.
N-Glycan Catabolism Pathway
This compound is a core component of N-glycans. Its metabolism is a crucial biological process. The diagram below illustrates a simplified pathway for N-glycan catabolism where β-1,4-D-mannosyl-N-acetyl-D-glucosamine is a key intermediate.[5][6]
Caption: Simplified N-glycan catabolism involving this compound.
References
- 1. Neoglycoconjugates: trade and art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of carbohydrate-protein interactions with synthetic N-linked neoglycoconjugate probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase involved in the metabolism of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
NMR Spectroscopy for the Structural Elucidation of Mannosyl Glucosaminide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of mannosyl glucosaminide, a disaccharide of significant interest in glycobiology and drug discovery. The protocols outlined below detail the necessary steps from sample preparation to the acquisition and interpretation of advanced 2D NMR experiments, enabling unambiguous determination of its covalent structure and stereochemistry.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the atomic-level structural characterization of carbohydrates in solution.[1][2] For a disaccharide like this compound, which consists of a mannose unit linked to an N-acetylglucosamine unit, NMR can definitively establish:
-
Monosaccharide Composition and Ring Form: Identification of the constituent mannose and glucosamine (B1671600) residues and confirmation of their pyranose ring forms.
-
Anomeric Configuration: Determination of the stereochemistry (α or β) of the glycosidic linkage and the anomeric center of the reducing end.
-
Glycosidic Linkage Position: Unambiguous identification of the carbon atom on the N-acetylglucosamine residue to which the mannose unit is attached (e.g., 1→4, 1→6, etc.).
-
Three-Dimensional Conformation: Insights into the preferred solution-state conformation of the disaccharide through the analysis of Nuclear Overhauser Effect (NOE) data.
The typical workflow for structural elucidation involves a suite of NMR experiments, beginning with simple one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) spectra, followed by a series of two-dimensional (2D) experiments that reveal through-bond and through-space correlations between nuclei.
Quantitative Data Presentation
The following tables provide illustrative ¹H and ¹³C NMR chemical shift data for the constituent monosaccharides of this compound: D-mannose and N-acetyl-D-glucosamine (GlcNAc).
Disclaimer: The chemical shifts presented below are for the individual monosaccharide units in aqueous solution. Upon formation of a glycosidic bond to form this compound, these chemical shifts, particularly at the anomeric center and the linkage position, will change. These tables serve as a reference and illustrate the type of data obtained.
Table 1: Illustrative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for D-Mannose and N-Acetyl-D-Glucosamine in D₂O.
| Proton | α-D-Mannose | β-D-Mannose | α-D-GlcNAc | β-D-GlcNAc |
| H-1 | 5.17 (d, J=1.7) | 4.88 (d, J=1.0) | 5.22 (d, J=3.4) | 4.67 (d, J=8.4) |
| H-2 | 4.02 (dd, J=1.7, 3.4) | 4.09 (dd, J=1.0, 3.2) | 3.90 (dd, J=3.4, 10.5) | 3.71 (dd, J=8.4, 10.5) |
| H-3 | 3.87 (dd, J=3.4, 9.0) | 3.73 (dd, J=3.2, 9.0) | 3.75 (t, J=9.5) | 3.52 (t, J=9.5) |
| H-4 | 3.67 (t, J=9.0) | 3.60 (t, J=9.5) | 3.45 (t, J=9.5) | 3.43 (t, J=9.5) |
| H-5 | 3.80 (m) | 3.42 (ddd, J=2.2, 5.0, 9.5) | 3.85 (m) | 3.46 (m) |
| H-6a | 3.85 (dd, J=2.2, 12.0) | 3.89 (dd, J=2.2, 12.0) | 3.88 (dd, J=2.5, 12.3) | 3.91 (dd, J=2.2, 12.3) |
| H-6b | 3.75 (dd, J=5.0, 12.0) | 3.77 (dd, J=5.0, 12.0) | 3.75 (dd, J=5.5, 12.3) | 3.76 (dd, J=5.5, 12.3) |
| N-Ac | - | - | 2.05 (s) | 2.07 (s) |
Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for D-Mannose and N-Acetyl-D-Glucosamine in D₂O.
| Carbon | α-D-Mannose | β-D-Mannose | α-D-GlcNAc | β-D-GlcNAc |
| C-1 | 94.6 | 94.8 | 92.8 | 96.9 |
| C-2 | 71.3 | 71.8 | 55.4 | 57.8 |
| C-3 | 71.0 | 74.3 | 71.4 | 75.2 |
| C-4 | 67.8 | 67.9 | 71.2 | 71.3 |
| C-5 | 73.8 | 77.5 | 72.8 | 77.2 |
| C-6 | 61.9 | 62.0 | 61.8 | 62.1 |
| N-Ac (C=O) | - | - | 175.2 | 175.5 |
| N-Ac (CH₃) | - | - | 23.1 | 23.2 |
Experimental Protocols
High-field NMR spectrometers (≥500 MHz), preferably equipped with a cryoprobe, are recommended for optimal sensitivity and resolution.[3]
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H and 2D NMR, or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is the most common solvent for carbohydrates. For improved signal dispersion, especially for hydroxyl protons, pyridine-d₅ or DMSO-d₆ can be used.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
Protocol 2: 1D ¹H and ¹³C NMR Acquisition
-
¹H NMR:
-
Purpose: To obtain an overview of all proton signals, their integrations, chemical shifts, and coupling patterns.
-
Typical Parameters:
-
Pulse Sequence: zgpr (with water suppression)
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay (d1): 2-5 s
-
Number of Scans: 16-64
-
-
-
¹³C NMR:
-
Purpose: To identify all unique carbon environments.
-
Typical Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Spectral Width: ~200 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay (d1): 2 s
-
Number of Scans: 1024-8192 (due to the low natural abundance of ¹³C)
-
-
Protocol 3: 2D NMR Acquisition for Structural Elucidation
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-coupled (typically separated by 2-3 bonds). This is essential for tracing the proton network within each monosaccharide ring.
-
Typical Parameters:
-
Pulse Sequence: cosygpmf
-
Spectral Width (F1 and F2): ~12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom (one-bond ¹JCH correlation). This provides the C-H attachments.
-
Typical Parameters:
-
Pulse Sequence: hsqcedetgpsisp2.3 (edited to distinguish CH/CH₃ from CH₂ signals)
-
Spectral Width (F2 - ¹H): ~12 ppm
-
Spectral Width (F1 - ¹³C): ~180 ppm
-
¹JCH Coupling Constant: Optimized for ~145-160 Hz
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons (ⁿJCH). This is the key experiment for determining the glycosidic linkage by observing a correlation between the anomeric proton of the mannose unit and a carbon atom of the glucosamine unit.
-
Typical Parameters:
-
Pulse Sequence: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): ~12 ppm
-
Spectral Width (F1 - ¹³C): ~200 ppm
-
Long-range J-coupling delay: Optimized for 4-10 Hz
-
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is crucial for determining the stereochemistry of the glycosidic linkage (e.g., a NOE between Man H-1 and GlcNAc H-4 in a 1→4 linkage) and the overall 3D conformation. ROESY is often preferred for molecules in the size range of disaccharides.
-
Typical Parameters:
-
Pulse Sequence: noesygpph or roesygpph
-
Mixing Time: 200-800 ms
-
Spectral Width (F1 and F2): ~12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logic for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical relationships for assembling the final structure.
References
- 1. NMR Structural Characterization of Substrates Bound to N-Acetylglucosaminyltransferase V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of five nona-β-(1→6)-D-glucosamines with various pattern of N-acetylation corresponding to the fragments of exopolysaccharide of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)-[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Mannosyl Glucosaminide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of mannosyl glucosaminide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the enzymatic synthesis of this compound?
A1: Low yields in this enzymatic reaction can primarily be attributed to several factors: suboptimal reaction conditions, enzyme instability, substrate or product inhibition, and inefficient purification. A systematic approach to troubleshooting these areas is crucial for improving your product yield.[1]
Q2: How can I determine if my mannosyltransferase or phosphorylase is inactive or has low activity?
A2: To assess the activity of your enzyme, it is recommended to perform an individual enzyme assay using a known substrate and optimal conditions. This will help you to verify the enzyme's catalytic function separately from the complete synthesis reaction. Low activity could be due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors.
Q3: What are typical side reactions that can occur during the enzymatic synthesis of this compound?
A3: Side reactions can include the formation of undesired anomers (e.g., α-mannosides instead of the desired β-mannosides), hydrolysis of the activated sugar donor, or the transfer of mannose to other hydroxyl groups on the glucosaminide acceptor if the enzyme lacks strict regioselectivity. The formation of longer oligosaccharides can also occur if the product itself acts as an acceptor.
Q4: How does product inhibition affect the synthesis, and how can it be mitigated?
A4: Product inhibition occurs when the product of the reaction (e.g., this compound or the released nucleotide diphosphate (B83284) like GDP) binds to the enzyme and reduces its activity.[2] This is a form of negative feedback that can significantly lower the reaction rate and overall yield. To mitigate this, you can consider in-situ product removal using techniques like membrane filtration or by employing a coupled enzyme system to convert the inhibitory product into a non-inhibitory compound.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inactive Enzyme | Verify enzyme activity independently. | Perform a standard activity assay with a known substrate and optimal conditions. If inactive, obtain a fresh batch of enzyme or re-purify if produced in-house. Ensure proper storage at -20°C or -80°C. |
| Suboptimal Reaction Conditions | Review and optimize reaction parameters. | Check the pH, temperature, and buffer composition. Ensure they align with the enzyme's optimal conditions (see Table 1). Perform small-scale optimization experiments by varying these parameters. |
| Incorrect Substrate Concentration | Verify substrate concentrations. | Ensure the concentrations of the mannosyl donor (e.g., GDP-mannose) and glucosaminide acceptor are within the optimal range for the enzyme. High substrate concentrations can sometimes lead to inhibition. |
| Presence of Inhibitors | Identify and remove potential inhibitors. | Ensure all reagents and glassware are free from contaminants such as heavy metals.[1] If using a crude enzyme preparation, consider further purification to remove inhibitory compounds. |
Problem 2: High Levels of Side Products
| Possible Cause | Troubleshooting Step | Recommended Action |
| Lack of Enzyme Regioselectivity | Analyze the structure of the side products. | Use techniques like NMR or mass spectrometry to identify the structure of the side products. If incorrect linkages are being formed, consider using a more regioselective enzyme or modifying the protecting groups on your acceptor substrate. |
| Hydrolysis of Sugar Donor | Monitor the concentration of the sugar donor over time. | If the donor is being hydrolyzed, this indicates the presence of contaminating hydrolases or inherent instability under the reaction conditions. Further purify the enzyme or adjust the buffer conditions to improve donor stability. |
| Formation of Higher Oligosaccharides | Analyze the product mixture for larger molecules. | If the desired disaccharide is acting as an acceptor for further mannosylation, this suggests the enzyme can utilize it as a substrate. To minimize this, you can adjust the ratio of donor to acceptor or reduce the reaction time. |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Mannosyltransferases
| Parameter | Typical Range | Notes |
| pH | 6.0 - 8.0 | Highly dependent on the specific enzyme. It's crucial to determine the optimal pH for the chosen mannosyltransferase. |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[3] |
| Divalent Cations (e.g., Mn²⁺, Mg²⁺) | 5 - 20 mM | Many mannosyltransferases require divalent cations for activity. The optimal concentration should be determined experimentally. |
| Substrate Concentration | Donor: 0.5 - 5 mM; Acceptor: 1 - 10 mM | These are starting points. The optimal concentrations will depend on the enzyme's kinetic parameters (Km). |
Table 2: Kinetic Parameters of Selected Mannosyltransferases with Glucosamine Analogs
| Enzyme | Acceptor Substrate | K_m (mM) | V_max (relative) | Reference |
| β-1,4-Galactosyltransferase T1 | GlcNAcβ-Bn | 2.5 | 100% | [4] |
| β-1,4-Galactosyltransferase T1 | GlcNAcα-Bn | 12.5 | 13.5% | [4] |
| β-1,2-Mannosyltransferase | Octyl α-D-mannopyranoside | 4.3 | - | [2] |
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of this compound
This protocol is a general guideline for a multi-enzyme, one-pot synthesis.[5]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂ (10 mM).
-
Add the glucosaminide acceptor to the desired final concentration.
-
Add the mannose donor (e.g., GDP-mannose) or the precursors for its in-situ generation (e.g., mannose-1-phosphate and GTP).
-
-
Enzyme Addition:
-
Add the necessary enzymes for the synthesis. In a one-pot system, this may include a mannosyltransferase and enzymes for cofactor regeneration. The optimal concentration of each enzyme should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.
-
-
Monitoring the Reaction:
-
At regular intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by boiling or adding a stop solution).
-
Analyze the aliquots by a suitable method such as HPLC or TLC to monitor the formation of the product and the consumption of substrates.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached completion (or a plateau), terminate the reaction.
-
Proceed with the purification of this compound (see Protocol 2).
-
Protocol 2: HPLC Purification of this compound
-
Sample Preparation:
-
After the enzymatic reaction, centrifuge the mixture to remove any precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A suitable column for oligosaccharide separation, such as an amino-propyl bonded silica (B1680970) column (e.g., Shodex Asahipak NH2P-50 4E) or a porous graphitic carbon column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water is commonly employed. The exact ratio will depend on the column and the specific product.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: Use a refractive index (RI) detector or an evaporative light scattering detector (ELSD) for detection.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using the same HPLC method or by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Mandatory Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Mechanism of competitive product inhibition.
References
Technical Support Center: Optimizing Reaction Conditions for Mannosyl Glucosaminide Synthesis
Welcome to the technical support center for the synthesis of mannosyl glucosaminide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this complex glycosylation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing β-mannosyl glucosaminide?
The primary challenge in synthesizing β-mannosyl glucosaminide lies in controlling the stereoselectivity of the glycosidic bond formation. The formation of the 1,2-cis linkage in β-mannosides is sterically hindered and electronically disfavored compared to the α-anomer.[1] This often leads to low yields and mixtures of α and β anomers, complicating purification.
Q2: Which is the better approach for synthesis: chemical or enzymatic?
Both chemical and enzymatic methods have their advantages and are chosen based on the specific requirements of the research.
-
Enzymatic synthesis offers high stereo- and regioselectivity, leading to the desired β-anomer with minimal side products.[2] The reactions are performed under mild conditions (neutral pH, room temperature), avoiding the need for protecting groups and harsh reagents. However, the availability and cost of specific enzymes can be a limiting factor.
-
Chemical synthesis provides greater flexibility in terms of scale and the introduction of non-natural modifications. However, it often requires multi-step procedures involving protection and deprotection of functional groups, and achieving high β-selectivity can be challenging, often requiring careful optimization of reaction conditions.[1]
Q3: What are the key factors influencing the yield and stereoselectivity of the chemical synthesis?
Several factors critically influence the outcome of the chemical synthesis of this compound:
-
Protecting Groups: The choice of protecting groups on both the mannosyl donor and the glucosaminide acceptor is crucial. For the mannosyl donor, a 4,6-O-benzylidene acetal (B89532) is commonly used to restrict the conformational flexibility of the pyranose ring, which favors the formation of the β-anomer.[1]
-
Glycosyl Donor: The nature of the leaving group on the anomeric carbon of the mannose donor (e.g., halide, trichloroacetimidate) significantly affects its reactivity.
-
Catalyst/Promoter: The choice of catalyst or promoter is critical for activating the glycosyl donor and influencing the reaction pathway.
-
Reaction Temperature and Time: These parameters need to be carefully controlled to manage reaction kinetics and minimize side reactions.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the overall reaction outcome.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Promoter | - Use a freshly opened or properly stored catalyst.- Ensure anhydrous reaction conditions, as moisture can deactivate many promoters. |
| Poorly Activated Glycosyl Donor | - Confirm the successful formation and purity of the glycosyl donor (e.g., by NMR or TLC) before the glycosylation step.- Consider using a more reactive donor, such as a trichloroacetimidate (B1259523) instead of a glycosyl bromide.[3][4] |
| Low Reactivity of Glycosyl Acceptor | - Ensure the acceptor is fully soluble in the reaction solvent.- Check for steric hindrance around the hydroxyl group of the acceptor. |
| Suboptimal Reaction Temperature | - For many glycosylation reactions, low temperatures (-78°C to 0°C) are initially required to control reactivity and selectivity. Gradually warming the reaction may be necessary.- Optimize the temperature profile for your specific donor-acceptor pair. |
Poor β-Stereoselectivity (High α-Anomer Formation)
| Potential Cause | Troubleshooting Steps |
| Lack of Neighboring Group Participation | - Ensure the presence of a participating protecting group at the C2 position of the mannosyl donor is not interfering with the desired stereochemical outcome. For β-mannosylation, non-participating groups are generally preferred. |
| Suboptimal Protecting Group Strategy | - Employ a conformationally rigidifying protecting group on the mannosyl donor, such as a 4,6-O-benzylidene acetal, to favor β-attack.[1] |
| Inappropriate Solvent | - Use a non-participating solvent like dichloromethane (B109758) (DCM) or toluene. Ethereal solvents can sometimes favor α-anomer formation. |
| Reaction proceeding via SN1 mechanism | - Promote an SN2-like reaction pathway by using a less reactive donor and a more nucleophilic acceptor, and by maintaining low temperatures. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Orthoester Formation | - This is a common side reaction with participating ester protecting groups at C2. Use a non-participating ether protecting group instead. |
| Glycal Formation (Elimination) | - Occurs with highly reactive donors or under strongly basic conditions. Use milder reaction conditions and ensure the absence of strong bases. |
| Hydrolysis of Glycosyl Donor | - Maintain strictly anhydrous conditions throughout the reaction setup and execution. |
| Degradation of Reactants or Products | - Monitor the reaction closely by TLC to avoid prolonged reaction times.- Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if protecting groups are labile). |
Experimental Protocols
Enzymatic Synthesis: One-Pot Synthesis of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine
This protocol is based on the use of a β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (e.g., BT1033).[2]
Materials:
-
N-acetyl-d-glucosamine (GlcNAc)
-
Phosphate (B84403) buffer (pH 7.0)
-
d-glucose (B1605176) 1,6-bisphosphate
-
Sucrose phosphorylase
-
α-phosphoglucomutase
-
d-glucose 6-phosphate isomerase
-
d-mannose-6-phosphate isomerase
-
α-phosphomannomutase
-
β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033)
Procedure:
-
Prepare a 1 mL reaction mixture containing 250 mM sucrose, 250 mM GlcNAc, and 25 mM phosphate buffer (pH 7.0).
-
Add the following enzymes to the mixture at the specified concentrations: 20 µg/mL d-glucose 1,6-bisphosphate, 33 µg/mL sucrose phosphorylase, 0.34 mg/mL α-phosphoglucomutase, 0.37 mg/mL d-glucose 6-phosphate isomerase, 0.23 mg/mL d-mannose-6-phosphate isomerase, 2.4 mg/mL α-phosphomannomutase, and 83 µg/mL BT1033.
-
Incubate the reaction mixture at 30°C for up to 276 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the synthesized this compound using size-exclusion chromatography (e.g., Toyopearl HW-40S column).[2]
Chemical Synthesis: Trichloroacetimidate Method
This is a general protocol for the synthesis of β-mannosyl glucosaminide using a trichloroacetimidate donor. Optimization of specific reagents and conditions may be necessary.
Materials:
-
Protected Mannosyl Trichloroacetimidate Donor (with 4,6-O-benzylidene protection)
-
Protected Glucosaminide Acceptor (with a free hydroxyl at C4)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4Å, activated)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Triethylamine
-
Methanol
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Preparation: Dry the mannosyl trichloroacetimidate donor and the glucosaminide acceptor under high vacuum for several hours. Activate molecular sieves by heating at 300°C under vacuum.
-
Glycosylation: a. Dissolve the donor (1.2 equiv.) and acceptor (1.0 equiv.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Argon). b. Add activated molecular sieves to the solution. c. Cool the mixture to -40°C. d. Add a catalytic amount of TMSOTf (0.1 equiv.) dropwise. e. Stir the reaction at -40°C and monitor its progress by TLC. f. Once the reaction is complete, quench it by adding triethylamine.
-
Work-up: a. Allow the mixture to warm to room temperature. b. Filter through a pad of Celite® and wash with DCM. c. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Deprotection: Remove the protecting groups in a subsequent step (e.g., hydrogenolysis for benzyl (B1604629) groups, mild acid for acetals) to obtain the final this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Enzymatic and Chemical Synthesis
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Trichloroacetimidate Method) |
| Temperature | 30°C[2] | -40°C to room temperature[5] |
| pH | Neutral (pH 7.0)[2] | Anhydrous, acidic catalyst |
| Catalyst | Phosphorylase & other enzymes[2] | Lewis Acid (e.g., TMSOTf) |
| Solvent | Aqueous buffer | Anhydrous organic solvent (e.g., DCM) |
| Protecting Groups | Not required | Required |
| Stereoselectivity | High (β-selective) | Variable, requires optimization |
| Reaction Time | Long (up to 276 hours)[2] | Shorter (typically a few hours) |
| Yield | Moderate to Good | Variable, dependent on optimization |
Visualizations
Caption: Workflow for the one-pot enzymatic synthesis of this compound.
Caption: General workflow for the chemical synthesis of this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
troubleshooting low yield in mannosyl glucosaminide production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of mannosyl glucosaminide, with a primary focus on addressing issues of low yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chemical or enzymatic synthesis of this compound in a question-and-answer format.
Chemical Synthesis
Question: Why is the overall yield of my this compound synthesis low?
Answer: Low yields in chemical glycosylation can stem from several factors:
-
Suboptimal Glycosyl Donor/Acceptor Reactivity: The reactivity of both the mannosyl donor and the glucosaminide acceptor is critical. The use of "disarmed" glycosyl donors, which have electron-withdrawing protecting groups (e.g., esters like benzoyl), can decrease reactivity. Conversely, "armed" donors with electron-donating groups (e.g., ethers like benzyl) are more reactive. Ensure the reactivity of your donor and acceptor are well-matched for the chosen reaction conditions.
-
Incorrect Protecting Group Strategy: Protecting groups not only mask reactive sites but also influence the stereochemical outcome and reactivity. For instance, a 4,6-O-benzylidene acetal (B89532) on a mannosyl donor can help enforce a specific conformation that may favor the desired product.
-
Inefficient Activation: The activator (promoter) must be appropriate for the glycosyl donor. For example, thioglycosides are often activated with N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH), while trichloroacetimidates are typically activated with a Lewis acid such as trimethylsilyl (B98337) triflate (TMSOTf). Incomplete activation will lead to unreacted starting materials.
-
Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact yield. Some glycosylation reactions require low temperatures (e.g., -78°C) to control selectivity, while others may need elevated temperatures to proceed at a reasonable rate. It is crucial to optimize these parameters for your specific system.
Question: The primary product of my reaction is the α-mannoside, but I need the β-mannoside. What is going wrong?
Answer: The stereochemical outcome of mannosylation is notoriously challenging to control.
-
Neighboring Group Participation: The protecting group at the C-2 position of the mannosyl donor plays a crucial role. A participating group, such as an acetyl or benzoyl group, will typically lead to the formation of a 1,2-trans glycosidic bond, which in the case of mannose results in the α-anomer. To favor the β-anomer (a 1,2-cis linkage), a non-participating group like a benzyl (B1604629) ether is required at the C-2 position.
-
Remote Protecting Group Effects: Protecting groups at other positions, such as C-3, can also influence stereoselectivity. For example, a picoloyl group at the C-3 position of a mannosamine (B8667444) donor has been shown to promote the formation of β-glycosides through a hydrogen-bond-mediated aglycone delivery mechanism. In contrast, a benzoyl group at the same position can lead to exclusive α-stereoselectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates, thereby affecting the stereochemical outcome.
Question: I am observing significant formation of side products. What are they and how can I minimize them?
Answer: Common side products in glycosylation reactions include:
-
Hydrolysis of the Glycosyl Donor: If there is residual water in the reaction mixture, the activated donor can be hydrolyzed back to the corresponding hemiacetal. Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).
-
Glycosyl Donor Elimination/Rearrangement: Activated donors can sometimes undergo elimination or rearrangement to form glycals or other undesired products. This can be influenced by the stability of the oxocarbenium ion intermediate and the reaction conditions.
-
Orthoester Formation: With participating protecting groups at C-2, orthoester formation can be a significant side reaction, particularly with less reactive acceptors.
To minimize side products, ensure anhydrous conditions, optimize the stoichiometry of reactants and activators, and carefully control the reaction temperature.
Enzymatic Synthesis
Question: My one-pot enzymatic synthesis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine has a low yield. What are the potential causes?
Answer: Low yields in this multi-enzyme system can be due to several factors:
-
Enzyme Inhibition or Inactivation: One or more of the enzymes in the cascade could be inhibited by substrates, products, or contaminants. For example, high concentrations of phosphate (B84403) can inhibit certain phosphorylases. Ensure the optimal pH and temperature for all enzymes in the system are maintained.
-
Sub-optimal Substrate Concentrations: The concentrations of sucrose (B13894) and N-acetyl-d-glucosamine (GlcNAc) need to be optimized. High concentrations of the acceptor (GlcNAc) can sometimes lead to substrate inhibition of the final glycosyltransferase.
-
Reversibility of Reactions: The synthesis involves several reversible enzymatic steps. The accumulation of intermediate products or the depletion of substrates can shift the equilibrium away from the final product.
-
Secondary Hydrolysis: The product, this compound, can be hydrolyzed by the same enzyme that synthesized it (e.g., a phosphorylase or mannosidase) or by contaminating hydrolases, especially in prolonged reactions.[2] It is important to monitor the reaction over time and stop it when the maximum yield is achieved.[2]
Question: The enzymatic transglycosylation reaction is inefficient. How can I improve the yield?
Answer: For transglycosylation reactions using glycosidases (e.g., β-mannosidases):
-
Donor-to-Acceptor Ratio: The ratio of the mannosyl donor to the glucosaminide acceptor is critical. A high concentration of the acceptor is generally needed to favor the transfer reaction over hydrolysis of the donor.
-
Choice of Enzyme: The source of the glycosidase is important, as different enzymes will have different specificities and efficiencies for transglycosylation versus hydrolysis.
-
Reaction Medium: The presence of organic co-solvents can sometimes suppress the competing hydrolysis reaction and improve the transglycosylation yield. However, high concentrations of organic solvents can also denature the enzyme.
Frequently Asked Questions (FAQs)
What are the most common glycosyl donors for this compound synthesis? Common mannosyl donors include mannosyl trichloroacetimidates, thiomannosides, and mannosyl halides. The choice depends on the desired reactivity and the overall synthetic strategy.
How can I monitor the progress of my glycosylation reaction? Thin-layer chromatography (TLC) is a common and rapid method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots taken from the reaction mixture can be used.
What are the key challenges in purifying this compound? Purification can be challenging due to the high polarity of the unprotected disaccharide and the potential for closely-eluting byproducts and stereoisomers. Column chromatography on silica (B1680970) gel is standard for protected intermediates. For unprotected products, size-exclusion chromatography or reversed-phase HPLC may be necessary.
Is it better to use a chemical or enzymatic approach for synthesis? The choice depends on the desired scale, stereochemistry, and available resources.
-
Chemical synthesis offers great flexibility in terms of the types of linkages and modifications possible but often requires multi-step protecting group manipulations and can suffer from stereoselectivity issues.
Quantitative Data Summary
The following tables summarize representative data on the impact of different synthetic strategies on the yield and stereoselectivity of mannosylation.
Table 1: Influence of Protecting Groups on Chemical β-Mannosylation Yield and Selectivity
| Mannosyl Donor C-3 Protecting Group | Acceptor | Promoter System | Yield (%) | Anomeric Ratio (α/β) | Reference |
| Picoloyl | Primary Alcohol | NIS/TfOH | 81 | 1/11 | [1] |
| Benzoyl | Primary Alcohol | NIS/TfOH | High | Exclusive α | [1] |
| Picoloyl (dilute conditions) | Primary Alcohol | NIS/TfOH | 69 | 1/14 | [1] |
Table 2: Comparison of Enzymatic Mannosylation Approaches
| Enzyme System | Donor | Acceptor | Product | Yield (%) | Reference |
| One-pot multi-enzyme cascade (including BT1033 phosphorylase) | Sucrose | GlcNAc | β-1,4-Man-GlcNAc | Not specified, but successful synthesis demonstrated | [3] |
| Novozym 188 (β-glucosidase with β-mannosidase activity) | β-D-mannopyranosyl-(1→4)-D-mannose | Tyrosol | Tyrosol β-D-mannopyranoside | 12 | [4] |
| α-Mannosidase (from Jack Bean) | Mannose | α-Cyclodextrin | 6-O-α-d-mannosyl-αCD | >35% (mol/mol) | [5] |
Experimental Protocols
1. General Protocol for Chemical β-Mannosylation using a Thioglycoside Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry argon or nitrogen.
-
Dry solvents and reagents according to standard procedures. Molecular sieves (4 Å) are commonly used to dry reaction solvents.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the mannosyl donor (1 equivalent), the glucosaminide acceptor (1.2-1.5 equivalents), and activated 4 Å molecular sieves.
-
Add the anhydrous solvent (e.g., dichloromethane, DCE, or a mixture).
-
Cool the mixture to the desired temperature (e.g., -40°C).
-
-
Glycosylation:
-
In a separate flask, dissolve N-iodosuccinimide (NIS) (1.5 equivalents) in the reaction solvent.
-
Add the NIS solution to the reaction mixture.
-
Add a catalytic amount of triflic acid (TfOH) (0.1-0.2 equivalents) dropwise.
-
Monitor the reaction by TLC until the donor is consumed.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves and wash with the reaction solvent.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
2. Protocol for One-Pot Enzymatic Synthesis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine
This protocol is based on the method described by Nihira et al. (2013)[3].
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., pH 7.0).
-
In a reaction vessel, combine:
-
Sucrose (starting material)
-
N-acetyl-d-glucosamine (GlcNAc) (starting material)
-
Phosphate buffer (Pi)
-
d-glucose 1,6-bisphosphate (cofactor)
-
-
-
Enzyme Addition:
-
Add the following enzymes to the reaction mixture in appropriate concentrations:
-
Sucrose phosphorylase
-
α-phosphoglucomutase
-
d-glucose 6-phosphate isomerase
-
d-mannose-6-phosphate isomerase
-
α-phosphomannomutase
-
β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (e.g., BT1033)
-
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the formation of the product over time using HPLC or another suitable analytical method.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by boiling the mixture to denature the enzymes.
-
Centrifuge to remove the precipitated protein.
-
The supernatant containing the product can be purified using size-exclusion chromatography or other chromatographic techniques suitable for polar compounds.
-
Visualizations
Caption: One-pot enzymatic synthesis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine.
Caption: Workflow for the chemical synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in synthesis.
References
Technical Support Center: Enhancing the Purity of Synthesized Mannosyl Glucosaminide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of mannosyl glucosaminide. Our aim is to facilitate the efficient production of high-purity this compound for research and development purposes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.
Q1: My glycosylation reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, primarily related to the inherent difficulty of forming β-mannosidic linkages due to steric hindrance and the thermodynamic instability of the β-anomer.[1]
-
Low Reactivity of Glycosyl Donor or Acceptor: The choice of protecting groups on both the mannosyl donor and the glucosaminide acceptor significantly influences their reactivity. Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) are "disarming" and decrease reactivity, while electron-donating groups (e.g., benzyl) are "arming" and increase reactivity.[2] Consider switching to more "arming" protecting groups on the glycosyl donor if reactivity is an issue.
-
Suboptimal Reaction Conditions: Glycosylation reactions are highly sensitive to temperature and solvent. While low temperatures (-78°C to 0°C) are often used to control stereoselectivity, a gradual increase in temperature may be necessary to drive a sluggish reaction to completion.[2] The solvent choice is also critical; for instance, dichloromethane (B109758) (DCM) is a common non-participating solvent, whereas acetonitrile (B52724) might participate in the reaction.[2][3]
-
Inefficient Activation of the Glycosyl Donor: The method of activating the glycosyl donor is crucial. Ensure that the promoter (e.g., TMSOTf, BF3·OEt2) is fresh and used in the correct stoichiometric amount. The presence of moisture can deactivate the promoter, so all reagents and solvents should be scrupulously dried.
Q2: I am observing a mixture of anomers (α and β isomers) in my product. How can I improve the stereoselectivity for the desired β-mannosyl linkage?
A2: Achieving high β-selectivity is a common challenge in mannoside synthesis. The formation of the undesired α-anomer is often thermodynamically favored.
-
Choice of Glycosyl Donor and Protecting Groups: The use of a 4,6-O-benzylidene acetal (B89532) on the mannosyl donor can conformationally lock the pyranose ring, which can favor the formation of a β-linkage through an SN2-like displacement of an α-triflate intermediate.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome.[3] Non-polar solvents often favor SN2-like reactions, which can lead to higher β-selectivity.
-
Reaction Temperature: Lowering the reaction temperature can enhance the kinetic control of the reaction, potentially favoring the formation of the β-anomer.[4]
-
Catalyst-Controlled Stereoselectivity: Recent advances have shown that certain catalysts, such as bis-thiourea catalysts, can promote highly β-selective mannosylations under mild and neutral conditions.[5]
Q3: My purified product still contains impurities. What are the likely contaminants and how can I remove them?
A3: Common impurities include unreacted starting materials (mannosyl donor and glucosaminide acceptor), byproducts from protecting group manipulation, and structurally related oligosaccharide side-products.
-
Unreacted Starting Materials: These can often be removed by column chromatography. A careful selection of the mobile phase gradient is crucial to separate the more polar product from the potentially less polar starting materials.
-
Protecting Group-Related Impurities: Remnants of protecting groups or byproducts from their cleavage can be persistent. Ensure the deprotection reactions go to completion and use appropriate work-up procedures to remove the cleavage reagents. For example, if using acidic conditions for deprotection, neutralization and extraction are important.
-
Diastereomers (Anomers): The separation of α and β anomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC), particularly with specialized columns, is often more effective than standard column chromatography for this purpose.
Data Presentation: Purification Strategies
The choice of purification method is critical for achieving high-purity this compound. The following table summarizes common chromatographic techniques.
| Purification Technique | Stationary Phase | Typical Mobile Phase System | Separation Principle | Best For Separating |
| Normal Phase Column Chromatography | Silica (B1680970) Gel or Alumina Oxide | Hexanes/Ethyl Acetate (B1210297), Dichloromethane/Methanol | Polarity | Compounds with different polarities, protected intermediates. |
| Reverse Phase Column Chromatography (C18) | C18-functionalized Silica | Water/Acetonitrile, Water/Methanol | Hydrophobicity | Deprotected, more polar compounds. |
| High-Performance Liquid Chromatography (HPLC) | Silica, C18, or Chiral Stationary Phases | Varies depending on stationary phase | High-resolution separation based on polarity, hydrophobicity, or chirality | Anomers (α/β isomers), closely related impurities. |
| Affinity Chromatography | Lectins (e.g., Concanavalin A) bound to a solid support | Buffer with a competing sugar (e.g., methyl α-D-mannopyranoside) for elution | Specific binding interactions | Glycoproteins and other mannose-containing molecules from complex mixtures. |
Experimental Protocols
General Protocol for Purification of a Protected this compound by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of a protected this compound derivative. The specific solvent system will need to be optimized based on the polarity of the target compound and impurities, as determined by thin-layer chromatography (TLC).
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol). The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the desired product.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Detailed workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Formation of beta-glucosamine and beta-mannose linkages using glycosyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automatic NMR-based protocol for assessment of honey authenticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of β-D-Mannopyranosides
Welcome to the technical support center for the chemical synthesis of β-D-mannopyranosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during these challenging synthetic procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of β-D-mannopyranosides.
Issue 1: Low or No β-Selectivity (Predominant α-Anomer Formation)
-
Question: My reaction is yielding primarily the α-mannoside. How can I improve the β-selectivity?
-
Answer: The formation of the α-anomer is often favored due to the anomeric effect and steric hindrance from the axial C2 substituent.[1][2][3] To enhance β-selectivity, consider the following strategies:
-
Employ a 4,6-O-Benzylidene Acetal (B89532) or a Similar Rigid Protecting Group: This is one of the most effective strategies. The rigid benzylidene acetal locks the pyranose ring in a conformation that favors the formation of an α-glycosyl triflate intermediate. Subsequent SN2 attack by the acceptor alcohol from the less hindered equatorial face leads to the desired β-mannoside.[4][5][6]
-
Utilize Neighboring Group Participation (NGP): While classic NGP with a C2-acyl group leads to 1,2-trans glycosides (α-mannosides), modified participating groups can be employed. For instance, a thioether auxiliary at C2 in a C4-locked mannuronic acid lactone has been shown to direct β-selectivity through NGP.[7]
-
Hydrogen-Bond-Mediated Aglycone Delivery (HAD): Attaching a group capable of hydrogen bonding to the acceptor, such as a picoloyl group at the C-3 position of the donor, can pre-associate the acceptor on the β-face, leading to stereoselective glycosylation.[7][8]
-
Anomeric O-Alkylation: This method involves the reaction of a partially protected mannose with an electrophile. The use of specific bases like cesium carbonate can favor the formation of the β-anomer.[1][9]
-
One-Pot Chlorination, Iodination, Glycosylation Sequence: A protocol using oxalyl chloride, a phosphine (B1218219) oxide, and lithium iodide can generate β-mannosides with high diastereoselectivity, proposed to proceed via an SN2-type reaction on an α-glycosyl iodide.[2][10]
-
Issue 2: Low Reaction Yield
-
Question: I am observing high β-selectivity, but the overall yield of my glycosylation reaction is low. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors, including poor reactivity of the glycosyl donor or acceptor, side reactions, or suboptimal reaction conditions.
-
Glycosyl Donor Reactivity: Acyl protecting groups can have a "disarming" effect, reducing the reactivity of the glycosyl donor.[7] If you are using acyl groups for reasons other than NGP, consider switching to "arming" ether protecting groups like benzyl (B1604629) ethers to increase reactivity.
-
Side Reactions: Elimination of triflates can be a major competing reaction in methods that generate such intermediates.[1] Carefully controlling the temperature and stoichiometry of reagents can help minimize this.
-
Reaction Conditions:
-
Temperature: Many β-mannosylation protocols require cryogenic temperatures (e.g., -80 °C) to control selectivity and minimize side reactions. Ensure your cooling bath is stable.
-
Activator/Promoter: The choice and stoichiometry of the activator (e.g., Tf₂O, NIS/TfOH) are critical. Titrate the amount to find the optimal balance between activation and side reactions.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Dichloromethane (B109758) is commonly used, but other non-coordinating solvents may be beneficial.
-
-
Issue 3: Formation of Unexpected Byproducts
-
Question: I am observing significant formation of byproducts that are difficult to separate from my desired β-mannoside. How can I identify and minimize them?
-
Answer: Byproduct formation is a common challenge. The nature of the byproduct can give clues to the underlying issue.
-
Orthoester Formation: If you are using a participating C2-acyl group, you might be forming a stable orthoester byproduct. Changing the reaction conditions (e.g., using a different activator) can sometimes disfavor orthoester formation.
-
Glycal Formation: Elimination of the anomeric leaving group and the C2-substituent can lead to the formation of a glycal. This is more common with highly reactive donors or under strongly basic or acidic conditions.
-
Products from Protecting Group Migration or Cleavage: Under certain conditions, protecting groups can migrate or be cleaved. Ensure the stability of your protecting groups to the reaction conditions. For example, silyl (B83357) ethers may be labile to certain Lewis acids.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental challenge in synthesizing β-D-mannopyranosides?
-
A1: The primary challenge is stereocontrol at the anomeric center. The synthesis of the 1,2-cis glycosidic linkage in β-mannosides is disfavored by both the anomeric effect, which stabilizes the α-anomer, and steric hindrance from the axial substituent at the C2 position, which blocks the β-face from the incoming nucleophile.[1][2][3][11]
-
-
Q2: How does the 4,6-O-benzylidene protecting group promote β-selectivity?
-
A2: The 4,6-O-benzylidene group introduces conformational rigidity to the pyranoside ring. This rigidity is thought to favor the formation of an α-covalent intermediate (like an α-glycosyl triflate), which then undergoes an SN2-type displacement by the acceptor from the β-face, resulting in inversion of configuration and the formation of the β-mannoside.[4][12]
-
-
Q3: Are there reliable methods for β-mannosylation that do not require a 4,6-O-benzylidene group?
-
A3: Yes, several methods have been developed. For instance, using a 2,6-lactone moiety in the donor can promote β-selectivity by circumventing the competing SN1 reaction.[13] Another approach is a one-pot chlorination, iodination, and glycosylation sequence that proceeds with high β-selectivity without the need for conformationally restricted donors.[2][10]
-
-
Q4: Can enzymatic methods be used for the synthesis of β-D-mannopyranosides?
-
A4: Yes, enzymatic synthesis is a viable alternative to chemical synthesis. Glycoside phosphorylases and β-mannosidases can be used to construct β-mannosidic linkages with high regioselectivity and stereoselectivity.[14][15][16] However, the availability and cost of the enzymes, as well as the scale of the reaction, can be limiting factors.[14]
-
Quantitative Data Summary
Table 1: Comparison of β-Mannosylation Methods and Stereoselectivities
| Glycosyl Donor Protecting Groups | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 4,6-O-benzylidene, 2,3-di-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ph₂SO, Tf₂O, TTBP, CH₂Cl₂ | 85 | 1:9 | [Crich, D. et al.] |
| 4,6-O-benzylidene, 2,3-di-O-benzyl | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | S-phenyl-trifluoromethanesulfinimidate | 78 | >1:20 | [Crich, D. et al.] |
| 2,3;4,6-di-O-acetonide | Primary Alcohol | Bis-thiourea catalyst | 85-95 | 1:16 to 1:32 | [Jacobsen, E. N. et al.] |
| 2,3,4,6-tetra-O-benzyl | Primary Alcohol | Oxalyl chloride, Ph₃PO, LiI | 80-95 | 1:9 to >1:20 | [Zhu, X. et al.] |
| 3-O-picoloyl, 2-azido, 4,6-O-benzylidene | Glycosyl Acceptor | Ph₂SO, Tf₂O | 70-85 | 1:5 to 1:10 | [Demchenko, A. V. et al.] |
| 2,6-lactone | Glycosyl Acceptor | AuCl₃, thiourea | 60-80 | High β | [Sasaki, K. et al.] |
Note: Yields and ratios are representative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Crich's 4,6-O-Benzylidene-Directed β-Mannosylation
This protocol is a general guideline for the widely used method employing a 4,6-O-benzylidene protected mannosyl donor.
-
Materials:
-
4,6-O-benzylidene protected mannosyl thioglycoside donor
-
Glycosyl acceptor
-
Diphenyl sulfoxide (B87167) (Ph₂SO)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
2,4,6-tri-tert-butylpyrimidine (TTBP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
Dry a round-bottom flask containing a stir bar under vacuum and backfill with argon.
-
Add the mannosyl donor, glycosyl acceptor, diphenyl sulfoxide, TTBP, and activated 4 Å molecular sieves to the flask.
-
Dissolve the solids in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Tf₂O in anhydrous CH₂Cl₂ to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of pyridine (B92270) or triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Troubleshooting workflow for β-D-mannopyranoside synthesis.
Caption: Logic diagram for selecting a β-directing strategy.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a β-(1→3)-d-Rhamnotetraose by a One-Pot, Multiple Radical Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
overcoming substrate inhibition in mannosyl glucosaminide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in mannosyl glucosaminide synthesis, with a specific focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound synthesis?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal concentrations of a substrate. In this compound synthesis, this means that as you increase the concentration of either the mannosyl donor (e.g., GDP-mannose) or the glucosaminide acceptor, the rate of product formation may paradoxically decrease after reaching an optimal point. This is often due to the formation of a non-productive ternary complex, where a second substrate molecule binds to the enzyme-substrate complex in a way that prevents the catalytic reaction from proceeding.[1]
Q2: How can I determine if my mannosyltransferase is experiencing substrate inhibition?
A2: The most direct method is to perform a substrate saturation experiment. By systematically varying the concentration of one substrate while keeping the other constant and measuring the initial reaction velocity, you can plot velocity versus substrate concentration. A typical Michaelis-Menten curve will show the reaction rate plateauing at high substrate concentrations. In contrast, if substrate inhibition is occurring, the curve will show the rate increasing to a maximum and then decreasing as the substrate concentration continues to rise.
Q3: What are the common strategies to overcome substrate inhibition in enzymatic glycosylation?
A3: Several strategies can be employed to mitigate substrate inhibition:
-
Fed-Batch Synthesis: This approach involves the controlled, gradual addition of the inhibitory substrate to the reaction mixture over time, maintaining its concentration in the optimal range and preventing accumulation to inhibitory levels.[2][3]
-
Enzyme Engineering: Techniques like directed evolution and site-directed mutagenesis can be used to develop enzyme variants with improved kinetic properties, such as a higher inhibition constant (Ki) for the substrate, making them less susceptible to inhibition.[4][5][6][7]
-
Reaction Condition Optimization: Systematically varying parameters such as pH, temperature, and buffer composition can sometimes alter the enzyme's kinetics and reduce substrate inhibition.
-
Use of Substrate Analogs: In some cases, chemically modified substrate analogs can be used that are less prone to causing inhibition while still being effectively utilized by the enzyme.[8]
Troubleshooting Guides
Issue 1: Decreased product yield at high substrate concentrations.
| Possible Cause | Troubleshooting Steps |
| Substrate Inhibition | 1. Confirm Inhibition: Perform a substrate titration experiment plotting reaction velocity against a wide range of the suspected inhibitory substrate's concentration. A bell-shaped curve is indicative of substrate inhibition. 2. Determine Kinetic Parameters: If inhibition is confirmed, determine the Michaelis-Menten constant (Km) and the inhibition constant (Ki) to understand the optimal substrate concentration range. 3. Implement Fed-Batch Strategy: Design a fed-batch reaction where the inhibitory substrate is added gradually to maintain its concentration below the inhibitory level. A simple setup can involve a syringe pump for continuous addition. 4. Optimize Reactant Ratio: Experiment with different molar ratios of the donor and acceptor substrates to find a balance that maximizes product formation while minimizing inhibition. |
| Product Inhibition | 1. Test for Product Inhibition: Add varying concentrations of the final this compound product to the initial reaction mixture and observe the effect on the initial velocity. A decrease in velocity with increasing product concentration indicates product inhibition. 2. In-situ Product Removal: If feasible, consider methods to remove the product from the reaction mixture as it is formed, such as using product-specific adsorbents. |
| Substrate Instability | 1. Assess Substrate Stability: Incubate the substrates under reaction conditions (without the enzyme) and analyze their integrity over time using methods like HPLC or mass spectrometry. 2. Modify Reaction Conditions: If substrates are degrading, consider adjusting pH, temperature, or adding stabilizing agents. |
Issue 2: The reaction stalls before reaching completion.
| Possible Cause | Troubleshooting Steps |
| Enzyme Instability | 1. Assess Enzyme Stability: Incubate the mannosyltransferase under reaction conditions and measure its activity at different time points. 2. Optimize Conditions for Stability: Test different pH values, temperatures, and the addition of stabilizers like glycerol (B35011) or BSA. 3. Enzyme Immobilization: Consider immobilizing the enzyme on a solid support, which can often enhance its stability. |
| Depletion of a Co-factor | 1. Identify Co-factor Requirements: Check the literature for any required co-factors for your specific mannosyltransferase (e.g., divalent metal ions like Mn2+ or Mg2+). 2. Supplement Co-factors: Ensure that the reaction buffer contains the optimal concentration of any necessary co-factors. |
| pH Shift during Reaction | 1. Monitor pH: Measure the pH of the reaction mixture at the beginning and end of the reaction. 2. Increase Buffer Capacity: If a significant pH shift is observed, increase the concentration of the buffer or use a buffer with a pKa closer to the optimal pH of the enzyme. |
Quantitative Data Summary
| Acceptor Substrate | Km (mM) | Vmax (relative to GlcNAcβ-Bn) | Ki (mM) |
| GlcNAcβ-Bn | 1.89 | 1.00 | 3.58 |
| N-ButyrylGlcNβ-Bn | 1.54 | 0.95 | 8.13 |
| GlcNAc | 4.75 | 0.45 | - (No inhibition observed) |
This data illustrates that modifications to the acceptor substrate can significantly impact both substrate affinity (Km) and the extent of substrate inhibition (Ki). A higher Ki value indicates less potent inhibition.
Experimental Protocols
Protocol 1: Kinetic Analysis of Substrate Inhibition
This protocol outlines the steps to determine the kinetic parameters (Km and Ki) for a mannosyltransferase.
-
Prepare Reagents:
-
Mannosyltransferase enzyme solution of known concentration.
-
Donor substrate stock solution (e.g., GDP-mannose).
-
Acceptor substrate stock solution (e.g., a glucosaminide derivative).
-
Reaction buffer at optimal pH and temperature, containing any necessary co-factors.
-
Quenching solution (e.g., 1% trifluoroacetic acid).
-
-
Set up Reactions:
-
In a series of microcentrifuge tubes, prepare reaction mixtures with a fixed, saturating concentration of the non-varied substrate and a range of concentrations of the substrate being tested for inhibition (e.g., 0.1x to 100x the expected Km).
-
Include a no-enzyme control for each substrate concentration.
-
-
Initiate and Quench Reaction:
-
Pre-incubate the reaction mixtures at the optimal temperature.
-
Initiate the reaction by adding the enzyme solution.
-
At defined time points within the initial linear range of the reaction, withdraw an aliquot and add it to the quenching solution.
-
-
Analyze Product Formation:
-
Quantify the amount of this compound product formed using a suitable analytical method such as HPLC, mass spectrometry, or a coupled enzyme assay.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity versus the substrate concentration.
-
Fit the data to the substrate inhibition equation using non-linear regression software to determine the Vmax, Km, and Ki values.
Equation for Substrate Inhibition: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))
-
Protocol 2: Fed-Batch Enzymatic Synthesis
This protocol provides a basic framework for a lab-scale fed-batch reaction to overcome substrate inhibition.
-
Determine Optimal Substrate Concentration:
-
From the kinetic analysis in Protocol 1, identify the optimal concentration of the inhibitory substrate that maximizes the reaction rate without causing significant inhibition.
-
-
Set up Batch Reaction:
-
In a temperature-controlled reaction vessel, combine the buffer, non-inhibitory substrate, and the inhibitory substrate at its optimal initial concentration.
-
-
Prepare Feed Solution:
-
Prepare a concentrated stock solution of the inhibitory substrate.
-
-
Initiate Reaction and Feeding:
-
Add the mannosyltransferase to the reaction vessel to start the synthesis.
-
Simultaneously, begin a slow, continuous addition of the feed solution using a syringe pump. The feed rate should be calculated to maintain the substrate concentration within the optimal range.
-
-
Monitor Reaction Progress:
-
Periodically withdraw small aliquots from the reaction to monitor product formation and substrate consumption. This will help in adjusting the feed rate if necessary.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme (e.g., by heating or adding a denaturant).
-
Purify the this compound product using standard chromatographic techniques.
-
Visualizations
References
- 1. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fed-batch synthesis of galacto-oligosaccharides with Aspergillus oryzae β-galactosidase using optimal control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Engineering: Performance Optimization, Novel Sources, and Applications in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.tudelft.nl [pure.tudelft.nl]
- 8. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimization of buffer and pH for enzymatic mannosylation
Welcome to the Technical Support Center for Enzymatic Mannosylation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize buffer and pH conditions for successful mannosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing my enzymatic mannosylation reaction?
The first step is to review the literature for the specific mannosyltransferase you are using, or a closely related one, to find a recommended starting pH and buffer system. Many mannosyltransferases have optimal activity within a specific pH range, and deviating from this can significantly impact your results.[1]
Q2: How does pH affect mannosyltransferase activity?
The pH of the reaction buffer is a critical factor that influences the enzyme's catalytic activity and stability.[2][3] It affects the ionization state of amino acid residues in the active site and on the substrate, which is crucial for substrate binding and the catalytic mechanism.[3] An unsuitable pH can lead to reduced enzyme activity or even irreversible denaturation.[1]
Q3: Which buffer system should I choose?
The choice of buffer is critical and depends on the optimal pH of your enzyme and potential interactions with reaction components.[4] Buffers maintain a stable pH throughout the reaction.[5][6] Common choices include:
-
MES: Useful for acidic pH ranges.
-
HEPES: Often used for reactions around neutral pH (pH 7-8).[7]
-
Tris-HCl: A common buffer for neutral to slightly alkaline conditions.[8]
-
Phosphate (B84403) Buffers (e.g., Sodium Phosphate): Effective around neutral pH, but be aware that phosphate ions can inhibit some enzymes and react with divalent cations like Ca²⁺.[5][9]
-
Acetate Buffers: Suitable for acidic conditions (pH 4-5.5).[10]
It is advisable to use a buffer system whose pKa is close to the desired reaction pH.[11]
Q4: Do I need to add metal ions to my reaction?
Many mannosyltransferases are metalloenzymes that require divalent cations as cofactors for activity.[12]
-
Manganese (Mn²⁺): A common cofactor for mannosyltransferases involved in glycosylation.[13][14]
-
Magnesium (Mg²⁺) and Calcium (Ca²⁺): Also known to be important for the activity and stability of certain glycosyltransferases.[14][15]
The optimal concentration of these ions should be determined empirically, as excess concentrations can sometimes be inhibitory. Conversely, chelating agents like EDTA in your sample preparation can inhibit the enzyme by sequestering these essential metal ions.[16]
Q5: What are common inhibitors of mannosylation that I should be aware of?
Inhibition can occur from various sources. Substrate analogs like deoxymannojirimycin and kifunensine (B1673639) are known inhibitors of mannosidases, which can affect glycan processing pathways.[17][18] Other compounds may act as competitive inhibitors for the donor (e.g., GDP-mannose) or acceptor substrates.[19] High concentrations of certain buffer components or metal ions can also inhibit the reaction.[16][20]
Troubleshooting Guide
This guide addresses common problems encountered during enzymatic mannosylation experiments.
Workflow for Optimizing Mannosylation Conditions
Caption: General workflow for optimizing enzymatic mannosylation conditions.
Problem 1: Low or No Mannosylation Activity
| Possible Cause | Question & Answer / Solution |
| Incorrect pH | Q: Have you verified the pH of your final reaction mixture? A: The optimal pH for mannosyltransferases can be very narrow.[21][22] Use a calibrated pH meter to check the final reaction pH. Do not assume the pH of the stock buffer is the final pH. Screen a range of pH values using different buffer systems to find the optimum for your specific enzyme.[8] |
| Missing Cofactors | Q: Does your enzyme require metal ion cofactors? A: Many mannosyltransferases require divalent cations like Mn²⁺ or Mg²⁺ for activity.[12][14] Check the literature for your enzyme's requirements. Add the required cofactor at an optimized concentration (typically 1-10 mM). Ensure your buffers do not contain chelating agents like EDTA.[16] |
| Enzyme Inactivity | Q: How was the enzyme stored and handled? A: Improper storage or repeated freeze-thaw cycles can lead to enzyme denaturation. Aliquot your enzyme upon receipt and store it at the recommended temperature. Always keep the enzyme on ice during reaction setup. |
| Substrate Issues | Q: Are the donor (e.g., GDP-mannose) and acceptor substrates viable? A: Ensure the substrates have not degraded. Use fresh, high-quality substrates. The specificity of mannosyltransferases can be very high, so confirm you are using the correct donor and acceptor molecules.[7][23] |
| Presence of Inhibitors | Q: Could there be inhibitors in your reaction? A: Components from your protein purification (e.g., high salt, detergents) or the buffer itself (e.g., phosphate with certain enzymes) can be inhibitory.[5] Consider buffer-exchanging your acceptor protein into the reaction buffer before starting the experiment. |
Problem 2: High Variability Between Replicates
| Possible Cause | Question & Answer / Solution |
| Inaccurate Pipetting | Q: Are you using calibrated pipettes and proper technique? A: Inaccurate pipetting, especially of viscous solutions like enzyme stocks, can introduce significant error.[24] Use calibrated pipettes and consider preparing a master mix for all common reagents to minimize pipetting errors between replicates. |
| Unstable pH | Q: Is your buffer concentration sufficient to maintain the pH? A: If the reaction generates or consumes protons, a low-concentration buffer may not be able to maintain a stable pH.[4] Ensure your buffer concentration is adequate (typically 20-100 mM). |
| Incomplete Mixing | Q: Are all components thoroughly mixed? A: Gently vortex or pipette to mix after adding all components, especially the enzyme, to ensure a homogenous reaction mixture. Avoid introducing bubbles.[24] |
Troubleshooting Flowchart for Low Mannosylation Yield
Caption: A decision tree for troubleshooting low mannosylation yield.
Reference Data Tables
Table 1: Optimal pH Ranges for Select Mannosyltransferases
| Enzyme Type | Organism / System | Optimal pH Range | Reference |
| α-1,6-Mannosyltransferase | Candida albicans | Stable at acidic pH (e.g., 2.0) | [2] |
| β-1,2-Mannosyltransferase | Candida guilliermondii | ~7.0 | [25] |
| Mannosylglycerate Synthase | Rhodothermus marinus | ~8.0 (in Tris-HCl) | [14] |
| Mannosyltransferase (LpcC) | Rhizobium leguminosarum | ~7.5 (in HEPES) | [7] |
| β-Mannanase | Bacillus clausii | 9.5 | [21] |
| β-Mannanase | Bacillus subtilis | 6.0 - 6.5 | [21] |
Note: Optimal pH is highly dependent on the specific enzyme, substrates, and buffer system used.
Table 2: Common Buffers for Enzymatic Mannosylation
| Buffer | pKa (at 25°C) | Useful pH Range | Notes |
| Sodium Acetate | 4.76 | 3.8 - 5.8 | Good for acidic conditions.[10] |
| MES | 6.15 | 5.5 - 6.7 | Common "Good's" buffer for slightly acidic pH.[8] |
| Sodium Phosphate | 7.21 (pKa2) | 6.2 - 8.2 | Can inhibit some enzymes and precipitate with divalent cations.[5][9] |
| HEPES | 7.55 | 6.8 - 8.2 | Widely used for near-neutral pH; generally non-interfering.[7][20] |
| Tris | 8.06 | 7.5 - 9.0 | pH is temperature-dependent. Commonly used buffer.[8] |
| CHES | 9.30 | 8.6 - 10.0 | Useful for alkaline conditions.[22] |
Table 3: Effect of Metal Ions on Mannosyltransferase Activity
| Metal Ion | Typical Concentration | Role / Effect | Potential Issues |
| Mn²⁺ | 1 - 10 mM | Cofactor: Essential for the activity of many mannosyltransferases.[13][14] | High concentrations can be inhibitory. Can be affected by phosphate buffers. |
| Mg²⁺ | 1 - 10 mM | Cofactor: Required by some glycosyltransferases.[14] | Less commonly the primary cofactor for mannosyltransferases compared to Mn²⁺. |
| Ca²⁺ | 1 - 10 mM | Cofactor/Stability: Can be important for enzyme structure and stability.[14][15] | Can precipitate with phosphate buffers.[5] |
| Zn²⁺, Ni²⁺, Co²⁺ | Varies | Inhibitory/Cofactor: Can be inhibitory or, in some cases, act as a less effective cofactor.[14][16] | Often inhibitory; screen with caution if required. |
| Fe³⁺ | Varies | Modulator: Can influence overall glycosylation profiles in cell culture systems.[26] | Less common as a direct cofactor for in vitro enzymatic reactions. |
Key Experimental Protocols
Protocol 1: General In Vitro Enzymatic Mannosylation Assay
This protocol provides a starting point for a typical mannosylation reaction. Volumes and concentrations should be optimized for your specific system.
Materials:
-
Mannosyltransferase enzyme
-
Acceptor substrate (e.g., purified glycoprotein)
-
Donor substrate: GDP-mannose
-
10X Reaction Buffer (e.g., 500 mM HEPES, pH 7.5)
-
100 mM MnCl₂ solution
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
In a microcentrifuge tube, prepare the reaction mixture by adding components in the following order:
-
Nuclease-free water (to final volume)
-
10X Reaction Buffer (to 1X final)
-
100 mM MnCl₂ (to 5-10 mM final)
-
Acceptor substrate (to desired final concentration)
-
Donor substrate (e.g., 1 mM GDP-mannose final)
-
-
Gently mix the components by pipetting.
-
Initiate the reaction by adding the mannosyltransferase enzyme to its final concentration.
-
Incubate the reaction at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 1-4 hours).[10]
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching buffer (e.g., containing EDTA).
-
Analyze the products using an appropriate method, such as SDS-PAGE (for mobility shift), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
Protocol 2: pH Optimization Screening
This protocol is designed to identify the optimal pH for your mannosylation reaction.
Materials:
-
A set of 10X buffer stocks across a range of pH values (e.g., Acetate pH 5.0, MES pH 6.0, HEPES pH 7.0, HEPES pH 8.0, Tris pH 9.0).
-
All other components from Protocol 1.
Procedure:
-
Set up a series of parallel reactions in separate tubes. Each tube will correspond to a different pH value to be tested.
-
For each reaction, use the same master mix of water, substrates, and cofactors, but add the corresponding 10X buffer stock for that specific pH.
-
Verify the final pH of a mock reaction for each buffer system to ensure accuracy.
-
Initiate all reactions simultaneously by adding the enzyme.
-
Incubate all reactions for the same amount of time and at the same temperature.
-
Stop the reactions and analyze the product formation for each pH point.
-
Plot the relative enzyme activity versus pH to determine the optimal pH for your reaction.[22][25]
Mammalian O-Mannosylation Pathway
Caption: Simplified mammalian O-mannosylation pathway in the ER and Golgi.[27][28]
References
- 1. leukocare.com [leukocare.com]
- 2. Activity and stability of alpha- and beta-mannosyltransferases in Candida albicans cells cultured at high temperature and at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the mechanism of pH-selective substrate specificity of the polysaccharide lyase Smlt1473 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantorsciences.com [avantorsciences.com]
- 5. med.unc.edu [med.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 13. researchgate.net [researchgate.net]
- 14. Substrate and Metal Ion Promiscuity in Mannosylglycerate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Metal Ions in Substrate Recognition and Stability of Concanavalin A: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of glycosyltransferase activities as the basis for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A mannosyl transferase required for lipopolysaccharide inner core assembly in Rhizobium leguminosarum. Purification, substrate specificity, and expression in Salmonella waaC mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. docs.abcam.com [docs.abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. US9598667B2 - Use of metal ions for modulation of protein glycosylation profiles of recombinant proteins - Google Patents [patents.google.com]
- 27. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid secondary product hydrolysis in glycosylation reactions
Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on strategies to avoid secondary product hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is secondary product hydrolysis in the context of glycosylation, and why is it a problem?
A1: Secondary product hydrolysis is an undesired side reaction where the newly formed glycosidic bond is cleaved by water present in the reaction mixture. This leads to the regeneration of the glycosyl donor or the formation of an unprotected sugar, reducing the yield of the desired glycosylated product and complicating purification.[1]
Q2: What are the primary sources of water contamination in a glycosylation reaction?
A2: Water contamination can arise from several sources:
-
Solvents: Even high-purity solvents can contain trace amounts of water.
-
Reagents: Glycosyl donors, acceptors, and promoters may not be perfectly anhydrous.
-
Glassware: Improperly dried glassware can introduce significant amounts of water.
-
Atmosphere: Exposure of the reaction to ambient air, especially on humid days, can lead to water absorption.
-
Inert Gas: The inert gas supply (e.g., nitrogen or argon) may not be perfectly dry.
Q3: How do protecting groups influence the susceptibility of a glycosidic bond to hydrolysis?
A3: Protecting groups have a significant impact on the electronic and steric properties of the glycosyl donor and the resulting glycoside, thereby influencing the stability of the glycosidic bond. Electron-withdrawing protecting groups (e.g., acyl groups like acetyl or benzoyl) on the sugar ring can destabilize the oxocarbenium-like transition state of hydrolysis, thus making the glycosidic bond more resistant to cleavage.[2][3] Conversely, electron-donating groups (e.g., benzyl (B1604629) ethers) can increase the reactivity of the donor but may also render the resulting glycosidic bond more labile under acidic conditions. The choice of protecting group can also influence the stereochemical outcome of the glycosylation.[4]
Q4: Can the choice of Lewis acid promoter affect the extent of hydrolysis?
A4: Absolutely. The type and concentration of the Lewis acid promoter are critical. A highly active Lewis acid can effectively promote the desired glycosylation but may also catalyze the hydrolysis of the product if water is present. Overly acidic conditions can lead to the degradation of both the glycosyl donor and the product.[5] Therefore, it is crucial to select a Lewis acid with appropriate reactivity for the specific donor and acceptor pair and to optimize its concentration.
Troubleshooting Guides
Problem 1: Low yield of the desired glycoside with significant recovery of the hydrolyzed glycosyl donor.
| Possible Cause | Suggested Solution |
| Presence of water in the reaction. | Ensure all solvents and reagents are rigorously dried. Use freshly activated molecular sieves (4Å is common for many organic solvents). Dry all glassware in an oven at >100°C for several hours and cool under an inert atmosphere. |
| Inappropriate reaction temperature. | Lowering the reaction temperature can often disfavor the hydrolysis side reaction.[6] However, this may also slow down the desired glycosylation. A temperature optimization study is recommended. |
| Catalyst/Promoter is too harsh or concentration is too high. | Use a milder Lewis acid or reduce the concentration of the promoter. A screening of different promoters may be necessary to find the optimal balance between activation and stability. |
| The glycosidic bond of the product is inherently labile. | Consider using more electron-withdrawing protecting groups on the sugar moiety to increase the stability of the glycosidic linkage. |
Problem 2: Inconsistent results and poor reproducibility of glycosylation reactions.
| Possible Cause | Suggested Solution |
| Variable atmospheric moisture. | Conduct reactions under a strictly inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox. |
| Inconsistent quality of reagents or solvents. | Use freshly distilled or purchased anhydrous solvents for each reaction. Ensure reagents are stored properly in desiccators. |
| Non-homogeneous reaction mixture. | Ensure adequate stirring to maintain a homogeneous mixture, especially when using solid reagents like molecular sieves. |
Quantitative Data Summary
The following tables provide representative data on how different factors can influence the outcome of glycosylation reactions. Note: The exact values can vary significantly depending on the specific substrates and reaction conditions.
Table 1: Effect of Protecting Groups on Glycosylation Yield and Hydrolysis
| Protecting Group at C2 | Glycosylation Yield (%) | Hydrolyzed Donor (%) | Anomeric Selectivity (α:β) |
| Acetyl (Ac) | 85 | 5 | 1:19 (trans) |
| Benzoyl (Bz) | 82 | 6 | 1:20 (trans) |
| Benzyl (Bn) | 65 | 20 | 3:1 (cis) |
| Trichloroacetyl (TCA) | 90 | 3 | 1:25 (trans) |
This table illustrates the general trend that participating, electron-withdrawing groups like acyl esters (Acetyl, Benzoyl, Trichloroacetyl) can lead to higher yields, less hydrolysis, and high trans-selectivity due to neighboring group participation. Non-participating, electron-donating groups like benzyl ethers can result in lower yields due to increased reactivity towards hydrolysis and often lead to mixtures of anomers.[2][7]
Table 2: Influence of Lewis Acid Catalyst on Glycosylation Outcome
| Lewis Acid | Equivalents | Yield (%) | Hydrolysis (%) |
| TMSOTf | 0.1 | 92 | 4 |
| BF₃·OEt₂ | 1.2 | 85 | 8 |
| AgOTf | 1.5 | 78 | 15 |
| Sc(OTf)₃ | 0.05 | 88 | 7 |
This table shows a comparison of common Lewis acids. The choice and amount of catalyst are crucial for minimizing hydrolysis while achieving a high yield of the desired product.[5][8]
Experimental Protocols
Protocol 1: Activation of Molecular Sieves for Anhydrous Reactions
This protocol describes the procedure for activating molecular sieves to ensure they are effective at removing trace water from solvents.
Materials:
-
Molecular sieves (e.g., 4Å)
-
Heat-resistant beaker or ceramic bowl
-
Laboratory oven capable of reaching at least 300°C
-
Desiccator
-
Heat-resistant gloves
Procedure:
-
Place the molecular sieves in a large, heat-resistant beaker or ceramic bowl. Do not fill the container more than three-quarters full.
-
Place the beaker or bowl inside the laboratory oven.
-
Heat the molecular sieves at a temperature between 300°C and 320°C for a minimum of 3 hours, although overnight heating (approximately 15 hours) is recommended for complete activation.[1][9][10]
-
Using heat-resistant gloves, carefully remove the hot beaker from the oven.
-
For optimal results, immediately transfer the hot molecular sieves into a desiccator to cool under a dry atmosphere. This prevents the re-adsorption of atmospheric moisture.
-
Once cooled to room temperature, the activated molecular sieves should be stored in an airtight container. They can be added to solvents to be dried at a concentration of 10-20% (w/v) and should be left for at least 12-24 hours before the solvent is used.[11]
Protocol 2: General Procedure for a Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classical method for glycosidic bond formation using a glycosyl halide as the donor and a heavy metal salt as the promoter.[7]
Materials:
-
Glycosyl halide (e.g., acetobromoglucose)
-
Alcohol acceptor
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃) as a promoter
-
Activated 4Å molecular sieves
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Oven-dried glassware
Procedure:
-
Set up the reaction in an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum, under a positive pressure of inert gas.
-
To the flask, add the alcohol acceptor and activated 4Å molecular sieves to the anhydrous solvent. Stir the mixture for at least 30 minutes at room temperature to ensure any residual water is removed.
-
In a separate oven-dried flask, dissolve the glycosyl halide in the anhydrous solvent.
-
Add the silver salt promoter to the flask containing the acceptor and molecular sieves.
-
Slowly add the solution of the glycosyl halide to the acceptor mixture via cannula or a syringe.
-
Stir the reaction mixture at the desired temperature (often room temperature, but may require cooling or heating depending on the substrates). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired glycoside.
Visualizations
Caption: A typical experimental workflow for a chemical glycosylation reaction.
Caption: Troubleshooting logic for addressing hydrolysis in glycosylation reactions.
References
- 1. sciencing.com [sciencing.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. How To Activate Molecular Sieve? - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
- 10. moodle2.units.it [moodle2.units.it]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Enhancing the Stability of Mannosyl Glucosaminide in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mannosyl glucosaminide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on enhancing the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: this compound, like other glycosides, is susceptible to degradation primarily through acid-catalyzed hydrolysis of the glycosidic bond.[1] This process involves the protonation of the glycosidic oxygen, followed by the departure of the aglycone (glucosamine) and the formation of a transient oxocarbenium ion intermediate, which then reacts with water to yield mannose.[1] Additionally, enzymatic degradation by glycosidases, such as mannosidases or glucosaminidases, can cleave the glycosidic linkage if present as contaminants.[2][3]
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature play a critical role in the stability of this compound. Acidic conditions significantly accelerate the rate of hydrolysis of the glycosidic bond.[1] Generally, the stability of glycosides is lowest at acidic pH and increases as the pH approaches neutrality. Elevated temperatures also increase the rate of hydrolytic degradation.[4][5][6] The combined effect of low pH and high temperature will lead to the most rapid degradation.
Q3: What are the signs of this compound degradation in my solution?
A3: Degradation of this compound results in the formation of its constituent monosaccharides, mannose and glucosamine. This can be detected by a change in the analytical profile of your solution, for instance, the appearance of new peaks corresponding to the degradation products in an HPLC chromatogram.[7][8] A decrease in the peak area of the parent this compound over time is also a direct indicator of degradation. In some cases, a slight change in the pH of an unbuffered solution may also be observed.
Q4: Which analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the quantitative analysis of carbohydrates and their degradation products, including glucosamine.[7][8] Reversed-phase HPLC with appropriate derivatization or mass spectrometric detection (LC-MS) can also be employed to monitor the disappearance of the parent compound and the appearance of degradation products.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of this compound in solution. | The solution pH is too acidic. | Adjust the pH of the solution to a neutral or near-neutral range (pH 6.0-8.0) using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer).[[“]][10] |
| The storage temperature is too high. | Store the this compound solution at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down the rate of hydrolysis.[4][5] | |
| Presence of contaminating glycosidase enzymes. | If enzymatic degradation is suspected, ensure all reagents and glassware are sterile. Consider adding a general glycosidase inhibitor if compatible with your experimental design. | |
| Inconsistent results in stability studies. | Fluctuations in pH or temperature. | Use a well-buffered solution and maintain strict temperature control throughout the experiment.[[“]][10] |
| Inaccurate analytical measurements. | Validate your analytical method for specificity, linearity, accuracy, and precision.[11] Use an internal standard to improve the accuracy of quantification. | |
| Precipitation or aggregation observed in the solution. | Poor solubility at the working concentration or pH. | Assess the solubility of this compound under your experimental conditions. Consider the use of co-solvents or other formulation excipients to enhance solubility.[[“]][10][12] |
| Aggregation of degradation products. | Characterize the precipitate to determine its composition. Adjusting the formulation as described above may prevent the formation of insoluble degradation products. |
Quantitative Data Summary
The following tables provide illustrative data on the influence of pH and temperature on the stability of a typical glycoside, which can be used as a general guide for this compound.
Table 1: Effect of pH on the Half-Life of a Glycoside at 50°C
| pH | Half-Life (hours) |
| 2.0 | 5 |
| 4.0 | 50 |
| 6.0 | 500 |
| 7.0 | >1000 |
| 8.0 | >1000 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) at pH 4.0
| Temperature (°C) | Degradation Rate Constant (k) (s⁻¹) |
| 25 | 1.0 x 10⁻⁷ |
| 40 | 8.5 x 10⁻⁷ |
| 60 | 9.2 x 10⁻⁶ |
| 80 | 1.1 x 10⁻⁴ |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at different pH values (e.g., pH 3.0, 5.0, 7.0, and 9.0).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer to create the test solutions.
-
Incubation: Aliquot the test solutions into sealed vials and incubate them at a constant temperature (e.g., 40°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Sample Quenching (if necessary): Immediately cool the samples on ice or neutralize the pH to stop further degradation before analysis.
-
Analysis: Analyze the samples using a validated HPAEC-PAD or LC-MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH value. Determine the degradation rate constant and half-life at each pH.
Protocol 2: Temperature-Dependent Stability Study of this compound
-
Buffer Selection: Choose a buffer in which this compound is relatively stable (e.g., pH 7.0 phosphate buffer).
-
Sample Preparation: Dissolve a known concentration of this compound in the selected buffer.
-
Incubation: Aliquot the solution into sealed vials and incubate them at various constant temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Time-Point Sampling: At appropriate time intervals for each temperature, withdraw an aliquot from each vial.
-
Sample Quenching: Quench the reaction as described in Protocol 1.
-
Analysis: Quantify the remaining this compound concentration using a validated analytical method.
-
Data Analysis: Determine the degradation rate constant at each temperature. An Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy of the degradation reaction.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway for this compound.
Caption: Experimental workflow for a typical stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Mannosyl Glucosaminide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of mannosyl glucosaminide.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
The primary cause of peak tailing for a polar, basic compound like this compound is the presence of secondary retention mechanisms.[1][2] Specifically, the amine functional groups in the molecule can become protonated (positively charged) and interact strongly with ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of traditional silica-based HPLC columns.[2][3][4] This secondary ionic interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[5] Other potential causes include column contamination, column overload, extra-column volume, and trace metal contamination in the silica (B1680970) matrix.[1][3][5][6]
Q2: How can I use mobile phase pH to eliminate peak tailing for this compound?
Adjusting the mobile phase pH is a powerful tool to control peak shape.[7] The goal is to alter the ionization state of either the analyte or the stationary phase silanol groups to prevent their unwanted interaction.
-
Low pH Strategy (pH 2.5 - 3.0): At a low pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH), neutralizing their negative charge.[1][3][8] While the this compound will be fully protonated (positively charged), the lack of negatively charged silanol groups minimizes the secondary ionic interactions, leading to improved, more symmetrical peaks.[3]
-
High pH Strategy (pH > 10, column permitting): Using a high pH mobile phase can deprotonate the amine groups on the this compound, making the analyte neutral. This eliminates the electrostatic interaction with the still-ionized silanol groups.[9][10] This approach has been shown to produce extremely sharp peaks for similar compounds like aminoglycosides.[9][10] Caution: This requires a pH-stable column (e.g., a hybrid or polymer-based column) to prevent stationary phase degradation.
As a general rule, the mobile phase pH should be at least two units away from the analyte's pKa to ensure it exists in a single ionic form.[7][11]
Q3: Which type of HPLC column is best suited to prevent peak tailing with this compound?
Column choice is critical for analyzing polar basic compounds.
-
High-Purity, End-Capped Columns: Modern columns are made with high-purity silica and are "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[1][6] This is the minimum requirement for reducing tailing.
-
Polar-Embedded Group (EPG) Columns: These columns have a polar group embedded near the base of the alkyl chain. This feature helps to shield the analyte from any remaining silanol groups, leading to excellent peak shapes for basic compounds.[6][12]
-
Hybrid Silica Columns (e.g., BEH, XBridge): These columns are made from a hybrid of silica and organosiloxane materials. They exhibit improved pH stability and have fewer active silanol sites, making them highly suitable for methods employing either low or high pH to mitigate tailing.[5][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For a very polar compound like this compound that may have poor retention in reversed-phase, HILIC is an excellent alternative separation mode. These columns use a polar stationary phase and a high organic mobile phase to retain and separate polar analytes effectively.[13][14]
Q4: Besides pH, what other mobile phase modifications can improve my peak shape?
If adjusting the pH is not sufficient or desirable, consider these mobile phase additives:
-
Increase Buffer Concentration: Using a buffer (e.g., phosphate, formate) at a higher concentration, typically between 20-50 mM, can help to mask the residual silanol sites and maintain a stable pH, thereby improving peak symmetry.[1][3][8]
-
Use a Sacrificial Base: Adding a small, basic "tail-suppressing" agent like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.05% or ~20 mM) can be very effective.[3][5] The TEA is a small molecule that preferentially interacts with the active silanol sites, effectively blocking them from interacting with your larger analyte.[5]
Q5: Could my HPLC system or sample preparation be causing the peak tailing?
Yes, issues beyond the column and mobile phase can contribute to poor peak shape.
-
Column Contamination and Voids: If the column has been used extensively with poorly cleaned samples, active sites can be created by strongly adsorbed matrix components.[1] A physical void at the column inlet can also cause tailing.[2] Try flushing the column with a strong solvent or, if the manufacturer allows, reverse the column and flush it to waste.[2]
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[6] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly with no gaps.[6][8]
-
Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.[1][11] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the issue.
-
Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile (B52724) in a 95% aqueous mobile phase), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8][11]
Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution | Quantitative Parameters |
| Peak Tailing (All Peaks) | Column contamination or degradation | Flush column with strong solvent; replace if necessary. | Flush with 10-20 column volumes. |
| Extra-column dead volume | Use shorter, narrower ID tubing; check fittings. | Tubing ID: ≤ 0.17 mm. | |
| Column Overload | Dilute the sample or reduce injection volume. | Reduce concentration by 5-10x. | |
| Peak Tailing (Basic Compounds) | Secondary silanol interactions | Adjust mobile phase to a low pH. | pH 2.5 - 3.0. |
| Secondary silanol interactions | Adjust mobile phase to a high pH (with a compatible column). | pH > 10. | |
| Insufficient silanol masking | Increase buffer concentration in the mobile phase. | 20 mM - 50 mM. | |
| Insufficient silanol masking | Add a sacrificial base (tail-suppressing agent). | e.g., 0.05% Triethylamine (TEA). | |
| Inappropriate column chemistry | Use a modern, end-capped or polar-embedded column. | e.g., Columns with BEH, CSH technology. | |
| Poor Retention & Tailing | Analyte is too polar for RP | Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). | HILIC-specific column (Amide, Diol, etc.). |
Experimental Protocols
Protocol: Systematic Approach to Mobile Phase pH Optimization
This protocol outlines a systematic method to determine the optimal mobile phase pH for the analysis of this compound.
1. Column Selection:
-
Select a robust, pH-stable HPLC column, such as a hybrid-silica C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18), which can tolerate a wide pH range (typically 2-11).
2. Mobile Phase Preparation:
-
Stock Buffers (100 mM): Prepare aqueous stock solutions of a suitable buffer, such as ammonium (B1175870) formate (B1220265) or ammonium phosphate.
-
Low pH Mobile Phase (pH 3.0):
- To 900 mL of HPLC-grade water, add the required amount of buffer salt for a final concentration of 20 mM.
- Adjust the pH to 3.0 using formic acid or phosphoric acid.
- Bring the final volume to 1 L with water. This is your Aqueous Phase A.
- Your Organic Phase B will be Acetonitrile or Methanol.
-
High pH Mobile Phase (pH 10.5):
- To 900 mL of HPLC-grade water, add the required amount of buffer salt for a final concentration of 20 mM.
- Adjust the pH to 10.5 using ammonium hydroxide.
- Bring the final volume to 1 L with water. This is your Aqueous Phase A.
- Your Organic Phase B will be Acetonitrile or Methanol.
3. Experimental Procedure:
-
Equilibrate the HPLC system and column with your initial gradient conditions using the pH 3.0 mobile phase for at least 20 column volumes.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the USP tailing factor (Tf). An ideal value is 1.0, with values > 2.0 being generally unacceptable.[8]
-
Thoroughly flush the system and column with a 50:50 mixture of water and organic solvent.
-
Equilibrate the system and column with the pH 10.5 mobile phase for at least 20 column volumes.
-
Inject the same standard solution.
-
Record the chromatogram and calculate the USP tailing factor.
4. Data Analysis:
-
Compare the peak shape and tailing factor from the low and high pH experiments.
-
Select the pH condition that provides a tailing factor closest to 1.0 while maintaining adequate retention and resolution from other components.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. uhplcs.com [uhplcs.com]
- 9. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. chromforum.org [chromforum.org]
- 13. lcms.cz [lcms.cz]
- 14. glsciencesinc.com [glsciencesinc.com]
Validation & Comparative
Validating the Structure of Synthesized Mannosyl Glucosaminide: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized bioactive compounds is a critical step in ensuring their identity, purity, and potential for therapeutic applications. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of synthesized mannosyl glucosaminide, a disaccharide of significant interest in glycobiology and drug discovery. We present a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
The correct linkage and stereochemistry of glycosidic bonds are paramount to the biological function of oligosaccharides. In the case of this compound, confirming the β-linkage between mannose and glucosamine (B1671600) is essential. This guide will objectively compare the utility of NMR and MS in providing this crucial structural information.
At a Glance: NMR vs. Mass Spectrometry for this compound Analysis
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Detailed 3D structure, including stereochemistry, glycosidic linkage, and conformation. | Molecular weight, elemental composition, and fragmentation patterns for sequence and linkage analysis. |
| Sample Requirement | Typically requires milligram quantities of purified sample. | High sensitivity, requiring only microgram to nanogram quantities. |
| Data Complexity | Provides a wealth of structural detail through chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). | Interpretation of fragmentation spectra can be complex and may not always provide unambiguous stereochemical information. |
| Destructive? | Non-destructive. | Can be destructive depending on the ionization technique. |
Experimental Data for β-1,4-d-Mannosyl-N-acetyl-d-glucosamine
The following tables summarize the experimental NMR data for synthesized β-1,4-d-mannosyl-N-acetyl-d-glucosamine (ManGlcNAc), as reported in the literature.[1] This data serves as a benchmark for researchers synthesizing this disaccharide.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for ManGlcNAc
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| GlcNAc Residue | |||
| H-1 | 4.65 | d | 8.4 |
| H-2 | 3.75 | dd | 8.4, 10.4 |
| H-3 | 3.68 | t | 9.2 |
| H-4 | 3.90 | t | 9.2 |
| H-5 | 3.48 | m | |
| H-6a | 3.88 | dd | 2.0, 12.0 |
| H-6b | 3.72 | dd | 5.6, 12.0 |
| N-Acetyl | 2.05 | s | |
| Man Residue | |||
| H-1' | 4.52 | d | 0.8 |
| H-2' | 4.10 | dd | 0.8, 3.2 |
| H-3' | 3.82 | dd | 3.2, 9.2 |
| H-4' | 3.65 | t | 9.2 |
| H-5' | 3.55 | m | |
| H-6'a | 3.85 | dd | 2.4, 12.0 |
| H-6'b | 3.78 | dd | 5.6, 12.0 |
Spectra recorded in D₂O.
Table 2: ¹³C NMR Chemical Shifts for ManGlcNAc
| Carbon | Chemical Shift (ppm) |
| GlcNAc Residue | |
| C-1 | 98.2 |
| C-2 | 57.1 |
| C-3 | 75.0 |
| C-4 | 81.1 |
| C-5 | 77.2 |
| C-6 | 62.0 |
| N-Acetyl CO | 175.8 |
| N-Acetyl CH₃ | 23.5 |
| Man Residue | |
| C-1' | 103.2 |
| C-2' | 71.9 |
| C-3' | 74.8 |
| C-4' | 68.2 |
| C-5' | 77.5 |
| C-6' | 62.4 |
Spectra recorded in D₂O.
Experimental Protocols
Enzymatic Synthesis of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine
This protocol is based on the method described by Nakajima et al. (2013), utilizing a phosphorylase for the synthesis.[1]
Materials:
-
α-D-Mannose-1-phosphate (Man-1-P)
-
N-acetyl-D-glucosamine (GlcNAc)
-
β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (e.g., BT1033 from Bacteroides thetaiotaomicron)[1]
-
Buffer solution (e.g., 50 mM MES buffer, pH 5.5)
Procedure:
-
Prepare a reaction mixture containing Man-1-P and GlcNAc in the buffer solution.
-
Add the phosphorylase enzyme to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., up to 55°C for BT1033) for a sufficient duration (e.g., several hours to days, monitoring progress by TLC or HPLC).[1]
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
-
Centrifuge the mixture to remove precipitated protein.
-
Purify the synthesized this compound from the supernatant using chromatographic techniques such as gel filtration or high-performance liquid chromatography (HPLC).
-
Lyophilize the purified fractions to obtain the final product.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified and lyophilized this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).
-
For complete structural elucidation, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar ring.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the 3D structure and conformation around the glycosidic bond.
-
Mass Spectrometric Analysis
Sample Preparation:
-
Dissolve a small amount (microgram to sub-microgram) of the purified this compound in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid for positive ion mode ESI).
Data Acquisition (Electrospray Ionization - Tandem Mass Spectrometry, ESI-MS/MS):
-
Infuse the sample solution into the ESI source of a mass spectrometer.
-
Acquire a full scan mass spectrum (MS1) to determine the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for this compound (C₁₄H₂₅NO₁₁) is m/z 384.14.
-
Select the parent ion (m/z 384.14) for fragmentation (MS/MS) using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to confirm the sequence and linkage. Key expected fragment ions include those corresponding to the loss of the mannose residue (a Y-ion) and the mannosyl oxonium ion (a B-ion). Cross-ring fragmentation can also provide linkage information.
Comparative Analysis of Structural Validation Methods
NMR spectroscopy stands as the gold standard for the complete and unambiguous structural elucidation of synthesized this compound. The coupling constant of the anomeric proton of the mannose residue (H-1') is particularly diagnostic; a small J-value (typically < 2 Hz) is indicative of a β-mannosidic linkage. Furthermore, 2D NMR experiments like HMBC and NOESY/ROESY provide definitive evidence for the 1→4 linkage and the spatial arrangement of the two sugar rings.
Mass spectrometry, while highly sensitive, provides complementary information. It readily confirms the molecular weight and the sequence of the monosaccharides. Tandem MS (MS/MS) can provide evidence for the linkage position through characteristic fragmentation patterns, but it may not always be sufficient to definitively assign the stereochemistry of the glycosidic bond without comparison to known standards or data from other techniques.
For a comprehensive validation, a combination of both NMR and MS is highly recommended. MS can quickly confirm the successful synthesis of a compound with the correct mass, while NMR provides the detailed structural information necessary to confirm the precise stereochemistry and linkage, which are crucial for the compound's intended biological function.
Alternative methods, such as X-ray crystallography, can provide the ultimate structural proof if a suitable crystal can be obtained. Chemical derivatization methods, like methylation analysis followed by GC-MS, have historically been used for linkage analysis but are destructive and more laborious than modern spectroscopic techniques.
References
A Comparative Guide to the Biological Activity of Mannosyl Glucosaminide and Its Analogs as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of mannosyl glucosaminide and its analogs, with a primary focus on their potential as α-glucosidase inhibitors. Due to the limited availability of data on "this compound" as a distinct entity in publicly accessible research, this guide broadens its scope to include relevant mannose and glucosamine (B1671600) derivatives that inform the potential activity of such a conjugate. The inhibitory activities of these compounds are critical in the management of type 2 diabetes by controlling postprandial hyperglycemia.[1][2][3]
Introduction
α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in the postprandial increase in blood glucose levels.[1][4] This mechanism of action is a well-established therapeutic strategy for managing type 2 diabetes mellitus.[1][3][5] Acarbose (B1664774), miglitol, and voglibose (B1684032) are clinically approved α-glucosidase inhibitors that validate this approach.[2]
Carbohydrate-based molecules, including derivatives of mannose and glucosamine, are a significant area of research for the development of new and improved α-glucosidase inhibitors. The structural similarity of these compounds to the natural substrates of α-glucosidase allows them to act as competitive inhibitors.[2] This guide summarizes the available quantitative data on the inhibitory activity of various mannoside and glucosaminide derivatives, details a standard experimental protocol for assessing this activity, and illustrates the relevant biological pathway.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) of various mannose and glucosamine derivatives from different studies. A lower IC50 value indicates a higher inhibitory potency. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as the source of the α-glucosidase enzyme and the specific assay protocol used.
| Compound Class | Compound/Derivative | Enzyme Source | IC50 (µM) | Reference |
| Standard Inhibitors | Acarbose | Saccharomyces cerevisiae | 179 | [6] |
| Acarbose | Not Specified | 35.91 (nmol) | [7] | |
| 1-Deoxynojirimycin | Not Specified | 52.02 | [8] | |
| Mannose Derivatives | 1-(α-d-mannopyranosyl)-1,2,3-triazole derivative (Compound 6) | Aspergillus saitoi α1,2-mannosidase | 50 | [9] |
| 1,4-dideoxy-1,4-imino-ᴅ-mannitol (DIM) | Human Golgi α-mannosidase II | 0.81 | [10] | |
| 6-Deoxy-DIM | Human Golgi α-mannosidase II | 0.24 | [10] | |
| Glucosaminide Derivatives | N'-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative (Compound 7b) | Not Specified | 14.48 (nmol) | [7] |
| N'-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative (Compound 7d) | Not Specified | 18.88 (nmol) | [7] | |
| N'-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative (Compound 6g) | Not Specified | 28.51 (nmol) | [7] | |
| Flavonoid Derivatives with Glycosides | Melodorone A | Not Specified | 2.59 | [6] |
| Onysilin | Not Specified | 0.12 | [6] | |
| Other Phenolic Glycosides | 2,3,4,6-tetra-galloyl-d-glucopyranose | Not Specified | 1.68 | [11] |
Experimental Protocols
A standardized in vitro α-glucosidase inhibition assay is crucial for the comparative evaluation of potential inhibitors. The following is a detailed methodology based on commonly used protocols.
In Vitro α-Glucosidase Inhibition Assay
Principle:
This assay spectrophotometrically measures the inhibitory effect of a test compound on the activity of α-glucosidase. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The reduction in absorbance in the presence of an inhibitor is proportional to its inhibitory activity.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound analogs)
-
Acarbose (positive control)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in potassium phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in potassium phosphate buffer.
-
Prepare stock solutions of the test compounds and acarbose at various concentrations in buffer or DMSO. Further dilute with buffer to achieve the final desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of potassium phosphate buffer.
-
Add 10 µL of the test compound solution at different concentrations to the respective wells. For the control well, add 10 µL of buffer (or DMSO solution if used for the test compounds).
-
Add 20 µL of the α-glucosucosidase solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate + buffer).
-
A_sample is the absorbance of the reaction with the test inhibitor.
-
-
The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for α-glucosidase inhibitors is the competitive and reversible inhibition of α-glucosidase enzymes in the intestine. This action directly impacts carbohydrate metabolism and subsequent glucose absorption. The following diagram illustrates this pathway.
As depicted, α-glucosidase inhibitors like this compound analogs competitively bind to α-glucosidase, preventing the breakdown of complex carbohydrates into glucose. This leads to a slower and reduced absorption of glucose into the bloodstream, thereby mitigating the sharp increase in blood glucose levels that typically occurs after a meal.[1][4]
Structure-Activity Relationship (SAR) Insights
-
Mimicry of the Natural Substrate: The inhibitory activity of carbohydrate-based inhibitors often relies on their structural resemblance to the natural disaccharide or oligosaccharide substrates of the target enzyme. The stereochemistry and the nature of the glycosidic linkage are critical for binding to the active site.
-
Modifications of the Glycosidic Linkage: Replacing the oxygen atom in the glycosidic bond with sulfur or nitrogen can lead to more stable compounds that are resistant to enzymatic hydrolysis, potentially increasing their in vivo efficacy.
-
Aglycone Moiety: The non-sugar part of the molecule (aglycone) significantly influences the binding affinity and selectivity. Modifications to the aglycone can enhance interactions with subsites of the enzyme's active site. For instance, the introduction of aromatic or hydrophobic groups can lead to increased potency.
-
Iminosugar Analogs: Replacing the endocyclic oxygen with a nitrogen atom to create iminosugar derivatives is a common strategy to produce potent glycosidase inhibitors. The protonated nitrogen at physiological pH can mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to tight binding.[10][12]
Conclusion
This compound and its analogs represent a promising area for the discovery of novel α-glucosidase inhibitors. The available data on related mannose and glucosamine derivatives demonstrate that these structural motifs can be effectively utilized to achieve potent inhibition of α-glucosidase. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a clear structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds for the potential treatment of type 2 diabetes and other related metabolic disorders.
References
- 1. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of alpha-glucosidase inhibition in the management of diabetes. | Semantic Scholar [semanticscholar.org]
- 5. Mechanistic insight into the antidiabetic effects of Ficus hispida fruits: Inhibition of intestinal glucose absorption and pancreatic beta-cell apoptosis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 9. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives [beilstein-journals.org]
A Comparative Guide to Inhibitors of N-Linked Glycosylation Processing Glucosidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of inhibitors targeting the initial glucose trimming steps of the N-linked glycosylation pathway. The focus is on the enzymes Mannosyl-Oligosaccharide Glucosidase (also known as processing α-glucosidase I or MOGS) and the functionally related α-glucosidase II. These enzymes are critical for proper protein folding and quality control within the endoplasmic reticulum (ER). Their inhibition has significant therapeutic potential, particularly in the development of antiviral and anticancer agents.
Introduction to Target Enzymes and Pathway
N-linked glycosylation is a crucial post-translational modification where a pre-formed oligosaccharide precursor, Glc₃Man₉GlcNAc₂, is attached to nascent polypeptide chains in the ER. For the glycoprotein (B1211001) to mature correctly, this oligosaccharide must be sequentially trimmed. The process is initiated by Mannosyl-Oligosaccharide Glucosidase (MOGS), which specifically cleaves the terminal α1,2-linked glucose residue.[1][2] Subsequently, α-glucosidase II removes the remaining two α1,3-linked glucose residues.[1] This deglucosylation process is essential for the interaction of glycoproteins with ER chaperones like calnexin (B1179193) and calreticulin, which oversee proper folding.[3]
Inhibiting these glucosidases stalls the trimming process, leading to the accumulation of improperly folded or misfolded glycoproteins, which can trigger ER-associated degradation (ERAD).[3] This mechanism is particularly effective against enveloped viruses that rely on host cell machinery for the proper folding of their envelope glycoproteins.[3][4] While the term "mannosyl glucosaminide" is not widely documented as a specific inhibitor in major studies, this guide will focus on well-characterized and potent inhibitors of these processing glucosidases, such as the iminosugar alkaloids deoxynojirimycin and castanospermine (B190763) and their derivatives.
Comparative Performance of Glucosidase Inhibitors
The efficacy of glucosidase inhibitors is typically quantified by their 50% inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). These values indicate the concentration of the inhibitor required to reduce enzyme activity by half. A lower value signifies higher potency. The following tables summarize key quantitative data for prominent glucosidase inhibitors.
| Inhibitor | Target Enzyme(s) | IC₅₀ Value (µM) | Cell/Assay System | Reference |
| Castanospermine | Glucosidase I & II | 29 | HIV-1 infected JM cells | [4] |
| Deoxynojirimycin (DNJ) | Glucosidase I & II | 560 | HIV-1 infected JM cells | [4] |
| N-Butyl-deoxynojirimycin (NB-DNJ) | Glucosidase I & II | 56 | HIV-1 infected JM cells | [4] |
| 6-O-butanoylcastanospermine | Glucosidase I | 1.1 | HIV-1 infected JM cells | [4] |
| ToP-DNJ | Glucosidase II (selective) | 9.0 | in vitro enzyme assay | [5] |
| Inhibitor | Target Enzyme(s) | Kᵢ Value (µM) | Enzyme Source | Reference |
| Deoxynojirimycin (DNJ) | α-Glucosidase (yeast) | 40 ± 1 | Yeast | [6] |
| N-Butyl-deoxynojirimycin (NB-DNJ) | α-Glucosidase (yeast) | 515 ± 19 | Yeast | [6] |
| N-Butyl-deoxynojirimycin (NB-DNJ) | GBA1 (β-glucosidase) | 34 ± 3 | Recombinant human | [6] |
| N-Butyl-deoxynojirimycin (NB-DNJ) | GBA2 (β-glucosidase) | 48.3 ± 0.2 | Recombinant human | [6] |
| Castanospermine | β-Glucosidase (almond) | 60 ± 2 | Almond | [6] |
Key Signaling and Processing Pathways
The inhibition of glucosidases I and II directly interferes with the N-linked glycosylation pathway, a critical component of protein maturation and quality control in the endoplasmic reticulum.
Caption: Inhibition of Glucosidases I and II in the N-Linked Glycosylation Pathway.
Experimental Protocols
Accurate assessment of inhibitor potency is fundamental to drug development. The following is a representative protocol for an in vitro α-glucosidase inhibition assay using a chromogenic substrate.
Protocol: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G0660)[7]
-
Phosphate (B84403) buffer (50-100 mM, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test inhibitor compound, dissolved in buffer or DMSO
-
Positive control (e.g., Acarbose)[8]
-
Sodium carbonate (Na₂CO₃) solution (0.2 M) to stop the reaction[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm[8][9]
Procedure:
-
Enzyme Preparation: Prepare a stock solution of α-glucosidase in phosphate buffer (e.g., 0.4-0.5 U/mL).
-
Sample Preparation: Prepare a serial dilution of the test inhibitor compound in the appropriate solvent (e.g., 10–1000 µg/mL).[8] Acarbose should be prepared similarly as a positive control.
-
Assay Reaction: a. In a 96-well plate, add 20 µL of the test compound solution at various concentrations to respective wells.[9] b. Add 50 µL of phosphate buffer to each well. c. Add 50 µL of the α-glucosidase enzyme solution to each well, except for the blank controls. Mix and pre-incubate the plate at 37°C for 5-10 minutes.[8][9] d. To initiate the reaction, add 50 µL of pNPG solution (e.g., 4-5 mM in buffer) to all wells.[8][10]
-
Incubation: Incubate the plate at 37°C for 15-20 minutes.[8][9] The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.
-
Stopping the Reaction: Terminate the reaction by adding 50-200 µL of 0.2 M Na₂CO₃ solution.[8][9] This stops the enzymatic reaction and enhances the color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of each well at 400-405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance in the presence of the inhibitor.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Caption: Workflow for a typical in vitro α-glucosidase inhibition assay.
Conclusion
Inhibitors of mannosyl-oligosaccharide glucosidase and α-glucosidase II, primarily iminosugars like castanospermine and deoxynojirimycin, are powerful tools for studying N-linked glycosylation and represent a promising class of therapeutic agents. While DNJ and castanospermine inhibit both glucosidases I and II, derivatives have been developed to enhance potency (e.g., 6-O-butanoylcastanospermine) or improve selectivity for glucosidase II (e.g., ToP-DNJ).[4][5] The choice of inhibitor depends on the specific research or therapeutic goal, balancing potency against potential off-target effects. The standardized experimental protocols provided herein allow for robust and reproducible comparison of existing and novel inhibitory compounds, facilitating further advances in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. WikiGenes - MOGS - mannosyl-oligosaccharide glucosidase [wikigenes.org]
- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-0-butanoylcastanospermine (MDL 28,574) inhibits glycoprotein processing and the growth of HIVs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
- 8. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Mannose vs. Mannosyl Glucosaminide as Glycosylation Precursors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise control of protein glycosylation is a critical aspect of biopharmaceutical drug development, as the glycan profile of a therapeutic protein can significantly impact its efficacy, stability, and immunogenicity. The selection of appropriate glycosylation precursors to supplement cell culture media is a key strategy for modulating these glycan profiles. This guide provides a comparative analysis of two potential mannose-based precursors: D-mannose and mannosyl glucosaminide. While mannose is a well-established supplement, the utility of this compound is less explored, presenting both potential opportunities and unanswered questions.
Executive Summary
This guide offers a detailed comparison of mannose and this compound as exogenous precursors for protein glycosylation in mammalian cell culture. Mannose is readily transported into cells and efficiently funneled into the glycosylation pathway. In contrast, the cellular uptake and metabolic fate of this compound in mammalian cells are not well characterized. This document summarizes the known metabolic pathways, presents a hypothetical pathway for this compound based on existing literature, and provides detailed experimental protocols to enable a direct, empirical comparison of these two molecules.
Data Presentation: A Comparative Overview
The following tables summarize the known and hypothesized characteristics of mannose and this compound as glycosylation precursors. It is critical to note that the data for this compound in mammalian cells is largely extrapolated and requires experimental validation.
Table 1: Cellular Uptake and Metabolism
| Feature | D-Mannose | This compound (Hypothetical) |
| Cellular Uptake Mechanism | Facilitated diffusion via specific hexose (B10828440) transporters (partially independent of glucose transporters)[1][2] | Unknown in mammalian cells. Potentially via a disaccharide transporter or endocytosis. |
| Intracellular Processing | Phosphorylation to Mannose-6-Phosphate by hexokinase.[3] | Hypothetically, phosphorolysis to α-D-Mannose-1-Phosphate and N-acetyl-D-glucosamine by a phosphorylase, as seen in bacteria.[4][5] |
| Conversion to GDP-Mannose | Mannose-6-P → Mannose-1-P → GDP-Mannose.[3] | Hypothetically, the resulting Mannose-1-P would directly enter the final step of GDP-Mannose synthesis. |
| Metabolic Efficiency | High, with a significant portion of internalized mannose directed towards glycosylation.[2] | Potentially very high if a direct phosphorolysis pathway to Mannose-1-P exists, bypassing the initial phosphorylation and isomerization steps. |
| Potential for Off-Target Effects | Can enter glycolysis after conversion to Fructose-6-Phosphate.[3] | The resulting N-acetyl-D-glucosamine would likely enter the hexosamine biosynthesis pathway. |
Table 2: Performance as a Glycosylation Precursor
| Performance Metric | D-Mannose | This compound (Hypothetical) |
| Impact on High-Mannose Glycans | Supplementation can increase the proportion of high-mannose N-glycans.[6] | Unknown, but potentially a more direct precursor for mannosylation. |
| Effect on Cell Viability | Generally well-tolerated at typical supplementation concentrations. | Unknown; requires experimental determination. |
| Control over Glycan Profile | Can be used to modulate glycan profiles, though effects can be complex.[6] | Unknown; potential for more specific modulation of mannose-containing glycans. |
| Cost and Availability | Readily available and relatively inexpensive. | Likely more expensive and less readily available than D-mannose. |
Metabolic Pathways and Experimental Workflows
To visualize the metabolic routes and the necessary experimental procedures for a comparative analysis, the following diagrams are provided.
References
- 1. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct utilization of mannose for mammalian glycoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase involved in the metabolism of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose metabolism in recombinant CHO cells and its effect on IgG glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different mannosyl glucosaminide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of mannosyl glucosaminides, particularly the β-1,4-linked disaccharide (Manβ1,4GlcNAc), is a critical endeavor in glycobiology and immunology. This disaccharide has been identified as a novel activator of the STING (stimulator of interferon genes) immune pathway, highlighting its potential in immunotherapy and as a target in autoimmune diseases. However, the stereoselective construction of the β-mannosidic linkage presents a significant challenge in carbohydrate chemistry. This guide provides a comparative overview of the primary methods for synthesizing mannosyl glucosaminides: chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the different synthesis methods of Manβ1,4GlcNAc. Direct comparison is challenging due to the variability in published protocols and target molecules. However, this table provides a general overview based on available literature.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Chemoenzymatic Synthesis |
| Yield | Variable, reported from <43% to high yields in optimized multi-step processes.[1] | Generally lower for single-step reactions (e.g., 12-16% for similar mannosides), but can be high in optimized multi-enzyme systems. | High, with reported conversions up to 74% for Manβ1,4GlcNAc.[2] |
| Purity | High, requires extensive purification after each step. | Generally high due to enzyme specificity, often requiring less complex purification. | High, with enzymatic steps offering high selectivity. |
| Reaction Time | Multi-day, involving numerous protection and deprotection steps. | Can range from hours to days depending on the enzyme and substrates. | Typically hours to a day for the enzymatic step. |
| Scalability | Can be scaled up, but the multi-step nature can be cumbersome and costly. | Scalability can be limited by the availability and cost of enzymes and nucleotide sugars.[3] | Potentially more scalable than purely chemical methods due to fewer steps. |
| Stereoselectivity | A major challenge, often resulting in mixtures of α and β anomers.[1] | Excellent, as enzymes are highly stereospecific.[3] | Excellent, driven by the stereospecificity of the enzyme. |
| Substrate Scope | Broad, allowing for the introduction of unnatural modifications. | Often limited to natural substrates, though some enzymes show promiscuity. | Can be expanded by chemically modifying substrates prior to the enzymatic step.[2] |
Mandatory Visualizations
Signaling Pathway of Manβ1,4GlcNAc in STING Activation
Caption: Manβ1,4GlcNAc activates the STING pathway, leading to interferon gene transcription.
Experimental Workflow: Chemoenzymatic Synthesis of Manβ1,4GlcNAc
Caption: Workflow for the chemoenzymatic synthesis of a Manβ1,4GlcNAc analog.
Experimental Protocols
Chemical Synthesis of Manβ1,4GlcNAc (Stereoselective Approach)
This protocol is adapted from a method designed to overcome the challenges of stereoselectivity in β-mannosylation.[1] Previous chemical syntheses often resulted in poor stereoselectivity (<1:1 β:α) and low yields (<43%).[1]
Materials:
-
Peracetylated mannoside
-
Thiophenol
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Benzaldehyde (B42025) dimethyl acetal (B89532)
-
Camphorsulfonic acid
-
Appropriately protected glucosamine (B1671600) acceptor
-
NIS (N-Iodosuccinimide)
-
TfOH (Triflic acid)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4Å)
Methodology:
-
Donor Preparation:
-
Convert peracetylated mannoside to its corresponding mannosyl thioglycoside by treatment with thiophenol and BF₃·Et₂O in anhydrous CH₂Cl₂. This can yield the product in approximately 71% yield.[1]
-
Remove the acetyl protecting groups using Na₂CO₃ catalyzed methanolysis.
-
Regioselectively protect the C-4 and C-6 hydroxyl groups by forming a benzylidene acetal using benzaldehyde dimethyl acetal and camphorsulfonic acid. This step typically proceeds in quantitative yield.[1]
-
-
Acceptor Preparation:
-
Prepare a suitable glucosamine acceptor with a free hydroxyl group at the C-4 position. This often involves a multi-step synthesis starting from D-glucosamine, including protection of the amino group (e.g., as a phthalimido derivative) and other hydroxyl groups.
-
-
Glycosylation:
-
Dry the mannosyl donor and glucosamine acceptor over molecular sieves.
-
Dissolve the donor and acceptor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C).
-
Add NIS and a catalytic amount of TfOH to activate the donor.
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
-
Deprotection and Purification:
-
Quench the reaction and remove the solvent under reduced pressure.
-
The crude product is then subjected to a series of deprotection steps to remove all protecting groups (e.g., benzylidene acetal, phthalimido group, and any other ester or ether protecting groups).
-
Purify the final Manβ1,4GlcNAc disaccharide using column chromatography (e.g., silica (B1680970) gel or size-exclusion chromatography).
-
Enzymatic Synthesis of Mannosyl Glucosaminide (General Approach)
Materials:
-
N-Acetylglucosamine (GlcNAc) as the acceptor substrate.
-
GDP-mannose as the donor substrate.
-
A specific β-1,4-mannosyltransferase.
-
Reaction buffer (e.g., Tris-HCl) with appropriate pH and cofactors (e.g., Mn²⁺ or Mg²⁺).
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the acceptor (GlcNAc), the donor (GDP-mannose), and the mannosyltransferase in the reaction buffer.
-
The optimal concentrations of substrates and enzyme, as well as the pH and cofactor concentrations, would need to be determined empirically for the specific enzyme used.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) for a period ranging from several hours to days.
-
Monitor the progress of the reaction by techniques such as TLC, HPLC, or mass spectrometry.
-
-
Termination and Purification:
-
Terminate the reaction, often by boiling or adding a quenching agent like EDTA.
-
Remove the enzyme (e.g., by protein precipitation or filtration).
-
Purify the resulting Manβ1,4GlcNAc from unreacted substrates and byproducts using chromatographic techniques.
-
Chemoenzymatic Synthesis of Manβ1,4GlcNAc Analogues
This method combines chemical synthesis to prepare a modified acceptor substrate with an enzymatic step for the stereoselective glycosylation. The following protocol is based on the use of the glycoside phosphorylase BT1033.[2]
Materials:
-
N-Acetylglucosamine (GlcNAc)
-
Reagents for chemical modification (e.g., 3-azidopropanol and subsequent activation)
-
α-D-Mannose-1-phosphate (Man-1P) as the donor.
-
Recombinant β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (BT1033).
-
Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.0).
Methodology:
-
Chemical Synthesis of the Acceptor:
-
Chemically synthesize an azido-propyl functionalized GlcNAc acceptor (GlcNAc-N₃). This allows for subsequent "click" chemistry for detection and conjugation.
-
-
Enzymatic Glycosylation:
-
Prepare a reaction mixture containing the GlcNAc-N₃ acceptor, an excess of the Man-1P donor (e.g., 5-10 equivalents), and the BT1033 enzyme in the reaction buffer.
-
Incubate the reaction at a suitable temperature (e.g., 30 °C) for approximately 24 hours.
-
The reaction proceeds via "reverse phosphorolysis," where the enzyme catalyzes the transfer of mannose from Man-1P to the GlcNAc-N₃ acceptor.
-
-
Analysis and Purification:
-
Monitor the reaction for the formation of the Manβ1,4GlcNAc-N₃ product. A common method is to use a "clickable" tag (e.g., an alkyne-functionalized ITag) via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, followed by LC-MS analysis.[2]
-
The conversion rate can be determined by comparing the relative ionization intensities of the unreacted acceptor and the product.
-
Purify the desired product using standard chromatographic techniques. This method has been reported to achieve a 74% conversion to the disaccharide.[2]
-
References
A Comparative Guide to the Biological Activity of N-linked Fc Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
The glycosylation of the fragment crystallizable (Fc) region of immunoglobulin G (IgG) antibodies is a critical quality attribute that significantly influences their therapeutic efficacy and safety. The specific composition of the N-linked oligosaccharides attached at the Asn297 residue can modulate key effector functions, including Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and Antibody-Dependent Cellular Phagocytosis (ADCP), as well as influencing the antibody's pharmacokinetic profile. This guide provides an objective comparison of the biological activities of different N-linked Fc oligosaccharides, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Data Presentation: Comparative Analysis of Fc Oligosaccharide Activity
The biological activities of IgG1 antibodies with different N-linked Fc oligosaccharides—specifically high-mannose, hybrid, and complex types, with and without core fucosylation—have been systematically evaluated. The following tables summarize the quantitative data from comparative studies.
| Fc Oligosaccharide Type | Receptor/Protein Binding Affinity | Biological Activity | Reference |
| High-Mannose | Reduced affinity for FcγRIIIa and C1q.[1][2] | Reduced ADCC and CDC.[1][2] | Kanda et al., 2007 |
| Hybrid | Reduced affinity for FcγRIIIa and C1q.[1][2] | Reduced ADCC and CDC (CDC comparable to high-mannose type).[1][2][3] | Kanda et al., 2007 |
| Complex (Fucosylated) | Lower affinity for FcγRIIIa. | Standard ADCC and CDC activity.[1][2] | Kanda et al., 2007 |
| Complex (Afucosylated) | Significantly enhanced affinity for FcγRIIIa (up to 50-fold). No significant effect on C1q binding.[4] | Enhanced ADCC.[4] CDC activity is not significantly affected by core fucosylation.[2] | Shields et al., 2002; Kanda et al., 2007 |
| Fc Oligosaccharide Type | Pharmacokinetic Parameter | Receptor Binding | Reference |
| High-Mannose | Shorter serum half-life. | No significant difference in human FcRn binding affinity among the three types.[1] | Kanda et al., 2007 |
| Hybrid | Shorter serum half-life. | No significant difference in human FcRn binding affinity among the three types.[1] | Kanda et al., 2007 |
| Complex | Longer serum half-life. | No significant difference in human FcRn binding affinity among the three types.[1] | Kanda et al., 2007 |
Signaling Pathways and Experimental Workflows
Antibody-Dependent Cellular Cytotoxicity (ADCC) Signaling Pathway
The ADCC pathway is primarily mediated by Natural Killer (NK) cells. The afucosylation of the Fc glycan significantly enhances the interaction between the IgG1 Fc region and the FcγRIIIa receptor on NK cells, leading to a more potent cytotoxic response.[5]
Complement-Dependent Cytotoxicity (CDC) Signaling Pathway
CDC is initiated by the binding of C1q to multiple IgG Fc domains, triggering the classical complement cascade. The structure of the non-reducing end of the N-linked Fc oligosaccharide is critical for C1q binding and subsequent CDC.[2]
Antibody-Dependent Cellular Phagocytosis (ADCP) Workflow
ADCP is mediated by phagocytic cells, such as macrophages, which recognize antibody-opsonized target cells via Fcγ receptors.
Experimental Protocols
Analysis of N-linked Fc Oligosaccharides
A common method for analyzing Fc glycosylation is through liquid chromatography-mass spectrometry (LC-MS) of tryptic glycopeptides.
-
IgG Purification: IgG is purified from serum or cell culture supernatant using Protein G Sepharose beads.[6]
-
Reduction and Alkylation: Purified IgG is denatured, reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide.
-
Tryptic Digestion: The IgG is digested with TPCK-treated trypsin to generate peptides.[6]
-
LC-MS Analysis: The resulting glycopeptides are separated using reversed-phase liquid chromatography and analyzed by mass spectrometry to identify and quantify the different glycoforms.[6]
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Cell Preparation:
-
Target cells (e.g., tumor cell line expressing the target antigen) are harvested and adjusted to a specific concentration.
-
Effector cells (e.g., purified natural killer (NK) cells or peripheral blood mononuclear cells (PBMCs)) are prepared.[4]
-
-
Assay Procedure:
-
Target cells are incubated with serial dilutions of the therapeutic antibody.
-
Effector cells are added at a specific effector-to-target (E:T) ratio.
-
The mixture is incubated for a set period (e.g., 4 hours) at 37°C.
-
-
Quantification of Cytotoxicity:
-
Cell lysis is quantified by measuring the release of an enzyme (e.g., lactate (B86563) dehydrogenase (LDH)) from the cytosol of damaged target cells using a colorimetric assay.
-
Alternatively, a fluorescent-based cytotoxicity assay can be used.
-
Complement-Dependent Cytotoxicity (CDC) Assay
-
Cell Preparation: Target cells are harvested, washed, and resuspended in assay buffer.
-
Assay Procedure:
-
Quantification of Cytotoxicity:
-
Cell viability is assessed using a fluorescent dye that only enters dead cells (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry.[7]
-
Alternatively, a metabolic assay (e.g., MTS or XTT) can be used to measure the number of viable cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
-
Cell Preparation:
-
Target cells are labeled with a fluorescent dye (e.g., CFSE).
-
Effector cells (e.g., monocyte-derived macrophages) are plated in a multi-well plate.
-
-
Assay Procedure:
-
Labeled target cells are opsonized with the therapeutic antibody.
-
The opsonized target cells are added to the effector cells and co-cultured for a set time (e.g., 2-4 hours).
-
-
Quantification of Phagocytosis:
-
Non-phagocytosed target cells are lysed.
-
The fluorescence of the engulfed target cells within the macrophages is measured using a plate reader or flow cytometry. The percentage of phagocytosis is calculated based on the fluorescence signal.
-
References
- 1. Comparison of biological activity among nonfucosylated therapeutic IgG1 antibodies with three different N-linked Fc oligosaccharides: the high-mannose, hybrid, and complex types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for High-Throughput Analysis of IgG Fc Glycopeptides by LC-MS - Creative Proteomics [creative-proteomics.com]
- 7. sartorius.com [sartorius.com]
Assessing the Purity of Mannosyl Glucosaminide: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds like mannosyl glucosaminide is a critical step in research and development. This guide provides a comparative overview of analytical techniques for assessing the purity of this compound, with a primary focus on mass spectrometry-based methods. We present supporting data from analogous compounds to illustrate the performance of these techniques and provide detailed experimental protocols.
The accurate determination of purity is essential for guaranteeing the safety, efficacy, and reproducibility of scientific findings and therapeutic agents. Impurities, which can arise during synthesis, purification, or storage, may include structurally related compounds such as isomers, truncated or extended structures, and by-products from side reactions. This guide compares the utility of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the purity assessment of this compound.
Comparison of Analytical Methods
The choice of an analytical method for purity assessment often involves a trade-off between sensitivity, specificity, speed, and the type of information required. While mass spectrometry is a powerful tool for detecting and identifying impurities based on their mass-to-charge ratio, NMR spectroscopy provides detailed structural information and can be used for absolute quantification.
| Method | Principle | Strengths | Limitations | Typical Application |
| HPLC-MS/MS | Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for structural elucidation.[[“]][2] | High sensitivity and selectivity, suitable for quantifying known and identifying unknown impurities, applicable to complex mixtures.[[“]][3] | Cannot distinguish between stereoisomers without specific chiral columns, requires reference standards for absolute quantification.[4] | Routine quality control, impurity profiling, and quantification in various sample matrices. |
| MALDI-TOF MS | Soft ionization technique that provides the molecular weight of the analyte with high accuracy.[5] | High throughput, sensitive, and provides accurate mass determination, useful for analyzing the composition and linkage of carbohydrates.[6] | Not easily quantifiable, may have lower resolution for complex mixtures compared to LC-MS, and fragmentation for structural analysis can be limited.[5] | Rapid screening of synthetic products, analysis of oligo- and polysaccharides.[6] |
| qNMR Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei, providing detailed structural information and absolute quantification without a reference standard of the same compound. | Provides unambiguous structural information, can distinguish between isomers, and allows for absolute quantification (qNMR).[7] | Lower sensitivity compared to mass spectrometry, can be complex to interpret for mixtures, and requires a higher sample amount.[8] | Structural confirmation, absolute purity determination, and characterization of reference standards. |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment
This protocol provides a general framework for the purity assessment of this compound using HPLC-MS. Optimization of chromatographic conditions and mass spectrometer parameters will be required for specific applications.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a series of dilutions to assess linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).
2. HPLC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like glycosides. A C18 column may also be used with appropriate mobile phases.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for glycosides.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted analysis of expected impurities, SIM or MRM can be used for higher sensitivity and specificity.[9]
-
Fragmentation (MS/MS): For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) is performed on the precursor ions of interest. Collision-induced dissociation (CID) is a common fragmentation technique.[5]
4. Data Analysis:
-
The purity of the this compound is determined by calculating the peak area percentage of the main compound relative to the total peak area of all detected compounds in the chromatogram.
-
Impurities are identified by their mass-to-charge ratio and their fragmentation patterns in the MS/MS spectra.
Visualizations
Caption: Experimental workflow for this compound purity assessment using HPLC-MS.
Caption: Logical flow of data in mass spectrometry-based purity assessment.
References
- 1. consensus.app [consensus.app]
- 2. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. lcms.cz [lcms.cz]
A Comparative Guide to High-Mannose, Hybrid, and Complex Type Oligosaccharides for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of glycoprotein (B1211001) glycosylation is paramount. The type of oligosaccharide attached to a protein—be it high-mannose, hybrid, or complex—profoundly influences its structure, function, and fate. This guide provides an objective comparison of these three major classes of N-linked glycans, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Structural and Biosynthetic Distinctions
N-linked glycosylation is a critical post-translational modification where an oligosaccharide is attached to an asparagine residue of a protein.[1] This process initiates in the endoplasmic reticulum (ER) and continues in the Golgi apparatus, giving rise to three main types of oligosaccharides.[2]
High-Mannose Type: These are the biosynthetic precursors to the other types and are characterized by a core structure with a large number of mannose residues. Their synthesis is completed in the ER.
Hybrid Type: As the name suggests, these oligosaccharides contain elements of both high-mannose and complex types. They have one antenna terminating in mannose residues and another processed to a complex-type structure.
Complex Type: These glycans undergo the most extensive processing in the Golgi apparatus. The mannose residues of the core structure are trimmed, and various other monosaccharides, such as N-acetylglucosamine (GlcNAc), galactose, and sialic acid, are added to form antennae.[3] Complex glycans exhibit the greatest structural diversity.
The biosynthesis of these oligosaccharides is a sequential process involving a series of glycosidases and glycosyltransferases located in the ER and Golgi. The final glycan structure on a glycoprotein is determined by the protein's primary sequence, its three-dimensional structure, and the expression levels of the processing enzymes in a specific cell type.
Functional Comparison: A Data-Driven Overview
The structural differences between high-mannose, hybrid, and complex oligosaccharides translate into distinct functional roles. These functions are critical for protein folding, stability, trafficking, and cell-cell interactions. The following table summarizes key functional differences with supporting quantitative data where available.
| Function | High-Mannose Type | Hybrid Type | Complex Type |
| Protein Folding & Quality Control | Essential for proper folding in the ER via the calnexin/calreticulin cycle.[4] | Intermediate role, can be recognized by some lectins involved in quality control. | Generally indicates a properly folded protein that has exited the ER. |
| Protein Stability | Can contribute to protein stability.[5] | Often enhances protein stability and solubility.[5] | |
| Cellular Trafficking | Glycoproteins with high-mannose glycans are often retained in the ER for quality control or targeted for degradation.[6] | Trafficking can be influenced by the specific terminal sugars present. | Promotes secretion and cell surface localization of glycoproteins.[7] |
| Receptor Binding & Signaling | Can mediate binding to specific mannose receptors, leading to rapid clearance from circulation.[8] | Binding properties are intermediate and depend on the specific structure. | Crucial for the function of many cell surface receptors, modulating ligand binding and signal transduction.[9][10] |
| Immune Function (Antibody Effector Functions) | Non-fucosylated high-mannose type IgG1 shows reduced ADCC and CDC activity compared to complex type.[11] | Non-fucosylated hybrid type IgG1 exhibits the lowest ADCC and CDC activity.[11] | Non-fucosylated complex type IgG1 displays the highest ADCC and CDC activity among the three.[11] |
Experimental Protocols
To aid researchers in their investigations, detailed protocols for key experiments are provided below.
Analysis of N-Glycan Structure by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for detailed structural characterization of N-glycans.
Protocol:
-
Glycan Release:
-
Denature the glycoprotein sample (e.g., 20-50 µg) by incubating with a denaturing agent like SDS at 65°C for 10 minutes.
-
Add a non-ionic detergent (e.g., Igepal-CA630) to sequester the SDS.
-
Release the N-glycans by incubating with PNGase F overnight at 37°C.[12]
-
-
Glycan Labeling (for fluorescence detection):
-
Label the released glycans with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), by incubation at 65°C for 2 hours.
-
Purify the labeled glycans using a hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE) plate to remove excess label.[12]
-
-
LC-MS/MS Analysis:
Lectin Microarray for Glycan Profiling
Lectin microarrays are a high-throughput method to analyze the glycan profiles of glycoproteins based on their binding to a panel of immobilized lectins with known specificities.
Protocol:
-
Sample Preparation and Labeling:
-
Prepare the glycoprotein sample at a concentration of 50 µg/mL in a suitable buffer (e.g., Tris-buffered saline).
-
Label the glycoprotein with a fluorescent dye, such as Cy3 mono-reactive dye, by incubating in the dark at 25°C for 1-2 hours.[1]
-
-
Microarray Incubation:
-
Rehydrate the lectin microarray slide.
-
Apply the Cy3-labeled glycoprotein sample to the wells of the lectin chip.
-
Incubate the chip overnight to allow for binding between the glycans and the immobilized lectins.[1]
-
-
Data Acquisition and Analysis:
-
Wash the slide to remove unbound glycoproteins.
-
Scan the microarray using a fluorescence scanner.
-
Analyze the fluorescence intensities to determine the binding profile of the glycoprotein to the different lectins, which provides information about the types of glycans present.[13]
-
Pulse-Chase Analysis of Glycoprotein Trafficking
Pulse-chase analysis is a classic technique to study the movement and processing of proteins through the secretory pathway.
Protocol:
-
Pulse Labeling:
-
Starve the cells for a specific amino acid (e.g., methionine/cysteine).
-
"Pulse" the cells by incubating them for a short period (e.g., 10-20 minutes) with a medium containing a radiolabeled version of that amino acid (e.g., ³⁵S-methionine/cysteine). This labels newly synthesized proteins.
-
-
Chase:
-
Wash the cells to remove the radioactive medium.
-
"Chase" by incubating the cells in a medium containing an excess of the non-radiolabeled amino acid.
-
Collect cell lysates at different time points during the chase.
-
-
Immunoprecipitation and Analysis:
-
Lyse the cells and immunoprecipitate the glycoprotein of interest using a specific antibody.
-
Analyze the immunoprecipitated protein by SDS-PAGE and autoradiography. The change in the molecular weight and location of the protein over time reveals its trafficking and processing through the ER and Golgi.[1][6][14]
-
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language, which can be rendered using Graphviz.
N-Glycan Biosynthesis and Processing Pathway
This diagram illustrates the sequential modification of N-glycans as they traffic through the ER and Golgi apparatus, leading to the formation of high-mannose, hybrid, and complex types.
Caption: N-Glycan Biosynthesis and Processing Pathway.
Experimental Workflow for N-Glycan Analysis
This diagram outlines the major steps involved in the experimental analysis of N-glycans from a glycoprotein sample.
Caption: Experimental Workflow for N-Glycan Analysis.
TGF-β Signaling Pathway and the Role of N-Glycosylation
This diagram illustrates how N-glycosylation of the TGF-β receptors is crucial for their function and downstream signaling.
References
- 1. conductscience.com [conductscience.com]
- 2. Quantitative proteomics analysis reveals important roles of N-glycosylation on ER quality control system for development and pathogenesis in Magnaporthe oryzae | PLOS Pathogens [journals.plos.org]
- 3. Frontiers | Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans [frontiersin.org]
- 4. google.com [google.com]
- 5. nanotempertech.com [nanotempertech.com]
- 6. Pulse-chase analysis of N-linked sugar chains from glycoproteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-linked glycans: an underappreciated key determinant of T cell development, activation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Pulse-chase Analysis of N-linked Sugar Chains from Glycoproteins in Mammalian Cells [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Mannosidase and Glucosidase Inhibitors for Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Enzyme Inhibitors in the N-Linked Glycosylation Pathway
The precise control of N-linked glycosylation is paramount in understanding protein folding, trafficking, and function. Mannosidases and glucosidases are critical enzyme families that sequentially trim monosaccharide residues from nascent glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus. The inhibition of these enzymes offers a powerful tool to manipulate glycan structures, facilitating the study of glycoprotein (B1211001) function and the development of novel therapeutics. This guide provides a comparative analysis of commonly used mannosidase and glucosidase inhibitors, supported by experimental data and detailed protocols to aid in the design and validation of research.
Inhibitor Performance: A Quantitative Comparison
The efficacy of an enzyme inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a measure of the inhibitor's binding affinity to the enzyme. Lower values for both parameters indicate higher potency.
It is important to note that direct comparative studies providing IC50 and Ki values for all inhibitors against the same panel of enzymes under identical conditions are limited. The data presented below is compiled from various sources, and experimental conditions may differ.
Mannosidase Inhibitors
| Inhibitor | Target Enzyme(s) | IC50 | Ki | Source(s) |
| Kifunensine | ER Mannosidase I, Golgi Mannosidase I | 20-50 nM (Mannosidase I) | 5.2 mM (dGMII) | [1][2] |
| Deoxymannojirimycin (DMJ) | Golgi Mannosidase I | 100-500 µM (in cell culture) | - | [3] |
| Swainsonine | Golgi Mannosidase II, Lysosomal Mannosidase | 20 nM (dGMII), 3 nM (dGMIIb) | 40 nM (hGMII), 20 nM (dGMII) | [1][4] |
dGMII: Drosophila melanogaster Golgi α-mannosidase II; hGMII: Human Golgi α-mannosidase II
Kifunensine is consistently reported as a more potent inhibitor of mannosidase I compared to deoxymannojirimycin.[2][3] Swainsonine, on the other hand, is a powerful inhibitor of Golgi mannosidase II.[4]
Glucosidase Inhibitors
| Inhibitor | Target Enzyme(s) | IC50 | Ki | Source(s) |
| Acarbose | α-Glucosidases (e.g., maltase, sucrase), Pancreatic α-amylase | 214.5 µM - 262.32 µg/mL (α-glucosidase) | - | [5][6] |
| Miglitol | α-Glucosidases | 0.64 µM | - | [7] |
| Voglibose (B1684032) | α-Glucosidases | - | - | [8] |
Acarbose, miglitol, and voglibose are clinically approved α-glucosidase inhibitors used in the management of type 2 diabetes.[5][8] Voglibose is noted for its potent and selective inhibition of disaccharidases with a weaker effect on pancreatic alpha-amylase compared to acarbose.[8]
Experimental Protocols
α-Mannosidase Inhibition Assay
This protocol is adapted for a 96-well plate format using a chromogenic substrate.
Materials:
-
α-Mannosidase enzyme solution
-
Inhibitor stock solutions (various concentrations)
-
Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNP-Man)[9][10][11]
-
Assay Buffer: 100 mM Sodium Acetate, pH 4.0[8]
-
Stop Solution: 0.5 M Sodium Carbonate[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells. Include a control well with 20 µL of assay buffer without the inhibitor.
-
Add 20 µL of the α-mannosidase enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the pNP-Man substrate solution to each well.
-
Incubate the plate at 37°C for 25 minutes.[8]
-
Stop the reaction by adding 50 µL of 0.5 M sodium carbonate to each well.[8]
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This protocol is also designed for a 96-well plate format.
Materials:
-
α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)[12]
-
Inhibitor stock solutions (various concentrations)
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (p-NPG)[13][14]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
To each well of a 96-well plate, add 20 µL of the α-glucosidase solution (e.g., 1 U/mL) and 20 µL of the inhibitor dilution.[13]
-
Start the reaction by adding 40 µL of the p-NPG substrate solution (e.g., 0.375 mM) to each well.[13]
-
Terminate the reaction by adding 80-100 µL of 0.1 M sodium carbonate.[13][15]
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the α-mannosidase assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the N-linked glycosylation pathway with the sites of action for key inhibitors and a general workflow for an enzyme inhibition assay.
Caption: N-Linked Glycosylation Pathway and Inhibitor Targets.
Caption: General Workflow for an Enzyme Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]
- 11. 4-Nitrophenyl-alpha-D-mannopyranoside for use in research | Megazyme [megazyme.com]
- 12. 2.8. Assay for α-Glucosidase Inhibition [bio-protocol.org]
- 13. 3.11. α-Glucosidase Inhibitory Activity Assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Determination of α-glucosidase inhibition [bio-protocol.org]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
comparative study of mannosyl glucosaminide metabolism in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of mannosyl glucosaminide metabolism across different eukaryotic cell lines. While direct comparative studies are limited, this document synthesizes current knowledge of N-glycan metabolism, highlights key enzymatic steps, and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses. The focus is on providing a framework for understanding potential differences in metabolic fluxes and enzyme activities that can arise in various cell types, such as the commonly used HEK293 and HeLa cell lines, as well as in cancer cell models.
Introduction to this compound Metabolism
This compound is a core component of N-linked glycans, which are critical for protein folding, stability, and function. The metabolism of this disaccharide is intricately linked to the broader pathways of glucose and amino sugar metabolism. In eukaryotic cells, the breakdown of N-glycans occurs in the lysosome, where a series of glycosidases sequentially cleave monosaccharide residues. The resulting mannose and N-acetylglucosamine (GlcNAc) can then be salvaged and re-enter metabolic pathways.
A key enzymatic activity in the catabolism of the Man-GlcNAc linkage is hydrolysis by specific mannosidases. While a phosphorylase that directly cleaves β-1,4-d-mannosyl-N-acetyl-d-glucosamine (ManGlcNAc) into α-d-mannose 1-phosphate and GlcNAc has been identified in gut bacteria like Bacteroides thetaiotaomicron, this energy-efficient pathway is not characteristic of mammalian cells.[1][2] In mammalian systems, the breakdown relies on hydrolases, followed by phosphorylation of the resulting monosaccharides by kinases.
Comparative Metabolism in Different Cell Lines
Direct quantitative comparisons of this compound metabolism across various eukaryotic cell lines are not extensively documented in a single study. However, based on the known differences in general metabolism and glycosylation patterns, we can infer potential variations. For instance, cancer cells are known to exhibit altered glycosylation, which could be linked to differential expression or activity of enzymes in the N-glycan processing and degradation pathways.
Table 1: Hypothetical Comparative Enzyme Activity for this compound Metabolism
| Enzyme/Process | HEK293 | HeLa | Cancer Cell Line (e.g., MDA-MB-231) | Putative Rationale for Differences |
| Lysosomal α-Mannosidase Activity | Moderate | Moderate | Potentially Altered | Changes in lysosomal function and protein turnover rates in cancer. |
| β-Hexosaminidase Activity | Moderate | Moderate | Potentially Altered | Altered expression in some cancers, affecting GlcNAc cleavage. |
| Mannose Salvage Pathway (Hexokinase) | High | High | Very High | Increased glucose and mannose uptake and phosphorylation to fuel rapid proliferation. |
| GlcNAc Salvage Pathway (NAGK) | High | High | Very High | Elevated demand for UDP-GlcNAc for altered glycosylation patterns. |
| Metabolic Flux to Glycolysis | High | High | Very High | Warburg effect in cancer cells leads to high glycolytic rates. |
| Metabolic Flux to PPP | Moderate | Moderate | Potentially Increased | Increased demand for NADPH and precursors for nucleotide synthesis in cancer. |
Signaling and Metabolic Pathways
The metabolism of this compound is integrated with central carbon metabolism and signaling pathways that regulate cell growth and proliferation. Mannose, derived from the breakdown of glycoproteins, can enter glycolysis after phosphorylation to mannose-6-phosphate (B13060355) and isomerization to fructose-6-phosphate.[3]
Experimental Protocols
To facilitate a comparative study of this compound metabolism, the following experimental protocols are provided. These methods leverage stable isotope tracing and mass spectrometry for quantitative analysis.
Dual-Labeling Metabolic Flux Analysis
This method uses both ¹³C and deuterium (B1214612) (d₇) labeled mannose to trace the carbon and hydrogen atoms through metabolic pathways, providing a detailed view of catabolic and anabolic fates.[3]
a. Cell Culture and Isotope Labeling:
-
Culture HEK293, HeLa, and a cancer cell line of interest in parallel.
-
For each cell line, prepare experimental media containing either [U-¹³C₆]-mannose or [d₇]-mannose.
-
Replace standard media with the isotope-containing media and incubate for a time course (e.g., 0, 4, 8, 24 hours) to allow for isotopic steady state to be reached.
b. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Add ice-cold 80% methanol (B129727) and scrape the cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
c. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Determine the mass isotopomer distributions (MIDs) for key metabolites such as mannose-6-phosphate, fructose-6-phosphate, and UDP-N-acetylglucosamine.
d. Flux Calculation:
-
Correct the raw MIDs for natural isotope abundance.
-
Use metabolic flux analysis (MFA) software to calculate intracellular fluxes based on the corrected MIDs and a metabolic network model.[3]
Quantitative Glycomics Analysis
This protocol focuses on quantifying the different N-glycan structures present on cellular proteins.
a. Protein Extraction and Glycan Release:
-
Lyse cells and extract total protein.
-
Denature the proteins and release N-linked glycans using an enzyme such as PNGase F.
b. Glycan Labeling and Purification:
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection.
-
Purify the labeled glycans to remove excess dye and other contaminants.
c. HILIC-HPLC Analysis:
-
Separate the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a fluorescence detector.
-
Quantify the relative abundance of different glycan structures, including high-mannose, complex, and hybrid types.
Conclusion
The study of this compound metabolism is crucial for understanding the roles of protein glycosylation in health and disease. While direct comparative data across different cell lines is sparse, the methodologies outlined in this guide provide a robust framework for researchers to generate such data. By combining stable isotope tracing with quantitative glycomics, it is possible to build a detailed picture of how different cell types handle this key metabolic intermediate. Such studies will be invaluable for identifying metabolic vulnerabilities in diseases like cancer and for the bio-engineering of therapeutic glycoproteins with desired glycosylation patterns.
References
- 1. Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase involved in the metabolism of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mannosyl Glucosaminide
Disclaimer: The following procedures are based on general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. Laboratory personnel should be trained on proper waste handling and disposal procedures.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Even for substances not classified as hazardous, minimizing exposure is a critical safety measure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Wear compatible chemical-resistant gloves.[3] |
| Eye Protection | Use safety glasses with side shields or chemical safety goggles.[3][4] |
| Lab Coat | A standard laboratory coat should be worn to protect from spills. |
| Respiratory Protection | Not generally required under normal use, but if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and actions required for the proper disposal of mannosyl glucosaminide.
-
Waste Identification and Segregation:
-
Determine if the this compound waste is pure or mixed with other chemical or biological materials.[5]
-
If contaminated with a hazardous substance, the entire mixture must be treated as hazardous waste and disposed of according to the specific requirements for the contaminating substance(s).[5]
-
If uncontaminated, it should be treated as non-hazardous chemical waste, unless otherwise specified by your institution's EHS department.[1]
-
-
Packaging and Labeling:
-
Place the solid this compound waste in a clearly labeled, sealed, and chemically compatible container.[6] Using the original container is often a good option if it is in good condition.[2]
-
The container must be securely capped when not adding waste.[2][7]
-
The label should clearly state "this compound" and "Non-Hazardous Waste" (if confirmed). All chemical or hazardous waste labels on repurposed containers should be defaced.[1]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[2][7]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure incompatible wastes are segregated to prevent accidental reactions.[2] Store acids and bases separately.[2]
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS or hazardous waste collection program to arrange for pickup.[1][7]
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your EHS department for non-hazardous substances.[1][6] Evaporation is not an acceptable method of disposal.[1][8]
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
For Solid Spills:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[3][4] Remove contaminated clothing.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][11]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[10] Seek medical attention if the person feels unwell.[9]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. glycosynth.co.uk [glycosynth.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. extrasynthese.com [extrasynthese.com]
- 11. fishersci.fi [fishersci.fi]
Personal protective equipment for handling Mannosyl glucosaminide
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Mannosyl glucosaminide, including personal protective equipment (PPE), operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Gloves | Nitrile or latex, inspected before use. | To prevent direct skin contact.[1][4] |
| Eye Protection | Safety Glasses | ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles.[1][4] | To protect eyes from airborne powder. |
| Body Protection | Laboratory Coat | Standard, properly fitting lab coat. | To protect skin and clothing from contamination.[4] |
| Respiratory | Dust Mask (optional) | N95 or equivalent, if weighing or transferring large quantities that may generate dust.[2] | To prevent inhalation of fine particles. |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[3] Have all necessary equipment, including a designated waste container, readily accessible.
-
Weighing and Transfer: To minimize dust generation, handle this compound in a well-ventilated area.[4] If possible, use a chemical fume hood or a balance with a draft shield. Avoid creating and inhaling dust.
-
Spill Cleanup: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a designated container for disposal. Clean the affected area with soap and water.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[3] Do not eat, drink, or smoke in the laboratory.[3]
Disposal Plan:
This compound is generally considered non-hazardous waste.[5][6] However, always follow your institution's specific waste disposal guidelines.
-
Segregation: Do not mix non-hazardous waste with hazardous waste, as this will require the entire mixture to be treated as hazardous.[5]
-
Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash.[6][7] It is recommended to place it in a sealed bag or container to prevent dust from becoming airborne.
-
Aqueous Solutions: Non-hazardous, water-soluble liquid waste may be permissible for drain disposal with copious amounts of water.[8][9] However, it is crucial to obtain approval from your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.[8]
-
Empty Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate disposed of appropriately. The clean, empty container can then typically be discarded in the regular trash.[10]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. glycosynth.co.uk [glycosynth.co.uk]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
